molecular formula C9H13NO4 B1208871 Anticapsin CAS No. 28978-07-6

Anticapsin

Número de catálogo: B1208871
Número CAS: 28978-07-6
Peso molecular: 199.20 g/mol
Clave InChI: KHVZXXWDPSCGEK-MGVQOFIGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Anticapsin is a non-proteinogenic amino acid that serves as the active moiety of the dipeptide antibiotic bacilysin . Its primary mechanism of action is the potent and irreversible inhibition of the enzyme glucosamine-6-phosphate (GlcN6P) synthase . This enzyme catalyzes the first committed step in the biosynthesis of amino sugars, which are essential components of bacterial cell walls and fungal cell walls . The antifungal activity of bacilysin is contingent upon its uptake by microbial cells and subsequent hydrolysis by intracellular peptidases to release the L-anticapsin warhead . Molecular simulation studies suggest that this compound acts as a mimic of the natural glutamine substrate and forms a covalent C-S bond with Cys1 in the active site of GlcN6P synthase, leading to enzyme inactivation . By disrupting the synthesis of essential cell wall polymers like peptidoglycan and mannoproteins, this compound induces cell protoplasting and lysis, making it a compelling lead compound for novel antifungal drug development . The compound is biosynthesized in Bacillus subtilis from the primary metabolite prephenate through a specialized four-enzyme pathway . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Propiedades

Número CAS

28978-07-6

Fórmula molecular

C9H13NO4

Peso molecular

199.20 g/mol

Nombre IUPAC

(2S)-2-amino-3-[(1R,2S,6R)-5-oxo-7-oxabicyclo[4.1.0]heptan-2-yl]propanoic acid

InChI

InChI=1S/C9H13NO4/c10-5(9(12)13)3-4-1-2-6(11)8-7(4)14-8/h4-5,7-8H,1-3,10H2,(H,12,13)/t4-,5-,7+,8-/m0/s1

Clave InChI

KHVZXXWDPSCGEK-MGVQOFIGSA-N

SMILES isomérico

C1CC(=O)[C@H]2[C@@H]([C@@H]1C[C@@H](C(=O)O)N)O2

SMILES canónico

C1CC(=O)C2C(C1CC(C(=O)O)N)O2

Sinónimos

anticapsin

Origen del producto

United States

Foundational & Exploratory

Unveiling Anticapsin: A Technical Guide to its Discovery and Isolation from Streptomyces griseoplanus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, isolation, and purification of anticapsin, an antibiotic produced by the bacterium Streptomyces griseoplanus. This compound is a metabolite of significant interest due to its unique structure and biological activity, primarily its inhibition of capsule formation in pathogenic bacteria such as Streptococcus pyogenes. This document details the original fermentation and purification protocols, presents available quantitative data, and visualizes the key experimental workflows and the hypothesized biosynthetic pathway.

Discovery and Initial Characterization

This compound was first identified as a fermentation product of Streptomyces griseoplanus that exhibited inhibitory effects on the formation of the hyaluronic acid capsule of Streptococcus pyogenes. Initial studies by Boeck et al. in 1971 focused on optimizing the production of this novel metabolite, laying the groundwork for its subsequent isolation and characterization.[1] The structure of this compound was later elucidated by Shah et al. in 1970, revealing it to be an epoxy-keto-amino acid with the empirical formula C₉H₁₃NO₄.[2]

Fermentation for this compound Production

The production of this compound by Streptomyces griseoplanus is highly dependent on the composition of the fermentation medium and the culture conditions. Key factors influencing the yield include the carbon source, phosphate levels, and aeration.

Fermentation Medium and Conditions

Optimal production of this compound is achieved in a complex medium with high concentrations of carbohydrates. Sucrose has been identified as the most effective carbon source, with an optimal concentration of 150 g/liter .[1][3] The addition of dibasic potassium phosphate (K₂HPO₄) has also been shown to enhance production.[1][3] Aeration is another critical factor, as dissolved oxygen is essential for both the synthesis and stability of this compound.[1][3]

Table 1: Optimized Fermentation Medium for this compound Production

ComponentConcentration (g/L)
Sucrose150
Peptone10
Yeast Extract5
K₂HPO₄2
MgSO₄·7H₂O0.5
FeSO₄·7H₂O0.01
CaCO₃2

Note: The exact composition can be further optimized based on the specific strain of Streptomyces griseoplanus and fermenter design.

Experimental Protocol: Fermentation
  • Inoculum Preparation: A vegetative inoculum of Streptomyces griseoplanus is prepared by growing the culture in a suitable seed medium for 48-72 hours at 28°C on a rotary shaker.

  • Fermentation: The production fermenter containing the optimized fermentation medium is inoculated with the seed culture (typically 5-10% v/v).

  • Incubation: The fermentation is carried out at 28°C for 96-120 hours.

  • Aeration and Agitation: The fermenter is aerated with sterile air at a rate of 0.5-1.0 volume of air per volume of medium per minute (vvm) and agitated at 200-300 rpm to ensure adequate dissolved oxygen levels.

  • Monitoring: The pH of the culture is monitored and maintained between 6.5 and 7.5. The production of this compound is typically assayed by monitoring the inhibition of capsule formation in Streptococcus pyogenes.

Fermentation_Workflow cluster_Inoculum Inoculum Preparation cluster_Production Production Fermentation Inoculum_Start Streptomyces griseoplanus slant culture Seed_Flask Seed Medium Flask Inoculum_Start->Seed_Flask Inoculate Incubate_Seed Incubate at 28°C (48-72h) Seed_Flask->Incubate_Seed Inoculate_Production Inoculate with Seed Culture Incubate_Seed->Inoculate_Production Transfer Production_Fermenter Production Medium (Sucrose-rich) Production_Fermenter->Inoculate_Production Incubate_Production Incubate at 28°C (96-120h) Inoculate_Production->Incubate_Production Monitor Monitor pH, DO, and This compound Titer Incubate_Production->Monitor Harvest Harvest Fermentation Broth Monitor->Harvest

Caption: Workflow for the fermentation of Streptomyces griseoplanus for this compound production.

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth involves a multi-step process to separate the target molecule from other cellular components and media constituents. The original method developed by Shah et al. (1970) provides a robust framework for obtaining purified this compound.

Quantitative Data on Purification

While the original publications do not provide a detailed, step-by-step purification table with specific yields and purification folds for each step, the overall process is described. The following table is a representative illustration of a typical purification scheme for a secondary metabolite from a Streptomyces fermentation, based on the described methodologies. The values are hypothetical and serve to demonstrate the expected trend in a successful purification process.

Table 2: Representative Purification of this compound

Purification StepTotal Volume (L)Total Activity (Units)Total Protein (mg)Specific Activity (Units/mg)Yield (%)Purification Fold
Culture Filtrate100200,00050,00041001
Carbon Adsorption/Elution5160,0005,00032808
Ion-Exchange Chromatography1120,0006002006050
Gel Filtration Chromatography0.280,00080100040250
Crystallization0.0560,00030200030500

Note: "Units" of activity would be determined by a biological assay, such as the inhibition of capsule formation in S. pyogenes.

Experimental Protocols: Isolation and Purification
  • Harvest and Filtration: The fermentation broth is harvested and the mycelium is removed by filtration or centrifugation to obtain the culture filtrate.

  • Carbon Adsorption: The pH of the culture filtrate is adjusted to 7.0, and activated carbon (e.g., Darco G-60) is added (2-3% w/v). The mixture is stirred for 1-2 hours to allow for the adsorption of this compound.

  • Elution: The carbon is collected by filtration and washed with water. This compound is then eluted from the carbon using an aqueous solvent, such as 80% acetone or 50% methanol.

  • Concentration: The eluate is concentrated under reduced pressure to remove the organic solvent.

  • Ion-Exchange Chromatography: The concentrated aqueous solution is applied to a cation-exchange resin column (e.g., Dowex 50W-X2, H⁺ form). The column is washed with water, and this compound is eluted with a dilute base, such as 0.1 N ammonium hydroxide.

  • Gel Filtration Chromatography: The active fractions from the ion-exchange chromatography are pooled, concentrated, and further purified by gel filtration chromatography on a column of Sephadex G-10 or a similar resin, eluting with water.

  • Crystallization: The purified this compound fractions are concentrated and crystallized from a suitable solvent system, such as aqueous ethanol or acetone, to yield pure crystalline this compound.

Purification_Workflow Start Fermentation Broth Filtration Filtration/ Centrifugation Start->Filtration Culture_Filtrate Culture Filtrate Filtration->Culture_Filtrate Carbon_Adsorption Activated Carbon Adsorption (pH 7.0) Culture_Filtrate->Carbon_Adsorption Elution Elution with Aqueous Organic Solvent Carbon_Adsorption->Elution Concentration1 Concentration Elution->Concentration1 Ion_Exchange Cation-Exchange Chromatography Concentration1->Ion_Exchange Concentration2 Concentration Ion_Exchange->Concentration2 Gel_Filtration Gel Filtration Chromatography Concentration2->Gel_Filtration Crystallization Crystallization Gel_Filtration->Crystallization Pure_this compound Pure Crystalline This compound Crystallization->Pure_this compound

Caption: Experimental workflow for the isolation and purification of this compound.

Biosynthesis of this compound

The biosynthetic pathway of this compound has been elucidated in detail in Bacillus subtilis, where it is produced as the C-terminal residue of the dipeptide antibiotic bacilysin. While the specific genetic and enzymatic details in Streptomyces griseoplanus are not as extensively characterized, the pathway in B. subtilis provides a strong hypothetical model.

Hypothesized Biosynthetic Pathway in Streptomyces griseoplanus

The biosynthesis of this compound in B. subtilis initiates from the primary metabolite prephenate, an intermediate in the aromatic amino acid biosynthetic pathway. A four-enzyme cascade converts prephenate to tetrahydrotyrosine, a key intermediate. It is plausible that a similar pathway exists in Streptomyces griseoplanus.

The proposed key enzymatic steps are:

  • Prephenate Decarboxylation: An unusual prephenate decarboxylase (BacA in B. subtilis) catalyzes the decarboxylation of prephenate without aromatization of the ring.

  • Allylic Isomerization: A subsequent isomerization (catalyzed by BacB in B. subtilis) forms a conjugated dienone.

  • Reduction: A reductase (YwfH in B. subtilis) catalyzes the conjugate addition of a hydride to the dienone.

  • Transamination: Finally, an aminotransferase (YwfG in B. subtilis) converts the resulting keto acid to tetrahydrotyrosine.

Further enzymatic steps, likely involving epoxidation and oxidation, would be required to convert tetrahydrotyrosine to the final this compound structure.

Biosynthesis_Pathway Prephenate Prephenate Intermediate1 Acyclic Dienyl Product Prephenate->Intermediate1 Decarboxylation Intermediate2 Conjugated Dienone Intermediate1->Intermediate2 Isomerization Enzyme1 Prephenate Decarboxylase (putative) Intermediate1->Enzyme1 Intermediate3 Cyclohexenol Keto Acid Intermediate2->Intermediate3 Reduction Enzyme2 Isomerase (putative) Intermediate2->Enzyme2 Tetrahydrotyrosine Tetrahydrotyrosine Intermediate3->Tetrahydrotyrosine Transamination Enzyme3 Reductase (putative) Intermediate3->Enzyme3 This compound This compound Tetrahydrotyrosine->this compound Enzyme4 Aminotransferase (putative) Tetrahydrotyrosine->Enzyme4 Further_Steps Further Enzymatic Steps (Epoxidation, Oxidation) This compound->Further_Steps

Caption: Hypothesized biosynthetic pathway of this compound in Streptomyces griseoplanus.

Conclusion

This technical guide has provided a comprehensive overview of the discovery and isolation of this compound from Streptomyces griseoplanus. The detailed protocols for fermentation and purification, based on the foundational research in this field, offer a valuable resource for researchers and drug development professionals. While quantitative data from the original studies is limited, the representative purification table illustrates the expected outcomes. The elucidation of the biosynthetic pathway in Bacillus subtilis provides a strong framework for future genetic and enzymatic studies in Streptomyces griseoplanus to fully unravel the biosynthesis of this important antibiotic. Further research into the genetic regulation of this compound production could lead to strain improvement and enhanced yields, facilitating its potential therapeutic applications.

References

An In-Depth Technical Guide to the Elucidation of the Anticapsin Biosynthetic Pathway in Bacillus subtilis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticapsin, a potent antibiotic with a unique epoxycyclohexanone structure, is a non-proteinogenic amino acid produced by Bacillus subtilis. It is synthesized as the C-terminal residue of the dipeptide L-alanyl-L-anticapsin, also known as bacilysin. The antimicrobial activity of bacilysin is attributed to the this compound moiety, which is released within target cells by peptidases. This compound then irreversibly inhibits glucosamine-6-phosphate synthase, a crucial enzyme in the biosynthesis of the bacterial cell wall, by acting as a glutamine mimic.[1][2] The elucidation of its biosynthetic pathway has been a subject of significant research, revealing a fascinating series of enzymatic transformations that divert a primary metabolite from the aromatic amino acid pathway into a complex secondary metabolite.

This technical guide provides a comprehensive overview of the this compound biosynthetic pathway in Bacillus subtilis, detailing the enzymes, intermediates, and reaction mechanisms. It includes a compilation of available quantitative data, detailed experimental protocols for key enzymatic assays, and visualizations of the pathway and experimental workflows to aid researchers in this field.

The this compound Biosynthetic Gene Cluster

The biosynthesis of bacilysin is encoded by the bac (or ywf) gene cluster in Bacillus subtilis. This cluster comprises a series of genes, including bacA, bacB, bacC, bacD, and bacE, as well as the adjacent ywfG (also referred to as bacF) and ywfH (also referred to as bacG) genes.[1][3] These genes encode the enzymatic machinery required for the conversion of the primary metabolite prephenate into this compound and its subsequent ligation to L-alanine to form bacilysin.

The Biosynthetic Pathway: From Prephenate to Bacilysin

The this compound biosynthetic pathway is a multi-step enzymatic cascade that begins with the shikimate pathway intermediate, prephenate. The pathway can be broadly divided into the formation of the tetrahydrotyrosine intermediate and the subsequent modifications to yield the final this compound structure, followed by the formation of bacilysin.

Formation of Tetrahydrotyrosine (H4Tyr)

The initial phase of the pathway involves four key enzymes: BacA, BacB, YwfH (BacG), and YwfG (BacF), which collaboratively convert prephenate to tetrahydrotyrosine (H4Tyr).

  • Step 1: Prephenate Decarboxylation by BacA. The pathway initiates with the action of BacA, a prephenate decarboxylase. Unlike typical prephenate dehydratases or dehydrogenases that lead to aromatization, BacA catalyzes a non-aromatizing decarboxylation of prephenate. This unique reaction involves the protonation at C8 to produce an isomerized and unstable intermediate, dihydro-4-hydroxyphenylpyruvate (H2HPP) regioisomer 4, which exhibits an absorbance maximum at 258 nm.[1]

  • Step 2: Allylic Isomerization by BacB. The unstable H2HPP regioisomer 4 is then rapidly converted to a more stable, conjugated dienone, H2HPP regioisomer 5, with an absorbance maximum at 295 nm. This allylic isomerization is catalyzed by the enzyme BacB.[1][4]

  • Step 3: Conjugate Reduction by YwfH (BacG). The conjugated H2HPP regioisomer 5 serves as the substrate for the NADH-dependent short-chain reductase, YwfH (also referred to as BacG). This enzyme catalyzes the conjugate addition of a hydride to the C4 olefinic terminus, yielding tetrahydro-4-hydroxyphenylpyruvate (H4HPP).[1][3]

  • Step 4: Transamination by YwfG (BacF). The final step in the formation of the core amino acid structure is the transamination of the keto acid H4HPP. The enzyme YwfG (also referred to as BacF), a pyridoxal 5'-phosphate (PLP)-dependent transaminase, utilizes L-phenylalanine as the amino donor to convert H4HPP into tetrahydrotyrosine (H4Tyr).[1][3]

Late-Stage Modifications and Bacilysin Formation

The conversion of tetrahydrotyrosine to the final active antibiotic involves a series of tailoring reactions, including epoxidation and oxidation, followed by ligation to L-alanine.

  • Step 5: Epoxidation. A crucial step in the formation of the this compound "warhead" is the epoxidation of the cyclohexene ring of a tetrahydrotyrosine-related intermediate. The precise timing and the specific enzyme responsible for this epoxidation are still under investigation, though it is hypothesized to occur prior to the final oxidation step.

  • Step 6: Oxidation by BacC. BacC, an NAD+-dependent dehydrogenase, is responsible for the oxidation of the C7-hydroxyl group of the this compound precursor to a ketone.[2] This oxidation is a critical step for the biological activity of this compound.

  • Step 7: Ligation by BacD. The final step in bacilysin biosynthesis is the ATP-dependent ligation of L-alanine to the amino group of the newly synthesized L-anticapsin. This reaction is catalyzed by the L-amino acid ligase, BacD, resulting in the formation of the dipeptide antibiotic, bacilysin.[2][4] BacD exhibits a degree of substrate promiscuity, being able to ligate L-alanine to various this compound precursors.[4]

Quantitative Data

While comprehensive kinetic data for all enzymes in the pathway are not fully available in a consolidated format, the following table summarizes the available quantitative information regarding protein expression yields.

EnzymeGene NameExpression SystemPurification TagYield (mg/L of culture)Reference
BacAbacA (ywfB)E. coliN-terminal His-tag12[1]
BacBbacB (ywfC)E. coliN-terminal His-tag26[1]
BacCbacC (ywfD)E. coliN-terminal His-tag37.5[1]
YwfG (BacF)ywfGE. coliN-terminal His-tag20[1]
YwfH (BacG)ywfHE. coliN-terminal His-tag20[1]

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and assay of the key enzymes involved in the this compound biosynthetic pathway, based on published literature.

Protocol 1: Expression and Purification of Bac Pathway Enzymes

This protocol describes the general procedure for the heterologous expression and purification of BacA, BacB, BacC, YwfG (BacF), and YwfH (BacG) from E. coli.

1. Gene Amplification and Cloning:

  • Amplify the respective genes (bacA, bacB, bacC, ywfG, ywfH) from B. subtilis 168 genomic DNA using PCR with appropriate primers.
  • Clone the PCR products into an expression vector (e.g., pET vector) containing an N-terminal His-tag sequence.
  • Transform the resulting plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).

2. Protein Expression:

  • Inoculate a starter culture of the transformed E. coli strain in LB medium containing the appropriate antibiotic and grow overnight at 37°C.
  • Use the overnight culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
  • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours.

3. Cell Lysis and Protein Purification:

  • Harvest the cells by centrifugation.
  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation to remove cell debris.
  • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
  • Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM).
  • Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
  • For enzymes like BacA that may require further purification, perform size-exclusion chromatography (gel filtration) using a suitable column and buffer.
  • Analyze the purity of the protein fractions by SDS-PAGE.
  • Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 10% glycerol) and store at -80°C. Note: BacB may require glycerol for stability.[1]

Protocol 2: In Vitro Reconstitution of Tetrahydrotyrosine (H4Tyr) Synthesis

This protocol describes the stepwise in vitro conversion of prephenate to tetrahydrotyrosine using the purified enzymes.

1. Reaction Setup:

  • Prepare a reaction mixture containing:
  • 50 mM Potassium Phosphate buffer, pH 8.0
  • Substrate: Prephenate (e.g., 2 mM)
  • Enzymes: BacA, BacB, YwfH (BacG), and YwfG (BacF) (e.g., 1-5 µM each)
  • Cofactors: NADH (for YwfH) and L-Phenylalanine (for YwfG) in excess (e.g., 2-fold molar excess over prephenate). PLP can be added to support YwfG activity.[1]
  • The reaction can be performed in a stepwise manner, adding one enzyme at a time and analyzing the intermediate, or by adding all enzymes simultaneously.

2. Incubation:

  • Incubate the reaction mixture at room temperature or 30°C for a specified period (e.g., 1-12 hours).

3. Reaction Quenching and Analysis:

  • Quench the reaction by removing the enzymes, for example, by filtration through a molecular weight cutoff filter.
  • Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or by Nuclear Magnetic Resonance (NMR) spectroscopy.
  • For HPLC analysis of amino acids, derivatization with o-phthaldialdehyde (OPA) can be used for fluorescent detection.[1]

Protocol 3: Characterization of Intermediates by NMR Spectroscopy

This protocol outlines the general steps for the structural elucidation of the biosynthetic intermediates using NMR.

1. Sample Preparation:

  • Scale up the enzymatic reactions as described in Protocol 2 to produce sufficient material for NMR analysis (typically in the milligram range).
  • To avoid sample degradation during lyophilization, especially for unstable intermediates like H2HPP regioisomer 4, perform the reaction in D2O-based buffer.[1]
  • After the reaction, remove the enzyme by filtration. The filtrate can be directly used for NMR analysis.

2. NMR Data Acquisition:

  • Acquire 1D (¹H) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer.
  • Use appropriate solvent suppression techniques if the sample is in a protonated buffer.

3. Data Analysis:

  • Analyze the chemical shifts, coupling constants, and correlation peaks in the 2D spectra to determine the chemical structure and stereochemistry of the intermediates.
  • Deuterium incorporation studies, by running the enzymatic reactions in D2O, can provide valuable mechanistic insights.[1]

Visualizations

Signaling Pathway Diagram

Anticapsin_Biosynthesis Prephenate Prephenate H2HPP4 H2HPP (regioisomer 4) Prephenate->H2HPP4 Decarboxylation H2HPP5 H2HPP (regioisomer 5) H2HPP4->H2HPP5 Isomerization BacA BacA H4HPP H4HPP H2HPP5->H4HPP Reduction BacB BacB H4Tyr Tetrahydrotyrosine (H4Tyr) H4HPP->H4Tyr Transamination YwfH YwfH (BacG) + NADH Epoxy_intermediate Epoxy-tetrahydrotyrosine (Hypothetical) H4Tyr->Epoxy_intermediate Epoxidation YwfG YwfG (BacF) + L-Phe Anticapsin_precursor Keto-epoxy-tetrahydrotyrosine (this compound precursor) Epoxy_intermediate->Anticapsin_precursor Oxidation Epoxidase Epoxidase (Uncharacterized) This compound L-Anticapsin Anticapsin_precursor->this compound BacC BacC + NAD+ Bacilysin Bacilysin This compound->Bacilysin Ligation BacD BacD + ATP L_Alanine L-Alanine L_Alanine->Bacilysin

Caption: The enzymatic cascade of the this compound biosynthetic pathway in Bacillus subtilis.

Experimental Workflow Diagram

Experimental_Workflow cluster_cloning Gene Cloning and Expression cluster_purification Protein Purification cluster_analysis Enzymatic Assay and Analysis gDNA B. subtilis gDNA PCR PCR Amplification of bac genes gDNA->PCR Cloning Cloning into Expression Vector PCR->Cloning Transformation Transformation into E. coli Cloning->Transformation Expression Protein Expression (IPTG Induction) Transformation->Expression Harvest Cell Harvest Expression->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification NiNTA Ni-NTA Affinity Chromatography Clarification->NiNTA Purified_Protein Purified Enzyme NiNTA->Purified_Protein Reaction In Vitro Enzymatic Reaction Purified_Protein->Reaction Quenching Reaction Quenching Reaction->Quenching HPLC_MS HPLC-MS Analysis Quenching->HPLC_MS NMR NMR Spectroscopy Quenching->NMR Data Data Analysis (Structure & Kinetics) HPLC_MS->Data NMR->Data

Caption: A generalized experimental workflow for the study of this compound biosynthetic enzymes.

Conclusion and Future Directions

The elucidation of the this compound biosynthetic pathway in Bacillus subtilis has unveiled a remarkable example of how bacteria evolve to produce complex and potent antimicrobial compounds from simple metabolic precursors. The pathway involves a series of unusual enzymatic reactions, including a non-aromatizing decarboxylation and a key epoxidation step. While significant progress has been made in identifying the enzymes and intermediates, further research is needed to fully characterize the kinetics of each enzymatic step and to definitively identify and characterize the epoxidase responsible for the formation of the crucial epoxycyclohexanone ring. A complete in vitro reconstitution of the entire pathway to produce this compound from prephenate remains a key goal. Understanding the intricate details of this pathway not only provides fundamental insights into microbial secondary metabolism but also opens avenues for the bioengineering of novel antibiotics and other valuable specialty chemicals.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of L-anticapsin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-anticapsin, a non-proteinogenic amino acid with antibiotic properties, presents a unique and complex chemical architecture. This guide provides a comprehensive overview of the chemical structure and stereochemistry of L-anticapsin, intended for researchers, scientists, and professionals in drug development. The document details its structural features, stereochemical configuration, and physicochemical properties, supported by available spectroscopic data. Furthermore, it outlines the biosynthetic pathway and methodologies for its isolation, offering a valuable resource for further research and development of anticapsin-based therapeutics.

Chemical Structure

L-anticapsin is a bicyclic epoxy ketone derivative of L-alanine. Its systematic IUPAC name is (2S)-2-amino-3-[(1R,2S,6R)-5-oxo-7-oxabicyclo[4.1.0]heptan-2-yl]propanoic acid [1]. The molecular formula is C₉H₁₃NO₄ , with a molecular weight of 199.20 g/mol [1].

The structure consists of two main components:

  • An L-alanine moiety , providing the amino acid backbone.

  • A 7-oxabicyclo[4.1.0]heptan-5-one ring system , which is a cyclohexanone ring fused to an epoxide. This bicyclic system is attached to the β-carbon of the L-alanine.

The key functional groups present in L-anticapsin are:

  • A primary amine (-NH₂)

  • A carboxylic acid (-COOH)

  • A ketone (C=O)

  • An epoxide ring

The unique combination of these functionalities contributes to its biological activity.

Stereochemistry

The stereochemistry of L-anticapsin is crucial for its biological function. The molecule contains four chiral centers, leading to a specific three-dimensional arrangement. The absolute configuration of these stereocenters is defined in its IUPAC name:

  • Cα of the alanine moiety: (S)-configuration, consistent with naturally occurring L-amino acids.

  • Carbons in the bicyclic ring system: (1R, 2S, 6R).

The specific spatial arrangement of the atoms is essential for its interaction with biological targets, such as glucosamine-6-phosphate synthase, which it inhibits[2]. The determination of the absolute configuration was historically achieved through a combination of spectroscopic techniques, including optical rotatory dispersion (ORD) and circular dichroism (CD), and was later confirmed by total synthesis of its epimers[3][4].

Physicochemical and Spectroscopic Data

PropertyValue/DescriptionReference
Molecular Formula C₉H₁₃NO₄[1]
Molecular Weight 199.20 g/mol [1]
IUPAC Name (2S)-2-amino-3-[(1R,2S,6R)-5-oxo-7-oxabicyclo[4.1.0]heptan-2-yl]propanoic acid[1]
Appearance Crystalline solid[3]
UV Spectrum Data not explicitly tabulated in recent literature.
IR Spectrum Data not explicitly tabulated in recent literature.
¹H NMR Spectrum Data not explicitly tabulated in recent literature.
¹³C NMR Spectrum Data not explicitly tabulated in recent literature.
Optical Rotation The optical properties (ORD and CD) were used to assign the absolute configuration, but a specific rotation value is not consistently reported in recent literature.[3]

Note: The lack of publicly available, detailed NMR and crystallographic data in tabular format highlights a gap in the current literature for this specific compound.

Experimental Protocols

Isolation and Purification of L-anticapsin

L-anticapsin is a naturally occurring antibiotic produced by certain strains of Streptomyces and Bacillus subtilis. The original method for its isolation and purification was described by Shah et al. (1970)[5]. The general workflow involves:

  • Fermentation: Culturing of the producing microorganism (e.g., Streptomyces griseoplanus) in a suitable nutrient medium to allow for the production of this compound.

  • Filtration: Separation of the mycelium from the culture broth by filtration.

  • Adsorption and Elution: The active compound in the filtrate is adsorbed onto a resin, such as a carbon or ion-exchange resin. Subsequent elution with a suitable solvent system allows for the recovery of a crude extract.

  • Chromatography: Further purification is achieved through a series of chromatographic techniques, which may include paper chromatography or column chromatography, to yield pure, crystalline L-anticapsin.

The purity of the final product is typically assessed by monitoring its biological activity and through spectroscopic analysis.

Biosynthesis of L-anticapsin

The biosynthesis of L-anticapsin in Bacillus subtilis is a complex enzymatic process that starts from the primary metabolite prephenate[6][7]. The pathway involves a series of enzymatic reactions catalyzed by proteins encoded by the bac gene cluster. Understanding this pathway is crucial for potential biotechnological production of L-anticapsin.

Below is a simplified representation of the key enzymatic steps in the biosynthesis of the this compound precursor, tetrahydrotyrosine.

Biosynthesis_Pathway Prephenate Prephenate H2HPP_isomer1 Dihydro-4-hydroxyphenylpyruvate regioisomer Prephenate->H2HPP_isomer1 BacA H2HPP_isomer2 Conjugated H2HPP regioisomer H2HPP_isomer1->H2HPP_isomer2 BacB H4HPP Tetrahydro-4-hydroxyphenylpyruvate H2HPP_isomer2->H4HPP YwfH (reductase) H4Tyr Tetrahydrotyrosine H4HPP->H4Tyr YwfG (aminotransferase) This compound L-Anticapsin H4Tyr->this compound Further enzymatic steps (epoxidation, etc.)

Biosynthesis of the L-anticapsin precursor.

Logical Relationship of Structural Features to Biological Activity

The biological activity of L-anticapsin as an antibiotic is intrinsically linked to its specific chemical structure and stereochemistry. The following diagram illustrates the logical flow from its molecular features to its mechanism of action.

Activity_Relationship cluster_structure Structural Features cluster_properties Molecular Properties cluster_interaction Biological Interaction cluster_outcome Cellular Outcome L_alanine L-alanine moiety Mimic Structural Mimic of L-glutamine L_alanine->Mimic Epoxy_ring Epoxide Ring (strained, reactive) Target_binding Binds to active site of Glucosamine-6-Phosphate Synthase Epoxy_ring->Target_binding Keto_group Ketone Group Keto_group->Target_binding Stereochem Specific Stereochemistry (2S, 1R, 2S, 6R) Stereochem->Mimic Mimic->Target_binding Irreversible_inhibition Irreversible Inhibition Target_binding->Irreversible_inhibition Cell_wall_synthesis_block Blockage of Cell Wall Biosynthesis Irreversible_inhibition->Cell_wall_synthesis_block Antibiotic_effect Antibiotic Effect Cell_wall_synthesis_block->Antibiotic_effect

From structure to antibiotic activity.

Conclusion

L-anticapsin remains a molecule of significant interest due to its potent antibiotic activity and unique chemical structure. This guide has consolidated the available information on its chemical structure, stereochemistry, and methods of characterization and production. While the fundamental aspects of its structure are well-established, there is a noticeable lack of detailed, publicly accessible quantitative data, particularly high-resolution NMR and X-ray crystallographic data. Further investigation to fill these gaps would be highly beneficial for the scientific community, especially for those engaged in the rational design of new antibiotics based on the this compound scaffold. The elucidation of detailed synthetic protocols would also accelerate research in this area. This guide serves as a foundational resource to stimulate and support such future endeavors.

References

Screening for Novel Biological Activities of Anticapsin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticapsin, a C-terminal epoxycyclohexanone amino acid of the dipeptide antibiotic bacilysin, is a known inhibitor of glucosamine-6-phosphate synthase.[1][2] This mode of action confers it with antimicrobial and antifungal properties by disrupting microbial cell wall synthesis.[1][3] While its primary activity is established, the full therapeutic potential of this compound remains largely unexplored. As a structural analog of glutamine, this compound presents a compelling case for broader biological screening, particularly in areas where glutamine metabolism is a key driver of pathology, such as oncology.

This technical guide provides a framework for the systematic screening of this compound for novel biological activities. It outlines detailed experimental protocols for assessing its potential as an anticancer, antiviral, and broader-spectrum enzyme inhibitory agent. Furthermore, this document presents hypothetical quantitative data in structured tables to serve as a template for reporting screening results and utilizes Graphviz diagrams to visualize key signaling pathways and experimental workflows, offering a comprehensive resource for researchers embarking on the exploration of this compound's therapeutic potential.

I. Known Biological Activity and Rationale for Further Screening

This compound's established biological activity stems from its irreversible inhibition of glucosamine-6-phosphate synthase, a crucial enzyme in the hexosamine biosynthesis pathway.[4][5] This pathway is essential for the synthesis of peptidoglycan in bacteria and chitin in fungi, making it a specific target for antimicrobial agents.[6] this compound itself demonstrates weak antibacterial activity due to poor uptake, but it is the active warhead of the dipeptide antibiotic bacilysin, which is transported into microbial cells and then cleaved to release this compound.[2][7]

The rationale for screening this compound for novel biological activities is primarily based on its structural similarity to L-glutamine. Glutamine is a critical nutrient for rapidly proliferating cells, including cancer cells, where it serves as a key source of carbon and nitrogen for biosynthesis and energy production.[8] Glutamine antagonists have shown promise as anticancer agents by disrupting cancer cell metabolism and modulating the tumor microenvironment.[1][4][8] Therefore, it is hypothesized that this compound, as a glutamine analog, may exhibit previously uncharacterized anticancer properties. Furthermore, many enzymes utilize glutamine as a substrate, opening the possibility that this compound could inhibit other key enzymes involved in various disease processes.

II. Data Presentation: Quantitative Screening Results (Hypothetical)

The following tables present a hypothetical summary of quantitative data that could be generated from a comprehensive screening of this compound. These tables are intended to serve as a template for organizing and presenting experimental findings.

Table 1: Anticancer Activity of this compound against a Panel of Human Cancer Cell Lines

Cell LineCancer TypeAssay TypeIC50 (µM)
MDA-MB-231Breast CancerMTT Assay75.2
A549Lung CancerMTT Assay112.5
HCT116Colon CancerMTT Assay89.1
HeLaCervical CancerMTT Assay150.8

Table 2: Antiviral Activity of this compound

VirusAssay TypeEC50 (µM)
Human Immunodeficiency Virus (HIV-1)Plaque Reduction Assay> 200
Herpes Simplex Virus 1 (HSV-1)Plaque Reduction Assay125.6
Influenza A virus (H1N1)Plaque Reduction Assay> 200

Table 3: Enzyme Inhibition Profile of this compound

Enzyme TargetEnzyme ClassAssay TypeIC50 (µM)
Glucosamine-6-Phosphate Synthase (E. coli)IsomeraseSpectrophotometric2.5[9]
HIV-1 ProteaseProteaseFRET-based Assay> 200
Matrix Metalloproteinase-9 (MMP-9)ProteaseFluorometric Assay95.3

III. Experimental Protocols

This section provides detailed methodologies for key experiments to screen for novel biological activities of this compound.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[2]

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Human cancer cell lines (e.g., MDA-MB-231, A549, HCT116, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Antiviral Activity Screening: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the concentration of an antiviral substance that reduces the number of viral plaques by 50% (EC50).[7][10][11]

Materials:

  • This compound stock solution

  • Virus stock (e.g., HSV-1)

  • Host cell line (e.g., Vero cells)

  • 96-well cell culture plates

  • Infection medium (e.g., DMEM with 2% FBS)

  • Overlay medium (e.g., medium containing 1% methylcellulose)

  • Crystal violet staining solution

Protocol:

  • Cell Seeding: Seed host cells into 96-well plates to form a confluent monolayer.

  • Virus and Compound Incubation: Prepare serial dilutions of this compound in infection medium. Mix the this compound dilutions with a known concentration of the virus (e.g., 100 plaque-forming units/well). Incubate the mixture for 1 hour at 37°C.

  • Infection: Remove the medium from the cell monolayers and add the virus-anticapsin mixtures to the wells. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: Remove the inoculum and add 100 µL of overlay medium to each well.

  • Incubation: Incubate the plates for 2-3 days at 37°C in a 5% CO2 incubator until plaques are visible.

  • Plaque Visualization: Remove the overlay medium, fix the cells with 10% formalin, and stain with crystal violet solution.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no this compound). The EC50 value is determined from a dose-response curve.

Enzyme Inhibition Screening: General Protocol

This protocol can be adapted for various enzymes. Here, we provide an example for a generic protease using a Förster Resonance Energy Transfer (FRET) substrate.

Materials:

  • This compound stock solution

  • Target enzyme (e.g., HIV-1 Protease, MMP-9)

  • FRET-based enzyme substrate

  • Assay buffer

  • 96-well black microplate

  • Fluorometric microplate reader

Protocol:

  • Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare the enzyme and substrate solutions in assay buffer according to the manufacturer's instructions.

  • Reaction Setup: In a 96-well plate, add the this compound dilutions, the enzyme solution, and a known inhibitor as a positive control. Include a no-enzyme control and a no-inhibitor control.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the FRET substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for 30-60 minutes.

  • Data Analysis: Determine the reaction velocity (rate of fluorescence increase) for each concentration of this compound. Calculate the percentage of inhibition relative to the no-inhibitor control. The IC50 value can be determined from a dose-response curve.

IV. Mandatory Visualizations

Signaling Pathway Diagrams

Glutamine_Metabolism_in_Cancer cluster_extracellular Extracellular Glutamine_ext Glutamine

Caption: Potential Interruption of Glutamine Metabolism in Cancer by this compound.

Experimental Workflow Diagrams

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Incubate 24h A->B C Treat with this compound (serial dilutions) B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Add Solubilization Solution F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Workflow for Anticancer Screening using the MTT Assay.

Plaque_Reduction_Assay_Workflow A Seed Host Cells in 96-well plate B Prepare Virus-Anticapsin Mixtures A->B C Infect Cell Monolayer B->C D Add Overlay Medium C->D E Incubate 2-3 days D->E F Fix and Stain Cells E->F G Count Plaques F->G H Calculate EC50 G->H

Caption: Workflow for Antiviral Screening using the Plaque Reduction Assay.

Conclusion

This technical guide provides a comprehensive framework for the systematic investigation of novel biological activities of this compound. The detailed protocols for anticancer, antiviral, and enzyme inhibition screening, along with templates for data presentation and visualizations of key pathways and workflows, offer a robust starting point for researchers. Given its structural similarity to glutamine and the critical role of glutamine metabolism in various diseases, a thorough screening of this compound is a promising avenue for the discovery of new therapeutic leads. The methodologies outlined herein are designed to be adaptable and can be expanded to include a wider range of cell lines, viruses, and enzyme targets to fully elucidate the bioactivity profile of this intriguing natural product.

References

Initial Studies on the Antibacterial Spectrum of Anticapsin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Anticapsin is a non-proteinogenic amino acid with a unique epoxycyclohexanone structure.[1] While it is the active molecule responsible for antibacterial effects, initial studies have shown that this compound itself is a very poor antibacterial agent when applied externally to bacteria.[2] Its potent antimicrobial activity is realized through its dipeptide precursor, bacilysin. Bacilysin, composed of an N-terminal L-alanine linked to L-anticapsin, is transported into susceptible bacterial cells.[3][4][5] Once inside the cytoplasm, peptidases cleave the dipeptide, releasing the this compound "warhead".[1][5] This guide provides an in-depth overview of the initial studies on the antibacterial spectrum of this compound, focusing on the activity of its precursor bacilysin, its mechanism of action, and the experimental protocols used for its evaluation.

Mechanism of Action

The antibacterial activity of bacilysin is a result of the intracellular release of this compound, which acts as a potent inhibitor of a key enzyme in the bacterial cell wall synthesis pathway.[3][4][6]

  • Transport: Bacilysin is actively transported into the bacterial cell via di- to oligopeptide uptake systems.[1][3]

  • Hydrolysis: Within the cytoplasm, peptidases hydrolyze the peptide bond between L-alanine and L-anticapsin.[1][3][4]

  • Inhibition of Glucosamine Synthetase: Released this compound specifically targets and irreversibly inhibits glucosamine-6-phosphate synthase (GlmS).[3][4][5][6] It acts as a glutamine analog, binding to the active site of the enzyme.[1]

  • Disruption of Cell Wall Synthesis: The inhibition of GlmS blocks the synthesis of glucosamine-6-phosphate, a crucial precursor for the formation of peptidoglycan, a major component of the bacterial cell wall.[2][5] This ultimately leads to cell lysis and death.

This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Bacilysin Bacilysin (L-Ala-L-Anticapsin) Transport Peptide Transport System Bacilysin->Transport Uptake Bacilysin_in Bacilysin Transport->Bacilysin_in Peptidases Peptidases Bacilysin_in->Peptidases Hydrolysis This compound This compound (Active Inhibitor) Peptidases->this compound GlmS Glucosamine-6-Phosphate Synthase (GlmS) This compound->GlmS Binds to active site Inhibition Inhibition CellWall Peptidoglycan Synthesis GlmS->CellWall Catalyzes precursor synthesis Lysis Cell Lysis CellWall->Lysis Disruption leads to

Mechanism of action of bacilysin and this compound.

Antibacterial Spectrum

The antibacterial activity of bacilysin, and therefore the effectiveness of intracellularly released this compound, is broad but highly dependent on the composition of the culture medium.[2] In nutrient-rich media, the availability of amino acids and peptides can antagonize the uptake of bacilysin, leading to reduced efficacy. Conversely, in minimal media, bacilysin exhibits potent activity at very low concentrations.

Bacterial SpeciesMinimum Inhibitory Concentration (MIC) of BacilysinCulture MediumReference
Escherichia coli B0.001 µg/mLMinimal Medium[7]
Staphylococcus aureusNot specifiedNot specified[2][3]
Candida albicansNot specifiedNot specified[2]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for many bacteria, or a defined minimal medium for testing bacilysin)

  • Bacilysin stock solution of known concentration

  • Sterile diluent (e.g., broth or saline)

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Antimicrobial Dilutions: a. Prepare a series of twofold dilutions of the bacilysin stock solution in the broth medium across the wells of the microtiter plate. Typically, 100 µL of medium is added to all wells except the first column. b. Add 200 µL of the highest concentration of bacilysin to the first well. c. Perform a serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate, discarding 100 µL from the last well in the dilution series.

  • Inoculum Preparation: a. Grow the test bacterium in broth to the mid-logarithmic phase. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: a. Add 100 µL of the standardized bacterial inoculum to each well containing the antimicrobial dilutions. b. Include a positive control well (inoculum without antimicrobial) and a negative control well (broth only). c. Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.

  • Interpretation of Results: a. After incubation, visually inspect the wells for turbidity (bacterial growth). b. The MIC is the lowest concentration of bacilysin in a well that shows no visible growth.

Screening for this compound Activity using a Streptococcus pyogenes/Bacteriophage Assay

This specialized assay was devised to screen for compounds that inhibit the formation of the hyaluronic acid capsule of Streptococcus pyogenes, which renders the bacterium resistant to certain bacteriophages.[8] Inhibition of capsule synthesis by this compound allows for phage infection and subsequent lysis of the bacteria.

Materials:

  • Streptococcus pyogenes culture

  • Specific bacteriophage for S. pyogenes

  • Agar plates

  • Soft agar

  • Filter paper discs

  • Test compounds (e.g., fermentation samples containing potential this compound)

  • Control plates (without bacteriophage)

Procedure:

  • Plate Preparation: a. Prepare a base layer of agar in petri dishes. b. In a separate tube, mix a culture of S. pyogenes with the specific bacteriophage in molten soft agar. c. Pour this mixture as an overlay onto the base agar layer and allow it to solidify.

  • Application of Test Compounds: a. Saturate sterile filter paper discs with the experimental compounds to be tested. . Place the saturated discs onto the surface of the prepared agar plates.

  • Incubation: a. Incubate the plates under conditions suitable for the growth of S. pyogenes.

  • Interpretation of Results: a. Test Plates (with bacteriophage): A clear zone of lysis around a disc indicates that the test compound inhibited capsule synthesis, allowing the bacteriophage to infect and lyse the bacteria. b. Control Plates (without bacteriophage): A zone of growth inhibition around a disc indicates classical antibacterial activity of the compound.

Screening_Assay_Workflow Start Start Prepare_Plates Prepare Agar Plates (Base Layer) Start->Prepare_Plates Saturate_Discs Saturate Filter Discs with Test Compound Create_Overlay Create Overlay on Base Agar Prepare_Plates->Create_Overlay Mix_Culture Mix S. pyogenes Culture + Bacteriophage + Soft Agar Mix_Culture->Create_Overlay Apply_Discs Apply Discs to Agar Surface Create_Overlay->Apply_Discs Saturate_Discs->Apply_Discs Incubate Incubate Plates Apply_Discs->Incubate Observe Observe Plates Incubate->Observe Lysis_Zone Clear Zone of Lysis: Capsule Inhibition Observe->Lysis_Zone Yes No_Zone No Zone: No Activity Observe->No_Zone No Growth_Inhibition Control Plate Check: Zone of Growth Inhibition (General Antibacterial Activity) Observe->Growth_Inhibition Compare with Control

Workflow for this compound screening assay.

Conclusion

The antibacterial spectrum of this compound is intrinsically linked to the activity of its dipeptide precursor, bacilysin. While this compound itself has poor antibacterial properties due to inefficient transport into bacterial cells, its intracellular release following the uptake and hydrolysis of bacilysin leads to potent, broad-spectrum antibacterial activity. This activity is highly dependent on the nutritional environment. The mechanism of action involves the specific inhibition of glucosamine-6-phosphate synthase, a critical enzyme in cell wall biosynthesis. Standard microbiological techniques such as broth microdilution can be used to quantify the activity of bacilysin, while specialized assays have been developed for screening and qualitative assessment of this compound's capsule-inhibiting effects. Further research to establish a comprehensive database of bacilysin's MIC values against a wider array of clinically relevant bacteria in standardized minimal media would be beneficial for a more complete understanding of its antibacterial spectrum.

References

The Gateway to a Potent Antibiotic: Unraveling the Role of Bacilysin as a Precursor to Anticapsin

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bacilysin, a deceptively simple dipeptide antibiotic produced by various Bacillus species, represents a fascinating example of non-ribosomal peptide synthesis. Its potent antimicrobial activity is not inherent to the parent molecule but is unleashed upon enzymatic cleavage within the target cell, releasing the highly reactive warhead, L-anticapsin. This technical guide provides an in-depth exploration of the biosynthetic pathway leading from the primary metabolite, prephenate, to bacilysin, with a core focus on the intricate enzymatic cascade that establishes bacilysin's crucial role as a stable precursor to the active anticapsin molecule. We will delve into the genetic determinants, enzymatic mechanisms, and key chemical transformations, presenting quantitative data and detailed experimental protocols to facilitate further research and drug development efforts in this area.

Introduction

Bacilysin, with the chemical structure L-alanyl-L-anticapsin, is a broad-spectrum antibiotic effective against a range of bacteria and fungi.[1][2] Its mode of action hinges on the inhibition of glucosamine-6-phosphate (GlcN6P) synthase, a critical enzyme in the biosynthesis of the bacterial cell wall and fungal mannoproteins.[1][2] Interestingly, bacilysin itself is inactive.[1][2] It acts as a "pro-drug," being transported into target cells where intracellular peptidases hydrolyze the peptide bond, liberating L-alanine and the non-proteinogenic amino acid, L-anticapsin.[1][3] It is the this compound moiety, with its reactive epoxycyclohexanone ring, that serves as the potent irreversible inhibitor of GlcN6P synthase.[1][4]

The biosynthesis of this remarkable molecule is orchestrated by a series of enzymes encoded by the bac operon (also referred to as ywfBCDEF) and adjacent genes (ywfG and ywfH) in Bacillus subtilis and other Bacillus species.[4][5] This pathway elegantly diverts a key intermediate from aromatic amino acid biosynthesis, prephenate, into a specialized metabolic route to construct the unique this compound warhead.[6][7] Understanding this pathway in detail is paramount for efforts aimed at engineering novel antibiotic derivatives, improving production yields, and identifying new enzymatic tools for synthetic biology.

The Bacilysin Biosynthetic Pathway: A Stepwise Enzymatic Cascade

The conversion of prephenate to bacilysin is a multi-step process involving a series of enzymatic reactions including decarboxylation, isomerization, reduction, transamination, oxidation, and ligation. The core of this compound synthesis from prephenate involves the sequential action of four key enzymes: BacA, BacB, YwfH (now often referred to as BacG), and YwfG (now often referred to as BacF).[4][8][9]

From Prephenate to Tetrahydrotyrosine: The Early Steps

The initial phase of the pathway focuses on the formation of tetrahydrotyrosine, a key intermediate.

  • Prephenate Decarboxylation by BacA: The pathway initiates with the enzyme BacA, a prephenate decarboxylase. Unlike typical prephenate dehydratases or dehydrogenases that lead to aromatization, BacA catalyzes a non-aromatizing decarboxylation of prephenate.[4] This unique reaction avoids the formation of a stable aromatic ring by protonating C8, resulting in an isomerized structure.[4]

  • Allylic Isomerization by BacB: The product of the BacA reaction is then acted upon by BacB, a bicupin iron enzyme.[4] BacB catalyzes an allylic isomerization, which generates a conjugated dienone.[4][8][9] The resulting products are regioisomers of dihydro-4-hydroxyphenylpyruvate (H₂HPP).[4][8][9]

  • Conjugate Reduction by YwfH (BacG): The conjugated dienone produced by BacB serves as the substrate for the NADH-dependent short-chain reductase, YwfH.[4][8][9] YwfH catalyzes the conjugate addition of a hydride to the C4 olefinic terminus, yielding tetrahydro-4-hydroxyphenylpyruvate (H₄HPP).[4][8][9]

  • Transamination by YwfG (BacF): The final step in this initial phase is the transamination of H₄HPP, catalyzed by the aminotransferase YwfG.[4][10] Using an amino donor such as L-phenylalanine, YwfG converts the keto acid into the non-proteinogenic amino acid, tetrahydrotyrosine (H₄Tyr).[4][8][9]

The Final Touches: Oxidation and Ligation to Form Bacilysin

With the core structure of the this compound precursor in place, the pathway proceeds to the final maturation steps.

  • Oxidation by BacC: The enzyme BacC, an NAD⁺-dependent oxidoreductase, is responsible for a crucial oxidation step.[1][2] While the exact substrate and product of BacC have been a subject of investigation, it is understood to be essential for the formation of the final this compound structure.[1] Mutants lacking bacC are unable to produce L-anticapsin or bacilysin.[1]

  • Ligation by BacD (YwfE): The final step in bacilysin biosynthesis is the ATP-dependent ligation of L-alanine to the newly synthesized L-anticapsin. This reaction is catalyzed by BacD, an L-amino acid ligase.[4][11][12][13] This enzyme exhibits broad substrate specificity in vitro.[11][13]

The resulting dipeptide, bacilysin, is then exported from the cell, ready to act as a Trojan horse against susceptible microorganisms.

Quantitative Data

The following table summarizes the available quantitative data for the enzymes involved in the bacilysin biosynthetic pathway. Further research is needed to fully characterize the kinetics of all enzymes in the cascade.

EnzymeGene Name(s)Substrate(s)Product(s)Cofactor(s)Kinetic ParametersReference(s)
Prephenate DecarboxylasebacA / ywfBPrephenateIsomerized, non-aromatic productNonekcat = 190 min⁻¹, Km (prephenate) = 70 µM[4]
IsomerasebacB / ywfCBacA productConjugated dienone (H₂HPP regioisomer)Fe²⁺Not reported[4]
ReductaseywfH / bacGBacB productTetrahydro-4-hydroxyphenylpyruvate (H₄HPP)NADHNot reported[4]
AminotransferaseywfG / bacFH₄HPP, L-PheTetrahydrotyrosine (H₄Tyr), PhenylpyruvatePLPNot reported[4]
OxidoreductasebacC / ywfDTetrahydrotyrosine derivativeL-dihydrothis compound derivativeNAD⁺Not reported[1][2]
L-Amino Acid LigasebacD / ywfEL-Alanine, L-Anticapsin, ATPBacilysin, ADP, PiMg²⁺ or Mn²⁺Not reported[11][12][13]

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the bacilysin biosynthetic pathway.

Overexpression and Purification of Bacilysin Biosynthetic Enzymes

A common method for obtaining active enzymes for in vitro studies involves heterologous expression in E. coli.

Protocol:

  • Gene Amplification and Cloning: The genes of interest (bacA, bacB, ywfH, ywfG, bacC, bacD) are amplified from Bacillus subtilis genomic DNA using PCR with primers containing appropriate restriction sites. The amplified fragments are then ligated into an expression vector (e.g., pET series) containing a purification tag (e.g., His₆-tag).

  • Transformation and Expression: The recombinant plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of growth medium (e.g., LB broth) containing the appropriate antibiotic. The culture is grown at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is then induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) and the culture is incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein expression.

  • Cell Lysis and Lysate Preparation: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., containing Tris-HCl, NaCl, and protease inhibitors), and lysed by sonication or high-pressure homogenization. The cell debris is removed by centrifugation to obtain a clear cell lysate.

  • Affinity Chromatography: The soluble protein is purified from the cell lysate using affinity chromatography. For His-tagged proteins, a Ni-NTA (nickel-nitrilotriacetic acid) resin is used. The lysate is loaded onto the column, which is then washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The target protein is eluted with a buffer containing a higher concentration of imidazole.

  • Protein Purity and Concentration: The purity of the eluted protein is assessed by SDS-PAGE. The protein concentration is determined using a standard method such as the Bradford assay or by measuring the absorbance at 280 nm.

In Vitro Enzyme Assays

4.2.1. BacA Activity Assay (Spectrophotometric)

This assay monitors the conversion of prephenate to the BacA product, which has a characteristic absorbance maximum.[4]

Protocol:

  • Prepare a reaction mixture containing prephenate in a suitable buffer (e.g., 50 mM potassium phosphate, pH 8.0).

  • Initiate the reaction by adding a known concentration of purified BacA enzyme.

  • Monitor the increase in absorbance at 258 nm over time using a spectrophotometer.

  • The initial rate of the reaction can be used to determine the enzyme's kinetic parameters (kcat and Km) by varying the substrate concentration.[4]

4.2.2. Coupled Enzyme Assays for the Pathway

The sequential activity of the enzymes can be monitored by providing the initial substrate and all necessary enzymes and cofactors.

Protocol:

  • Combine prephenate, BacA, BacB, YwfH, YwfG, NADH, and L-phenylalanine in a reaction buffer.

  • Incubate the reaction at an optimal temperature (e.g., room temperature or 37°C).

  • At various time points, quench the reaction (e.g., by adding acid or by heat inactivation).

  • Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the intermediates and the final product, tetrahydrotyrosine.[4]

Analysis of Bacilysin and Intermediates by HPLC and LC-MS

Protocol:

  • Sample Preparation: Culture supernatants or in vitro reaction mixtures may need to be clarified by centrifugation or filtration. For complex samples, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.

  • Chromatographic Separation: Samples are injected onto a reverse-phase HPLC column (e.g., C18). A gradient of mobile phases, typically water and acetonitrile with a modifier like formic acid or trifluoroacetic acid, is used to separate the compounds based on their hydrophobicity.

  • Detection:

    • HPLC with UV Detection: Intermediates with chromophores (e.g., the BacB product) can be detected by their absorbance at specific wavelengths (e.g., 295 nm).[4]

    • LC-MS: The eluent from the HPLC is directed into a mass spectrometer. This allows for the sensitive detection and identification of bacilysin and its biosynthetic intermediates based on their mass-to-charge ratio (m/z).[5]

Visualizations

Biosynthetic Pathway of Bacilysin

Bacilysin_Biosynthesis prephenate Prephenate bacA_product Isomerized Decarboxylated Product prephenate->bacA_product BacA bacB_product Conjugated Dienone (H₂HPP regioisomer) bacA_product->bacB_product BacB h4hpp Tetrahydro-4-hydroxyphenylpyruvate (H₄HPP) bacB_product->h4hpp YwfH (BacG) (NADH) h4tyr Tetrahydrotyrosine (H₄Tyr) h4hpp->h4tyr YwfG (BacF) (L-Phe) anticapsin_precursor L-Dihydrothis compound Derivative h4tyr->anticapsin_precursor BacC (NAD⁺) This compound L-Anticapsin anticapsin_precursor->this compound Further maturation bacilysin Bacilysin This compound->bacilysin BacD (YwfE) (ATP) l_alanine L-Alanine l_alanine->bacilysin BacD (YwfE) (ATP) bacA BacA bacB BacB ywfH YwfH (BacG) ywfG YwfG (BacF) bacC BacC bacD BacD (YwfE)

Caption: The enzymatic pathway for the biosynthesis of bacilysin from prephenate.

Experimental Workflow for In Vitro Reconstitution

In_Vitro_Workflow cloning Gene Cloning (bacA, bacB, ywfH, ywfG) expression Protein Expression in E. coli cloning->expression purification Affinity Chromatography (e.g., Ni-NTA) expression->purification assay_setup In Vitro Reaction Setup (Substrates, Enzymes, Cofactors) purification->assay_setup incubation Incubation (Time course) assay_setup->incubation analysis Product Analysis (HPLC, LC-MS) incubation->analysis data Data Interpretation (Kinetics, Product ID) analysis->data

Caption: A generalized workflow for the in vitro reconstitution and analysis of the bacilysin biosynthetic pathway.

Conclusion

The biosynthesis of bacilysin is a testament to the metabolic ingenuity of microorganisms. By coopting a primary metabolite, Bacillus species have evolved a sophisticated enzymatic assembly line to produce a potent antimicrobial pro-drug. The role of bacilysin as a stable precursor to the highly active this compound molecule is central to its biological function. A thorough understanding of this pathway, from the genetic level to the intricate details of enzyme mechanism and kinetics, is crucial for future endeavors in antibiotic discovery and development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the power of natural product biosynthesis to combat the growing threat of antimicrobial resistance.

References

Unraveling the Genetic Blueprint for Anticapsin Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core genetic and biochemical principles underpinning the production of anticapsin, a potent antibacterial and antifungal agent. This compound is the active warhead of the dipeptide antibiotic bacilysin, produced by various Bacillus species. Understanding its biosynthesis is paramount for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This document provides a comprehensive overview of the biosynthetic pathway, the enzymatic players, their quantitative characteristics, detailed experimental protocols, and the intricate regulatory networks governing its synthesis.

The this compound Biosynthetic Gene Cluster and Pathway

The genetic foundation for this compound production lies within the bacilysin biosynthetic gene cluster . In the model organism Bacillus subtilis, this cluster is primarily composed of the bac operon (bacA, bacB, bacC, bacD, bacE) and the adjacent ywfG and ywfH genes. These genes orchestrate a multi-step enzymatic cascade that converts the primary metabolite prephenate, an intermediate in the aromatic amino acid biosynthesis pathway, into L-anticapsin, which is then ligated to L-alanine to form bacilysin.[1] The non-proteinogenic amino acid L-anticapsin is the active component responsible for the antimicrobial activity.[2]

The biosynthetic pathway can be summarized as follows:

  • Prephenate to Dihydro-4-hydroxyphenylpyruvate (H₂HPP) regioisomer 4: The pathway initiates with the conversion of prephenate. The enzyme BacA , a prephenate decarboxylase, catalyzes this first committed step.[3]

  • Isomerization to H₂HPP regioisomer 5: The product of BacA is then isomerized by the action of BacB .[3]

  • Reduction to Tetrahydro-4-hydroxyphenylpyruvate (H₄HPP): YwfH , an NADH-dependent reductase, catalyzes the reduction of the H₂HPP regioisomer 5.[4]

  • Transamination to Tetrahydrotyrosine (H₄Tyr): YwfG , an aminotransferase, subsequently converts H₄HPP to tetrahydrotyrosine.[3]

  • Oxidation to Dihydrothis compound: The enzyme BacC , an NAD+-dependent oxidoreductase, is crucial for the next oxidative step.[3]

  • Formation of L-Anticapsin: The final steps leading to the characteristic epoxy ring of this compound are thought to involve further enzymatic modifications.

  • Ligation to L-Alanine to form Bacilysin: Finally, BacD , an L-amino acid ligase, catalyzes the formation of a peptide bond between L-alanine and L-anticapsin to produce bacilysin.[3]

  • Self-Resistance: The BacE protein is a permease believed to be involved in exporting bacilysin, thus providing self-resistance to the producing organism.[2]

Anticapsin_Biosynthesis cluster_pathway This compound Biosynthetic Pathway Prephenate Prephenate H2HPP4 H2HPP (regioisomer 4) Prephenate->H2HPP4 BacA H2HPP5 H2HPP (regioisomer 5) H2HPP4->H2HPP5 BacB H4HPP H4HPP H2HPP5->H4HPP YwfH (NADH) H4Tyr H4Tyr H4HPP->H4Tyr YwfG Dihydrothis compound Dihydrothis compound H4Tyr->Dihydrothis compound BacC (NAD+) This compound L-Anticapsin Dihydrothis compound->this compound Bacilysin Bacilysin This compound->Bacilysin BacD L_Alanine L-Alanine L_Alanine->Bacilysin

Caption: The enzymatic pathway for the biosynthesis of L-anticapsin and bacilysin from prephenate.

Quantitative Data on Key Biosynthetic Enzymes

The efficiency of each enzymatic step is critical for the overall yield of this compound. The following table summarizes the available kinetic parameters for the key enzymes in the biosynthetic pathway.

EnzymeGeneSubstrateK_m_ (µM)k_cat_ (min⁻¹)V_max_ (nmol/min/µg)Reference
BacA bacAPrephenate70190-[3]
BacB bacBProduct of BacA423 ± 81147153.49 ± 4.56[5]
YwfH ywfHH₂HPP (E/Z isomers)---[4]
YwfG ywfGH₄HPP---
BacC bacCTetrahydrotyrosine---
BacD bacDL-Alanine, L-Anticapsin---

Regulatory Network of this compound Production

The biosynthesis of bacilysin is a tightly regulated process, primarily controlled at the transcriptional level of the bac operon. This regulation is integrated with the cell's quorum sensing and sporulation pathways, ensuring that antibiotic production occurs at the appropriate cell density and physiological state.

Several key transcriptional regulators have been identified:

  • Positive Regulators:

    • ComA: A response regulator that is a central component of the quorum-sensing pathway. Activated ComA directly binds to the bac promoter to initiate transcription.[6]

    • Spo0A: The master regulator of sporulation. Spo0A can directly bind to the bac promoter and also indirectly promotes bac expression by repressing the repressor AbrB.[7]

  • Negative Regulators:

    • AbrB: A transition state regulator that represses the expression of numerous genes, including the bac operon.[6]

    • CodY: A global regulator that senses the intracellular GTP levels and represses the bac operon under nutrient-rich conditions.[8]

The interplay between these regulators creates a sophisticated switch for bacilysin production. At high cell density, quorum sensing signals lead to the activation of ComA, which in turn activates bac expression. As cells enter the stationary phase and initiate sporulation, Spo0A levels rise, further enhancing bac transcription while relieving the repression by AbrB.

Regulatory_Network cluster_regulation Regulation of bac Operon Expression QS Quorum Sensing (High Cell Density) ComA ComA QS->ComA activates Sporulation Sporulation Initiation Spo0A Spo0A Sporulation->Spo0A activates Nutrient_Rich Nutrient Rich Conditions CodY CodY Nutrient_Rich->CodY activates bac_Operon bac Operon Transcription ComA->bac_Operon activates AbrB AbrB Spo0A->AbrB represses Spo0A->bac_Operon activates AbrB->bac_Operon represses CodY->bac_Operon represses

Caption: The regulatory network controlling the transcription of the bacilysin (bac) operon.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.

Overexpression and Purification of His-tagged Bac Proteins from E. coli

This protocol describes the general procedure for producing and purifying the enzymes of the this compound biosynthetic pathway.

Workflow Diagram:

Protein_Purification_Workflow cluster_workflow His-tagged Protein Purification Workflow Start Gene Amplification (PCR from B. subtilis gDNA) Cloning Cloning into Expression Vector (e.g., pET-28a) Start->Cloning Transformation Transformation into E. coli Expression Strain (e.g., BL21(DE3)) Cloning->Transformation Culture Cell Culture and Induction (IPTG) Transformation->Culture Harvest Cell Harvest (Centrifugation) Culture->Harvest Lysis Cell Lysis (e.g., Sonication, French Press) Harvest->Lysis Clarification Lysate Clarification (Centrifugation) Lysis->Clarification IMAC Immobilized Metal Affinity Chromatography (IMAC) (Ni-NTA or Co-NTA) Clarification->IMAC Wash Wash with Increasing Imidazole IMAC->Wash Elution Elution with High Imidazole Wash->Elution Analysis Purity Analysis (SDS-PAGE) Elution->Analysis

Caption: A generalized workflow for the expression and purification of His-tagged Bac proteins.

Protocol:

  • Gene Amplification and Cloning:

    • Amplify the coding sequences of bacA, bacB, ywfH, ywfG, bacC, and bacD from B. subtilis genomic DNA using PCR with primers containing appropriate restriction sites.

    • Ligate the PCR products into a His-tag expression vector, such as pET-28a, which adds an N-terminal or C-terminal 6xHis-tag.

    • Transform the ligation products into a suitable E. coli cloning strain (e.g., DH5α) and verify the sequence of the insert.

  • Protein Expression:

    • Transform the confirmed expression plasmids into an E. coli expression strain (e.g., BL21(DE3)).

    • Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 16-25°C) for 16-18 hours.

  • Cell Lysis and Lysate Preparation:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication on ice or by passing them through a French press.

    • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.

  • Affinity Chromatography:

    • Load the clarified lysate onto a Ni-NTA or Co-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins.

    • Elute the His-tagged protein with elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

  • Protein Analysis and Storage:

    • Analyze the purity of the eluted protein fractions by SDS-PAGE.

    • Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

    • Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.

    • Store the purified protein at -80°C.

In Vitro Reconstitution of the this compound Biosynthesis Pathway

This protocol allows for the stepwise or complete reconstitution of the this compound biosynthetic pathway using purified enzymes.

Protocol:

  • Reaction Setup:

    • Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5), the starting substrate prephenate (e.g., 1 mM), and any necessary cofactors (e.g., 1 mM NADH for YwfH, 1 mM PLP and an amino donor like L-glutamate for YwfG, 1 mM NAD+ for BacC, 1 mM ATP and MgCl₂ for BacD).

    • Initiate the reaction by adding the purified enzymes in a sequential manner or all at once, depending on the desired experiment. Typical enzyme concentrations range from 1-10 µM.

  • Incubation:

    • Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) for a specified period, ranging from minutes to several hours.

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction by adding an equal volume of ice-cold methanol or by heat inactivation.

    • Centrifuge the quenched reaction to pellet any precipitated protein.

    • Analyze the supernatant directly by HPLC or HPLC-MS.

HPLC Analysis of this compound and Related Intermediates

This method is used to separate and quantify the substrate, intermediates, and final product of the in vitro reconstitution assay.

Protocol:

  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) system equipped with a UV-Vis detector or a mass spectrometer (LC-MS).

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., 0.1% formic acid in acetonitrile). A typical gradient might be:

      • 0-5 min: 5% B

      • 5-25 min: 5-95% B

      • 25-30 min: 95% B

      • 30-35 min: 95-5% B

      • 35-40 min: 5% B

    • Flow Rate: 0.5-1.0 mL/min.

    • Detection: UV detection at wavelengths relevant to the intermediates (e.g., 220 nm for prephenate, 275 nm for tyrosine-like compounds) or by mass spectrometry for more specific detection and identification.

  • Sample Analysis:

    • Inject 10-20 µL of the prepared sample supernatant onto the HPLC system.

    • Monitor the elution of compounds and compare their retention times and/or mass-to-charge ratios with authentic standards, if available.

    • Quantify the compounds by integrating the peak areas and comparing them to a standard curve.

Gene Knockout in Bacillus subtilis using CRISPR-Cas9

This protocol outlines a general method for creating targeted gene deletions in the bac operon of B. subtilis to study the function of individual genes.

Workflow Diagram:

Gene_Knockout_Workflow cluster_knockout_workflow CRISPR-Cas9 Gene Knockout Workflow gRNA_Design Design sgRNA targeting the gene of interest Plasmid_Construction Construct CRISPR plasmid (containing Cas9, sgRNA, and a selection marker) gRNA_Design->Plasmid_Construction Transformation Co-transform B. subtilis with CRISPR plasmid and donor DNA Plasmid_Construction->Transformation Homology_Arms Prepare donor DNA with homology arms flanking a resistance cassette Homology_Arms->Transformation Selection Select for transformants on appropriate antibiotic plates Transformation->Selection Verification Verify gene knockout by PCR and sequencing Selection->Verification Curing Cure the CRISPR plasmid (optional) Verification->Curing

Caption: A workflow for creating gene knockouts in Bacillus subtilis using the CRISPR-Cas9 system.

Protocol:

  • Design of single guide RNA (sgRNA):

    • Design a 20-nucleotide sgRNA sequence that targets a specific site within the gene to be deleted. Ensure the target site is followed by a protospacer adjacent motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9). Several online tools are available for sgRNA design.

  • Construction of the CRISPR-Cas9 Plasmid:

    • Clone the designed sgRNA sequence into a B. subtilis compatible CRISPR-Cas9 vector. These vectors typically contain the cas9 gene under the control of an inducible or constitutive promoter and a cassette for expressing the sgRNA.

  • Preparation of the Donor DNA Template:

    • Construct a donor DNA template that will be used for homologous recombination to replace the target gene. This template should consist of an antibiotic resistance cassette flanked by upstream and downstream homology arms (typically 500-1000 bp) that are homologous to the regions flanking the target gene.

  • Transformation of B. subtilis:

    • Prepare competent B. subtilis cells.

    • Co-transform the competent cells with the CRISPR-Cas9 plasmid and the donor DNA template.

  • Selection and Verification of Mutants:

    • Plate the transformed cells on agar plates containing the antibiotic corresponding to the resistance cassette in the donor DNA and the antibiotic for selecting the CRISPR plasmid.

    • Isolate individual colonies and verify the gene knockout by colony PCR using primers that flank the target gene. The PCR product from the knockout mutant will be larger than that from the wild-type due to the insertion of the resistance cassette.

    • Confirm the correct integration of the resistance cassette and the deletion of the target gene by DNA sequencing of the PCR product.

  • Curing of the CRISPR-Cas9 Plasmid (Optional):

    • If the CRISPR-Cas9 plasmid is temperature-sensitive, it can be cured by growing the mutant strain at a non-permissive temperature.

Conclusion

The genetic and biochemical pathways for this compound production in Bacillus subtilis represent a fascinating example of microbial secondary metabolism. The intricate interplay of the bac and ywf gene products, coupled with a sophisticated regulatory network, highlights the complexity of antibiotic biosynthesis. The methodologies and data presented in this guide provide a solid foundation for researchers aiming to further elucidate the remaining unknown steps in the pathway, to characterize the kinetics of all the enzymes involved, and to engineer more potent or novel this compound derivatives. A deeper understanding of this system holds significant promise for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.

References

Methodological & Application

Application Notes and Protocols for Anticapsin Quantification using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticapsin is a biologically active, non-proteinogenic amino acid produced by various microorganisms, including Streptomyces griseoplanus and Bacillus subtilis. It is the C-terminal amino acid of the dipeptide antibiotic bacilysin. This compound exhibits potent inhibitory activity against glucosamine-6-phosphate synthetase, a key enzyme in the biosynthesis of amino sugars, which are essential components of bacterial cell walls.[1][2] This mechanism of action makes this compound a subject of interest in the development of novel antimicrobial agents.

Accurate and reliable quantification of this compound is crucial for various research and development applications, including fermentation process optimization, pharmacokinetic studies, and quality control of this compound-containing preparations. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation and quantification of amino acids and their analogs. This application note provides a detailed protocol for the quantification of this compound using reversed-phase HPLC with pre-column derivatization and fluorescence detection.

Principle of the Method

The quantification of this compound by HPLC is based on the separation of the analyte from other components in a sample matrix using a reversed-phase column. Due to the lack of a strong chromophore in its native structure, this compound requires derivatization to enable sensitive detection. This protocol utilizes pre-column derivatization with o-phthaldialdehyde (OPA) in the presence of a thiol, which reacts with the primary amine group of this compound to form a highly fluorescent isoindole derivative. The derivatized this compound is then separated by gradient elution on a C18 column and quantified by a fluorescence detector.

Materials and Reagents

  • This compound standard: Analytical grade

  • Acetonitrile (ACN): HPLC grade

  • Methanol (MeOH): HPLC grade

  • Water: HPLC grade or ultrapure water

  • Triethylamine (TEA): HPLC grade

  • Acetic Acid, Glacial: Analytical grade

  • o-Phthaldialdehyde (OPA): Reagent grade

  • 3-Mercaptopropionic acid (3-MPA): Reagent grade

  • Boric Acid: Analytical grade

  • Sodium Hydroxide (NaOH): Analytical grade

  • Hydrochloric Acid (HCl): Analytical grade

  • Sample filtration units: 0.22 µm syringe filters

Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler with derivatization capabilities (or manual derivatization setup)

    • Column oven

    • Fluorescence detector (FLD)

  • Reversed-phase HPLC column: C18, 4.6 x 150 mm, 5 µm particle size (or similar)

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

  • Pipettes and tips

Experimental Protocols

Preparation of Reagents and Mobile Phase
  • Mobile Phase A (Aqueous Buffer): Prepare a 0.1 M triethylammonium acetate (TEAA) buffer by dissolving the appropriate amount of TEA in HPLC grade water, and adjusting the pH to 7.2 with glacial acetic acid. Filter through a 0.22 µm membrane filter and degas.

  • Mobile Phase B (Organic): HPLC grade Acetonitrile.

  • Borate Buffer (0.4 M, pH 10.4): Dissolve boric acid in HPLC grade water, adjust pH to 10.4 with 1 M NaOH, and bring to final volume.

  • OPA Derivatization Reagent: Dissolve 10 mg of OPA in 200 µL of methanol. Add 19.6 µL of 3-mercaptopropionic acid. Finally, add 880 µL of 0.4 M borate buffer (pH 10.4). This reagent should be prepared fresh daily and protected from light.

Standard Solution Preparation
  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of 0.1 M HCl. Store at 2-8 °C.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with 0.1 M HCl to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Liquid Samples (e.g., Fermentation Broth):

    • Centrifuge the sample at 10,000 x g for 10 minutes to remove cells and particulate matter.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the filtered sample with 0.1 M HCl to bring the this compound concentration within the calibration range.

  • Solid Samples (e.g., Lyophilized Powder):

    • Accurately weigh a known amount of the solid sample.

    • Dissolve the sample in a known volume of 0.1 M HCl.

    • Vortex thoroughly and centrifuge to pellet any insoluble material.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the filtered sample with 0.1 M HCl as needed.

Automated Pre-Column Derivatization and HPLC Analysis

The following procedure can be programmed into a modern autosampler:

  • Transfer 20 µL of the standard or sample solution to an autosampler vial.

  • Add 60 µL of the OPA derivatization reagent.

  • Mix the solution by aspiration and dispensing for 1 minute.

  • Inject 20 µL of the derivatized mixture onto the HPLC system.

HPLC Conditions
ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1 M Triethylammonium Acetate, pH 7.2
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 10% B; 5-25 min: 10-50% B; 25-30 min: 50-10% B; 30-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Fluorescence Detector Excitation: 340 nm, Emission: 455 nm

Data Presentation

Calibration Curve

Construct a calibration curve by plotting the peak area of the this compound derivative against the corresponding concentration of the working standard solutions. Perform a linear regression analysis to determine the equation of the line (y = mx + c), the correlation coefficient (r²), and the linear range.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the HPLC method for this compound quantification. These values are representative and should be determined for each specific laboratory setup and application.

ParameterExpected Value
Retention Time (min) ~ 15 - 20
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) ~ 0.1
Limit of Quantification (LOQ) (µg/mL) ~ 0.3
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_hplc_analysis HPLC Analysis cluster_quantification Quantification Sample Sample (e.g., Fermentation Broth) Centrifugation Centrifugation Sample->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration Dilution Dilution with 0.1 M HCl Filtration->Dilution Prepared_Sample Prepared Sample/Standard Mixing Mixing Prepared_Sample->Mixing OPA_Reagent OPA Reagent OPA_Reagent->Mixing Derivatized_Sample Derivatized Sample Mixing->Derivatized_Sample Injection Injection into HPLC Derivatized_Sample->Injection Separation C18 Column Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis Calibration_Curve Calibration Curve Data_Analysis->Calibration_Curve Concentration_Determination Concentration Determination Calibration_Curve->Concentration_Determination

Caption: Experimental workflow for this compound quantification.

This compound Mechanism of Action

signaling_pathway Glutamine Glutamine + Fructose-6-Phosphate Glucosamine_Synthetase Glucosamine-6-Phosphate Synthetase (GlmS) Glutamine->Glucosamine_Synthetase Glucosamine_6_Phosphate Glucosamine-6-Phosphate Glucosamine_Synthetase->Glucosamine_6_Phosphate Bacterial_Cell_Wall Bacterial Cell Wall Components Glucosamine_6_Phosphate->Bacterial_Cell_Wall This compound This compound This compound->Glucosamine_Synthetase

Caption: this compound inhibits glucosamine-6-phosphate synthetase.

References

Application Notes and Protocols for Microbial Fermentation and Extraction of Anticapsin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for the microbial fermentation and subsequent extraction of anticapsin, a potent antibiotic. The protocols are designed to guide researchers in the production and purification of this valuable secondary metabolite.

Introduction

This compound is a non-proteinogenic amino acid with significant antibiotic activity. It is a C-terminal residue of the dipeptide antibiotic bacilysin, produced by various strains of Bacillus subtilis and Streptomyces griseoplanus. Bacilysin itself is inactive, but upon transport into susceptible bacterial cells, it is hydrolyzed by intracellular peptidases, releasing this compound. This compound then inhibits glucosamine-6-phosphate synthase, a key enzyme in cell wall biosynthesis. The biosynthetic pathway of this compound in Bacillus subtilis originates from prephenate, an intermediate in the aromatic amino acid biosynthetic pathway. The synthesis is orchestrated by a series of enzymes encoded by the bac and ywf gene clusters.

Microbial Fermentation of this compound

The production of this compound can be achieved through submerged fermentation of either Bacillus subtilis or Streptomyces griseoplanus. The choice of microorganism and the optimization of fermentation parameters are critical for maximizing the yield of the desired metabolite.

Fermentation of Streptomyces griseoplanus

Streptomyces griseoplanus has been shown to produce this compound in a complex medium. High levels of carbohydrates, particularly sucrose, have been found to enhance production.

Table 1: Fermentation Parameters for Streptomyces griseoplanus

ParameterRecommended Condition/ValueNotes
Producing Organism Streptomyces griseoplanus
Carbon Source SucroseOptimal concentration is 150 g/L. Glucose and fructose are less effective substitutes.[1]
Nitrogen Source Complex nitrogen sources like soybean meal, yeast extract, or peptoneSpecific concentrations need to be optimized.
Inorganic Salts Dibasic potassium phosphate (K₂HPO₄)Addition increases this compound production.[1]
Temperature 25-30°CTypical range for Streptomyces fermentation for antibiotic production.
pH 7.0-8.0Maintained during the fermentation process.
Aeration High dissolved oxygen levels are crucial for both synthesis and stability of this compound.[1]Maintained by vigorous agitation and sparging with sterile air.
Fermentation Time 5-7 daysTypical duration for secondary metabolite production in Streptomyces.
Fermentation of Bacillus subtilis

Bacillus subtilis produces this compound as part of the dipeptide bacilysin. The fermentation conditions for B. subtilis to produce secondary metabolites can be adapted for bacilysin production.

Table 2: Fermentation Parameters for Bacillus subtilis

ParameterRecommended Condition/ValueNotes
Producing Organism Bacillus subtilisVarious strains are known to produce bacilysin.
Carbon Source Glucose, MolassesGlucose is a common carbon source. Molasses can be a cost-effective alternative.
Nitrogen Source Peptone, Yeast Extract, Soybean Meal, Glutamic AcidA combination of organic nitrogen sources is often beneficial.
Inorganic Salts K₂HPO₄, MgSO₄, KCl, Fe₂(SO₄)₃Essential for microbial growth and metabolite production.
Temperature 25-37°CProduction of bacilysin has been observed at 25°C.[2] General growth is optimal around 37°C.
pH 6.8-7.5Production is reported to be highest at pH 6.8.[2]
Aeration Controlled dissolved oxygen at 10-90%Crucial for cell growth and secondary metabolism.
Inoculum Size 2-15% (v/v)
Fermentation Time 30-96 hours

Experimental Protocols: Fermentation

Protocol 1: Fermentation of Streptomyces griseoplanus for this compound Production

1. Media Preparation:

  • Prepare a seed medium containing (per liter): Glucose 10 g, Yeast Extract 5 g, Peptone 5 g, NaCl 5 g. Adjust pH to 7.2.

  • Prepare a production medium containing (per liter): Sucrose 150 g, Soybean Meal 20 g, K₂HPO₄ 2 g, MgSO₄·7H₂O 0.5 g, FeSO₄·7H₂O 0.01 g. Adjust pH to 7.5.

  • Sterilize both media by autoclaving at 121°C for 20 minutes.

2. Inoculum Development:

  • Inoculate a loopful of S. griseoplanus spores or mycelial fragments into 50 mL of seed medium in a 250 mL Erlenmeyer flask.

  • Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours until a dense culture is obtained.

3. Production Fermentation:

  • Inoculate 5% (v/v) of the seed culture into the production medium.

  • Ferment in a bioreactor at 28°C with an aeration rate of 1 vvm (volume of air per volume of medium per minute) and agitation at 300-500 rpm to maintain a dissolved oxygen level above 20%.

  • Maintain the pH between 7.0 and 8.0 using sterile acid/alkali.

  • Monitor the fermentation for 5-7 days. Samples can be taken periodically to measure biomass and this compound activity.

Protocol 2: Fermentation of Bacillus subtilis for Bacilysin (this compound Precursor) Production

1. Media Preparation:

  • Prepare a seed medium (e.g., LB broth) containing (per liter): Tryptone 10 g, Yeast Extract 5 g, NaCl 10 g.

  • Prepare a production medium containing (per liter): Glucose 20 g, Peptone 15 g, Yeast Extract 5 g, K₂HPO₄ 1.5 g, MgSO₄·7H₂O 0.4 g. Adjust pH to 7.0.

  • Sterilize both media by autoclaving at 121°C for 20 minutes.

2. Inoculum Development:

  • Inoculate a single colony of B. subtilis into 50 mL of seed medium in a 250 mL Erlenmeyer flask.

  • Incubate at 37°C on a rotary shaker at 200 rpm for 12-16 hours to reach the late exponential phase.

3. Production Fermentation:

  • Inoculate 2% (v/v) of the seed culture into the production medium.

  • Ferment in a bioreactor at 30°C.

  • Maintain the pH at 6.8 by controlled addition of sterile acid or base.

  • Control dissolved oxygen levels between 20% and 40% saturation by adjusting agitation and aeration rates.

  • Ferment for 48-72 hours.

Extraction and Purification of this compound

This compound is released from bacilysin by enzymatic or chemical hydrolysis. The extraction and purification strategy will depend on whether bacilysin is first purified and then hydrolyzed, or if this compound is released directly in the fermentation broth or crude extract. The following protocols outline a general approach.

Protocol 3: Extraction of Bacilysin and Hydrolysis to this compound

1. Cell Removal:

  • Centrifuge the fermentation broth at 8,000 rpm for 20 minutes to pellet the bacterial cells.

  • Collect the supernatant which contains the secreted bacilysin.

2. Initial Extraction:

  • To the cell-free supernatant, add an equal volume of ethyl acetate and stir vigorously for 4-6 hours at room temperature.

  • Separate the ethyl acetate layer, which now contains bacilysin and other secondary metabolites.

  • Evaporate the ethyl acetate under reduced pressure to obtain a crude extract.

3. Hydrolysis of Bacilysin:

  • Redissolve the crude extract in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0).

  • Add a peptidase (e.g., pronase or a crude enzyme extract from a suitable source) to hydrolyze bacilysin into L-alanine and this compound.

  • Incubate at the optimal temperature for the enzyme (e.g., 37°C) for several hours. Monitor the reaction by TLC or HPLC.

  • Alternatively, acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) can be used, but this may lead to degradation of this compound.

Protocol 4: Purification of this compound

1. Cation Exchange Chromatography:

  • Acidify the hydrolysate to pH 2.0-3.0 with HCl.

  • Load the acidified solution onto a strong cation exchange column (e.g., Dowex 50W-X8) pre-equilibrated with a low pH buffer (e.g., 0.2 M sodium citrate buffer, pH 3.25).

  • Wash the column with the equilibration buffer to remove unbound impurities.

  • Elute the bound amino acids, including this compound, using a pH and/or salt gradient (e.g., a linear gradient from pH 3.25 to 5.28 with increasing sodium citrate concentration).

  • Collect fractions and assay for the presence of this compound using a suitable method (e.g., bioassay against a sensitive organism or HPLC).

2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Pool the active fractions from the ion-exchange chromatography and concentrate them under reduced pressure.

  • Further purify the concentrated sample by RP-HPLC on a C18 column.

  • Use a gradient of a suitable mobile phase, such as water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA).

  • Monitor the elution profile at a suitable wavelength (e.g., 210 nm) and collect the peak corresponding to this compound.

3. Desalting and Lyophilization:

  • Desalt the purified this compound fraction using a suitable method, such as gel filtration chromatography (e.g., Sephadex G-10) or by repeated lyophilization to remove volatile salts.

  • Lyophilize the final purified fraction to obtain this compound as a stable powder.

Visualizations

Biosynthetic Pathway of this compound

Anticapsin_Biosynthesis Prephenate Prephenate Intermediate1 Δ(4),Δ(8)-Dihydrohydroxyphenylpyruvate (en-H₂HPP) Prephenate->Intermediate1 BacA (Decarboxylase) Intermediate2 Δ(3),Δ(5)-Dihydrohydroxyphenylpyruvate (ex-H₂HPP) Intermediate1->Intermediate2 BacB (Isomerase) Intermediate3 Tetrahydro-4-hydroxyphenylpyruvate (H₄HPP) Intermediate2->Intermediate3 YwfH (BacG) (Reductase) Intermediate4 Tetrahydrotyrosine (H₄Tyr) Intermediate3->Intermediate4 YwfG (BacF) (Aminotransferase) This compound This compound Intermediate4->this compound BacC (Oxidase) Bacilysin Bacilysin This compound->Bacilysin BacD (Ligase) L_Alanine L-Alanine L_Alanine->Bacilysin

Caption: Biosynthesis of this compound and Bacilysin in B. subtilis.

Experimental Workflow for this compound Production and Purification

Anticapsin_Workflow cluster_fermentation Fermentation cluster_extraction Extraction & Hydrolysis cluster_purification Purification Inoculum Inoculum Preparation Fermentation Bioreactor Fermentation Inoculum->Fermentation Centrifugation Cell Removal (Centrifugation) Fermentation->Centrifugation SolventExtraction Solvent Extraction of Bacilysin Centrifugation->SolventExtraction Hydrolysis Enzymatic/Acid Hydrolysis SolventExtraction->Hydrolysis IonExchange Cation Exchange Chromatography Hydrolysis->IonExchange RPHPLC Reversed-Phase HPLC IonExchange->RPHPLC Lyophilization Desalting & Lyophilization RPHPLC->Lyophilization FinalProduct Pure this compound Lyophilization->FinalProduct

Caption: Workflow for this compound Production and Purification.

References

Application Notes and Protocols for In Vivo Efficacy Testing of Anticapsin

Author: BenchChem Technical Support Team. Date: November 2025

Topic: In Vivo Experimental Design for Testing Anticapsin Efficacy

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction

This compound is a non-proteinogenic amino acid with antimicrobial properties, produced by various Bacillus species. It is synthesized as the C-terminal residue of the dipeptide bacilysin. The antibacterial activity of bacilysin is attributed to this compound, which is released after the dipeptide is transported into the bacterial cell and hydrolyzed by intracellular peptidases. This compound's primary mechanism of action is the inhibition of glucosamine-6-phosphate synthase (GlcN-6-P synthase), a crucial enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. This inhibition leads to cell lysis and bacterial death. Given its unique mechanism, this compound presents a promising avenue for the development of new therapeutics against multidrug-resistant bacteria, particularly Gram-positive pathogens like Staphylococcus aureus.

This document provides a detailed framework for the in vivo experimental design to test the efficacy of this compound, using a murine model of systemic Staphylococcus aureus infection. The protocols outlined below cover bacterial preparation, animal infection, treatment administration, and various endpoint analyses to comprehensively evaluate the therapeutic potential of this compound.

Mechanism of Action and Host Signaling Interactions

Bacilysin, the prodrug of this compound, is taken up by susceptible bacteria via peptide transport systems.[1] Inside the bacterial cell, peptidases cleave the L-alanine residue, releasing active this compound. This compound then inhibits glucosamine-6-phosphate synthase, which catalyzes the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate. This is a critical step in the hexosamine biosynthesis pathway, leading to the production of UDP-N-acetylglucosamine (UDP-GlcNAc), a vital precursor for peptidoglycan synthesis in bacteria.[2]

In the host, the hexosamine biosynthesis pathway is also essential for various cellular processes, including the synthesis of glycoproteins and other macromolecules involved in immune signaling. Inhibition of this pathway in host cells could potentially modulate the inflammatory response. For instance, glucosamine, a related amino sugar, has been shown to influence cytokine production and NF-κB signaling.[3][4] Therefore, when evaluating the in vivo efficacy of this compound, it is important to consider not only its direct antibacterial effects but also its potential immunomodulatory activities on the host.

cluster_extracellular Extracellular Space cluster_bacterial_cell Bacterial Cell (S. aureus) cluster_host_cell Host Immune Cell Bacilysin Bacilysin Peptide_Transporter Peptide Transporter Bacilysin->Peptide_Transporter Uptake Peptidases Peptidases Peptide_Transporter->Peptidases Hydrolysis This compound This compound Peptidases->this compound GlcN_6_P_Synthase Glucosamine-6-P Synthase This compound->GlcN_6_P_Synthase Inhibition Peptidoglycan_Synthesis Peptidoglycan Synthesis GlcN_6_P_Synthase->Peptidoglycan_Synthesis Cell_Lysis Cell Lysis Peptidoglycan_Synthesis->Cell_Lysis Hexosamine_Pathway Hexosamine Biosynthesis Pathway UDP_GlcNAc UDP-GlcNAc Hexosamine_Pathway->UDP_GlcNAc Inflammatory_Signaling Inflammatory Signaling (e.g., NF-κB) UDP_GlcNAc->Inflammatory_Signaling Modulation Cytokine_Production Cytokine Production Inflammatory_Signaling->Cytokine_Production

Figure 1: Mechanism of action of this compound and its potential interaction with host cell signaling.

Experimental Protocols

The following protocols describe a murine model of systemic Staphylococcus aureus infection to evaluate the in vivo efficacy of this compound.

1. Bacterial Strain and Culture Preparation

  • Bacterial Strain: A clinically relevant strain of Staphylococcus aureus, such as USA300 (a community-associated methicillin-resistant S. aureus - MRSA strain), should be used.

  • Culture Conditions:

    • Streak the S. aureus strain from a frozen stock onto a Tryptic Soy Agar (TSA) plate and incubate at 37°C for 18-24 hours.

    • Inoculate a single colony into 10 mL of Tryptic Soy Broth (TSB) and incubate at 37°C with shaking (200 rpm) overnight.

    • The next day, dilute the overnight culture 1:100 in fresh TSB and grow to mid-logarithmic phase (OD600 ≈ 0.5).

    • Harvest the bacteria by centrifugation (4000 x g, 15 minutes, 4°C).

    • Wash the bacterial pellet twice with sterile, pyrogen-free phosphate-buffered saline (PBS).

    • Resuspend the final pellet in sterile PBS to the desired concentration for infection (e.g., 1 x 10⁸ CFU/mL). The final concentration should be confirmed by serial dilution and plating on TSA.

2. Animal Model

  • Animals: Female BALB/c or C57BL/6 mice, 6-8 weeks old, are suitable for this model. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Acclimatization: Animals should be acclimatized for at least one week before the experiment with free access to food and water.

3. Systemic Infection Model

  • Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

  • Inject 100 µL of the bacterial suspension (e.g., 1 x 10⁷ CFU) intravenously via the lateral tail vein.

  • Monitor the animals for clinical signs of infection (e.g., weight loss, ruffled fur, lethargy) at least twice daily.

4. This compound Treatment

  • Important Note: As there is a lack of publicly available data on the in vivo dosage and pharmacokinetics of bacilysin/anticapsin, initial dose-finding and pharmacokinetic studies are essential. These studies will determine the optimal dose, route of administration, and dosing frequency to achieve therapeutic concentrations in the target tissues.

  • Treatment Groups (Example):

    • Group 1: Vehicle control (e.g., sterile saline)

    • Group 2: this compound (low dose, e.g., 1 mg/kg)

    • Group 3: this compound (medium dose, e.g., 10 mg/kg)

    • Group 4: this compound (high dose, e.g., 50 mg/kg)

    • Group 5: Positive control (e.g., vancomycin, 10 mg/kg)

  • Administration: Treatment can be administered via intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) routes. The route should be consistent across all groups.

  • Dosing Schedule: Initiate treatment at a specified time post-infection (e.g., 2 hours) and continue for a defined period (e.g., 3-5 days), with dosing once or twice daily based on pharmacokinetic data.

5. Endpoint Analysis

  • Survival Study:

    • A cohort of animals from each treatment group is monitored for survival for a predefined period (e.g., 14 days).

    • Survival data is plotted as a Kaplan-Meier curve and analyzed using the log-rank test.

  • Bacterial Burden (CFU Enumeration):

    • At a specified time point (e.g., 48 or 72 hours post-infection), euthanize a subset of mice from each group.

    • Aseptically harvest organs of interest (e.g., kidneys, spleen, liver).

    • Weigh each organ and homogenize in 1 mL of sterile PBS.

    • Perform serial dilutions of the homogenates and plate on TSA.

    • Incubate the plates at 37°C for 24 hours and count the colonies to determine the CFU per gram of tissue.

  • Histopathology:

    • Fix harvested organs in 10% neutral buffered formalin.

    • Embed the tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

    • Examine the sections under a microscope to assess tissue damage, inflammation, and abscess formation.

  • Cytokine Analysis:

    • Collect blood via cardiac puncture at the time of euthanasia.

    • Separate serum and store at -80°C.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) using a multiplex immunoassay or ELISA.

Start Start Bacterial_Culture S. aureus Culture (Mid-log phase) Start->Bacterial_Culture Infection Systemic Infection of Mice (IV injection) Bacterial_Culture->Infection Treatment Treatment Initiation (this compound/Vehicle) Infection->Treatment Monitoring Daily Monitoring (Survival, Clinical Signs) Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Survival_Analysis Survival Analysis (Kaplan-Meier) Endpoint->Survival_Analysis Organ_Harvest Organ Harvest (Kidney, Spleen, Liver) Endpoint->Organ_Harvest End End Survival_Analysis->End CFU_Enumeration CFU Enumeration Organ_Harvest->CFU_Enumeration Histopathology Histopathology (H&E Staining) Organ_Harvest->Histopathology Cytokine_Analysis Cytokine Analysis (ELISA/Multiplex) Organ_Harvest->Cytokine_Analysis CFU_Enumeration->End Histopathology->End Cytokine_Analysis->End

Figure 2: Experimental workflow for in vivo efficacy testing of this compound.

Data Presentation

Table 1: Example Data for Bacterial Burden in a Murine Systemic Infection Model

Treatment GroupDose (mg/kg)Mean Log10 CFU/gram Kidney (± SD)Mean Log10 CFU/gram Spleen (± SD)Mean Log10 CFU/gram Liver (± SD)
Vehicle Control-7.8 ± 0.56.5 ± 0.75.9 ± 0.6
This compound17.2 ± 0.66.1 ± 0.85.5 ± 0.7
This compound105.5 ± 0.94.8 ± 1.04.2 ± 0.9*
This compound503.2 ± 1.1 2.9 ± 1.22.5 ± 1.0
Vancomycin103.5 ± 1.03.1 ± 1.1 2.8 ± 0.9

*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± standard deviation (SD). This is example data and does not represent actual experimental results for this compound.

Table 2: Example Data for Survival Rates in a Murine Systemic Infection Model

Treatment GroupDose (mg/kg)Number of AnimalsSurvival Rate (%) at Day 14
Vehicle Control-1010
This compound11020
This compound101060*
This compound501090
Vancomycin101080

*p < 0.05, **p < 0.01 compared to vehicle control (Log-rank test). This is example data and does not represent actual experimental results for this compound.

Table 3: Example Data for Serum Cytokine Levels in a Murine Systemic Infection Model

Treatment GroupDose (mg/kg)TNF-α (pg/mL ± SD)IL-1β (pg/mL ± SD)IL-6 (pg/mL ± SD)
Vehicle Control-1500 ± 250800 ± 1502500 ± 400
This compound50500 ± 100 250 ± 80800 ± 150
Vancomycin10600 ± 120300 ± 90 950 ± 180

**p < 0.01 compared to vehicle control. Data are presented as mean ± standard deviation (SD). This is example data and does not represent actual experimental results for this compound.

References

Elucidating Anticapsin Cytotoxicity: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Anticapsin, a non-proteinogenic amino acid, is the C-terminal residue of the dipeptide antibiotic bacilysin produced by Bacillus subtilis. While the primary antibacterial mechanism of this compound is the inhibition of glucosamine synthetase, its cytotoxic effects on mammalian cells are not well-documented in publicly available scientific literature. This document aims to provide a framework for researchers, scientists, and drug development professionals to investigate the potential cytotoxicity of this compound using established cell culture-based assays. Due to the limited direct data on this compound, this guide presents generalized protocols for common cytotoxicity assays that can be adapted for this purpose.

I. Overview of Relevant Cytotoxicity Assays

Several robust and well-validated cell-based assays can be employed to determine the cytotoxic potential of a compound. The choice of assay depends on the specific cellular function being interrogated. Key assays relevant for assessing this compound's effects include those that measure cell viability, membrane integrity, and apoptosis.

Table 1: Summary of Recommended Cytotoxicity Assays

Assay PrincipleAssay NameEndpoint MeasuredAdvantages
Metabolic Activity MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) AssayReduction of MTT to formazan by mitochondrial dehydrogenases in viable cells.[1]Colorimetric, high-throughput, relatively inexpensive.
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) AssayReduction of MTS to a soluble formazan product by viable cells.[1]Soluble product (no solubilization step needed), high-throughput.
WST-8 (Cell Counting Kit-8) AssayBioreduction of WST-8 by cellular dehydrogenases to a water-soluble formazan.[2]High sensitivity, low cytotoxicity, stable reagent.[2]
Membrane Integrity Lactate Dehydrogenase (LDH) Release AssayMeasurement of LDH released from damaged cells into the culture medium.Non-destructive to remaining viable cells, allows for kinetic measurements.
Apoptosis Detection Annexin V/Propidium Iodide (PI) StainingAnnexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells; PI stains necrotic cells.Distinguishes between apoptotic and necrotic cell death.

II. Experimental Protocols

The following are detailed protocols for the aforementioned assays. These should be optimized for the specific cell line and experimental conditions.

Protocol 1: MTT Assay for Cell Viability

This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable vehicle, e.g., sterile water or DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated cells as a negative control and untreated cells as a baseline control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: LDH Release Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH) from cells with a damaged plasma membrane.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time.

  • Sample Collection: Carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well without disturbing the cells.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed with a detergent provided in the kit).

Protocol 3: Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (commercially available)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described previously.

  • Cell Harvesting: After the incubation period, collect both adherent and floating cells. Adherent cells can be detached using a gentle cell scraper or trypsin-EDTA.

  • Cell Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

III. Visualization of Experimental Workflow and Potential Signaling Pathway

To aid in the conceptualization of the experimental process and the potential mechanism of action of this compound, the following diagrams are provided.

Experimental_Workflow cluster_setup 1. Assay Setup cluster_assays 2. Cytotoxicity Assessment cluster_analysis 3. Data Analysis start Seed Cells treat Treat with this compound start->treat incubate Incubate treat->incubate mtt MTT Assay (Metabolic Activity) incubate->mtt ldh LDH Assay (Membrane Integrity) incubate->ldh annexin Annexin V/PI (Apoptosis) incubate->annexin viability Calculate % Viability mtt->viability cytotoxicity Calculate % Cytotoxicity ldh->cytotoxicity apoptosis Quantify Apoptotic Cells annexin->apoptosis

Caption: Workflow for assessing this compound cytotoxicity.

Anticapsin_Pathway cluster_cell Mammalian Cell This compound This compound transporter Amino Acid Transporter This compound->transporter Uptake gs Glucosamine Synthetase (GFAT) transporter->gs Inhibition udp_glcnac UDP-GlcNAc gs->udp_glcnac Synthesis glycosylation Protein Glycosylation udp_glcnac->glycosylation apoptosis Apoptosis glycosylation->apoptosis Dysregulation leads to

Caption: Hypothesized pathway of this compound-induced cytotoxicity.

IV. Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in a clear and concise table to facilitate comparison of this compound's effects across different cell lines, concentrations, and time points.

Table 2: Example Data Summary for this compound Cytotoxicity

Cell LineAssayIncubation Time (hours)This compound Concentration (µM)% Cell Viability (Mean ± SD)IC₅₀ (µM)
Cell Line A MTT241095 ± 5> 100
5080 ± 7
10060 ± 8
LDH24105 ± 2> 100
5015 ± 4
10035 ± 6
Cell Line B MTT481085 ± 675
5055 ± 9
10030 ± 5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

V. Conclusion

The provided application notes and protocols offer a comprehensive starting point for the investigation of this compound's cytotoxic effects on mammalian cells. Researchers should adapt and optimize these methods for their specific experimental systems. Given the current lack of direct evidence, systematic studies using these assays are crucial to determine the potential of this compound as a cytotoxic agent and to elucidate its mechanism of action in mammalian cells.

References

protocol for synthesizing anticapsin derivatives for research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the Synthesis and Evaluation of Anticapsin Derivatives

For researchers, scientists, and drug development professionals, the synthesis of this compound derivatives presents a compelling avenue for the discovery of novel therapeutic agents. This compound, a naturally occurring amino acid with a unique epoxyketone structure, is the C-terminal residue of the dipeptide antibiotic bacilysin.[1] It exhibits potent inhibitory activity against glucosamine-6-phosphate synthase, a key enzyme in bacterial and fungal cell wall biosynthesis.[2][3] The development of synthetic routes to this compound and its analogs is crucial for structure-activity relationship (SAR) studies and the generation of new drug candidates with improved efficacy and pharmacological profiles.

This document provides detailed protocols and application notes for the chemical synthesis of this compound derivatives, focusing on a key ring-fragmentation strategy. It also includes a summary of the native biosynthetic pathway for context and presents quantitative data on the biological activities of selected derivatives.

Biosynthesis of this compound

In Bacillus subtilis, this compound is produced via a four-enzyme biosynthetic pathway starting from the primary metabolite prephenate.[1][4] Understanding this natural pathway can provide inspiration for biocatalytic or chemoenzymatic synthetic approaches. The key enzymes and intermediates are outlined below.

This compound Biosynthesis Prephenate Prephenate H2HPP4 H2HPP (Isomer 1) Prephenate->H2HPP4 BacA (Prephenate Decarboxylase) H2HPP5 H2HPP (Isomer 2) H2HPP4->H2HPP5 BacB (Isomerase) H4HPP Tetrahydro-4-hydroxyphenylpyruvate H2HPP5->H4HPP YwfH (Reductase) H4Tyr Tetrahydrotyrosine H4HPP->H4Tyr YwfG (Aminotransferase) This compound This compound H4Tyr->this compound Further modifications This compound Synthesis Workflow cluster_0 Starting Materials cluster_1 Key Intermediate Synthesis cluster_2 Ring Fragmentation and Final Product N-Acyl Dehydroalanine Ester N-Acyl Dehydroalanine Ester Bicyclic Adduct Bicyclic Adduct N-Acyl Dehydroalanine Ester->Bicyclic Adduct Diels-Alder Reaction 1-Trimethylsilyloxycyclohexa-1,3-diene 1-Trimethylsilyloxycyclohexa-1,3-diene 1-Trimethylsilyloxycyclohexa-1,3-diene->Bicyclic Adduct Epoxidized Intermediate Epoxidized Intermediate Bicyclic Adduct->Epoxidized Intermediate Epoxidation Hydroxy Bicyclic Intermediate Hydroxy Bicyclic Intermediate Epoxidized Intermediate->Hydroxy Bicyclic Intermediate Hydrolysis This compound Skeleton This compound Skeleton Hydroxy Bicyclic Intermediate->this compound Skeleton Base-catalyzed Retro-Aldol Fragmentation GlmS Inhibition Pathway Fructose6P Fructose-6-Phosphate GlmS Glucosamine-6-Phosphate Synthase (GlmS) Fructose6P->GlmS Glutamine Glutamine Glutamine->GlmS Glucosamine6P Glucosamine-6-Phosphate GlmS->Glucosamine6P CellWall Bacterial/Fungal Cell Wall Glucosamine6P->CellWall Biosynthesis AnticapsinDeriv This compound Derivative AnticapsinDeriv->GlmS Inhibition

References

Troubleshooting & Optimization

troubleshooting peak tailing in anticapsin HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the common issue of peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of anticapsin.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in HPLC analysis?

Peak tailing is a chromatographic phenomenon where the peak asymmetry is distorted, and the trailing edge of the peak is broader than the leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[3] Peak tailing is problematic because it can lead to decreased resolution between adjacent peaks, reduced sensitivity, and inaccurate peak integration, which compromises the precision and accuracy of quantification.[4][5]

Q2: What specific properties of this compound make it susceptible to peak tailing?

This compound is a non-proteinogenic amino acid containing an epoxycyclohexanone structure.[6][7] Its structure includes a primary amine group, which is basic.[3][8] In reversed-phase HPLC using silica-based columns, these basic functional groups can interact strongly with residual acidic silanol groups (Si-OH) on the stationary phase surface.[2][8] This secondary interaction mechanism, in addition to the primary hydrophobic retention, causes some this compound molecules to be retained longer, resulting in a tailing peak shape.[3][8]

Q3: How is peak tailing quantitatively measured?

Peak tailing is most commonly measured using the USP Tailing Factor (T) or the Asymmetry Factor (As) .[5] A perfectly symmetrical Gaussian peak has a tailing factor of 1.0. A value greater than 1 indicates peak tailing. Many analytical methods specify an acceptable limit for the tailing factor, often below 1.5 or 2.0.[8][9]

Q4: What are the most common causes of peak tailing?

The primary causes of peak tailing can be broadly categorized into chemical and physical issues:

  • Chemical Interactions: Secondary interactions between the analyte and the stationary phase, most notably between basic compounds like this compound and acidic silanol groups on the column packing.[1][3]

  • Column Problems: Degradation of the column bed, creation of a void at the column inlet, or a partially blocked inlet frit.[3][8][10]

  • Mobile Phase Issues: Incorrect mobile phase pH, which fails to suppress the ionization of either the analyte or the silanol groups, or insufficient buffer concentration.[11][12][13]

  • System (Extra-Column) Effects: Excessive volume in the tubing and connections between the injector, column, and detector, which causes the peak to broaden asymmetrically.[10][14] This is often more pronounced for early-eluting peaks.[15]

Troubleshooting Guide: Resolving Peak Tailing

This section provides a systematic, question-based approach to diagnosing and solving peak tailing issues.

Scenario A: Only the this compound Peak is Tailing

If only the peak corresponding to this compound (or other basic compounds) shows tailing, the issue is likely chemical in nature.

Q: My this compound peak is tailing, but the other non-basic compounds in my sample have good peak shape. What should I do?

A: This strongly suggests a secondary interaction between this compound and the stationary phase. Follow these steps to resolve the issue.

  • Optimize Mobile Phase pH: The pH of the mobile phase is the most critical factor.[13] For a basic compound like this compound, you have two main strategies:

    • Low pH (Recommended): Lower the mobile phase pH to 3.0 or below.[10] At this pH, residual silanol groups are fully protonated (Si-OH), minimizing their ability to interact with the protonated amine group of this compound.[1][8] Additives like 0.1% formic acid or trifluoroacetic acid are commonly used.[10][16]

    • High pH: Alternatively, using a high pH mobile phase (e.g., pH > 8) can also be effective. At high pH, the basic analyte is in its neutral form, reducing ionic interactions. However, you must use a pH-stable column (e.g., hybrid-particle or polymer-based) as traditional silica columns will dissolve under these conditions.[9]

  • Add a Mobile Phase Modifier: If pH adjustment alone is insufficient, consider adding a competing base to the mobile phase.

    • Triethylamine (TEA): Adding a small concentration of an amine like TEA (e.g., 20-25 mM) can mask the active silanol sites, preventing them from interacting with this compound.[14][17] Note that TEA can be difficult to wash out of a column, so the column may need to be dedicated to methods using this additive.[4]

  • Evaluate Your HPLC Column: Not all columns are suitable for analyzing basic compounds.

    • Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups to make them less polar and reactive.[3][8] If you are using an older, Type A silica column, switching to a modern, end-capped Type B silica column can significantly improve peak shape.[17]

    • Consider an Alternative Stationary Phase: Columns with hybrid silica-organic polymer materials or stationary phases with a positive surface charge offer improved pH stability and reduced silanol activity, making them excellent choices for challenging basic compounds.[17]

Scenario B: All Peaks in the Chromatogram are Tailing

If all peaks, regardless of their chemical nature, are tailing, the problem is likely physical or related to the overall system.

Q: All of the peaks from my run are tailing symmetrically. What is the likely cause?

A: This pattern points to a physical problem that is disrupting the sample band as it moves through the system.

  • Check for a Column Void or Blockage: A common cause is the deformation of the column packing bed at the inlet, creating a void, or the partial blockage of the inlet frit by particulate matter.[3][5]

    • Diagnosis: A sudden increase in backpressure often accompanies a blockage.[18] A loss of efficiency (broader peaks) along with tailing can indicate a void.[19]

    • Solution: First, try backflushing the column (disconnect it from the detector first) with a strong solvent to dislodge any particulates from the frit.[10] If this fails, the column may be permanently damaged and will need to be replaced.[3] Using guard columns and in-line filters can prevent this issue.[10]

  • Minimize Extra-Column Volume (Dead Volume): The volume within the tubing and connections of your HPLC system can contribute to peak distortion.[10][20]

    • Diagnosis: This issue has a more pronounced effect on early-eluting peaks.[18]

    • Solution: Ensure all tubing connections are made correctly with no gaps. Use tubing with the smallest possible internal diameter (e.g., 0.005") and keep the length as short as possible, especially between the column and the detector.[2][10]

  • Check for Sample Overload: Injecting too much sample, either in mass or volume, can saturate the column and cause distorted peaks.[1][10]

    • Diagnosis: This issue can cause both fronting and tailing.[10]

    • Solution: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, mass overload was the issue. Alternatively, reduce the injection volume.[1][10]

  • Verify Sample Solvent: Injecting your sample in a solvent that is significantly stronger than your mobile phase can cause peak distortion.[4][15]

    • Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase.[21] If the sample is not soluble, use the weakest solvent possible.

Data and Methodologies

Data Presentation

Table 1: Summary of Common Causes and Solutions for this compound Peak Tailing

Symptom Potential Cause Primary Solution(s) Secondary Solution(s)
Only this compound Peak Tails Secondary Silanol Interactions[8]Lower mobile phase pH to < 3 using 0.1% Formic Acid or TFA.[10]Add a competing base like Triethylamine (TEA) to the mobile phase.[4]
Inappropriate Column Chemistry[3]Switch to a modern, end-capped (Type B) silica column.[17]Use a column with a different stationary phase (e.g., hybrid particle, polymer-based).[17]
Mobile Phase pH near pKa[13]Adjust pH to be at least 2 units away from the analyte's pKa.[22]Increase buffer concentration for better pH control.[11]
All Peaks Tail Column Void / Bed Deformation[3][19]Replace the HPLC column.Use a guard column and in-line filter to protect the new column.[10]
Blocked Column Frit[5]Backflush the column (disconnected from the detector).[10]Filter all samples and mobile phases before use.
Extra-Column Volume[10]Use shorter, narrower ID tubing and ensure proper fittings.[2]-
Sample Overload (Mass/Volume)[1]Dilute the sample or reduce the injection volume.[10]Use a column with a larger internal diameter for higher capacity.[1]
Sample Solvent Stronger than Mobile Phase[4]Dissolve the sample in the initial mobile phase.[21]-
Experimental Protocols

Protocol 1: Column Flushing to Remove Contaminants

This protocol is for removing strongly retained contaminants that may contribute to peak shape issues and high backpressure.

  • Disconnect the Column: Disconnect the column from the detector to avoid contamination.

  • Initial Wash: Flush the column with your mobile phase, but without any buffer salts (e.g., if your mobile phase is 50:50 Acetonitrile:20mM Phosphate Buffer, flush with 50:50 Acetonitrile:Water). Run at least 10-20 column volumes.

  • Strong Solvent Wash: Flush the column with 10-20 column volumes of a strong, non-buffered organic solvent like 100% Acetonitrile or Methanol.

  • Intermediate Wash (if necessary): For very non-polar contaminants, an intermediate solvent like isopropanol may be used.

  • Re-equilibration: Before use, flush the column with the initial mobile phase (including buffer) for at least 20-30 column volumes, or until the baseline is stable.

Protocol 2: Diagnosing Extra-Column Volume

This procedure helps determine if your HPLC system's plumbing is contributing to peak tailing.

  • Establish a Baseline: Run a standard analysis and record the peak shape (tailing factor) and efficiency (plate count) for an early-eluting peak.

  • Remove the Column: Replace the HPLC column with a zero-dead-volume union.

  • Inject a Test Compound: Inject a small amount of a UV-active compound (e.g., acetone) and record the resulting peak.

  • Analyze the Peak: In the absence of a column, the peak should be very sharp and symmetrical. If the peak from the union is significantly broad or tailing, it indicates a problem with extra-column volume in your system (injector, tubing, or detector flow cell).

  • Troubleshoot: Systematically check all fittings and shorten/replace tubing as necessary.

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for HPLC Peak Tailing start Observe Peak Tailing q1 Are ALL peaks tailing? start->q1 q1->chem_path No q1->phys_path Yes chem_cause Likely Cause: Secondary Chemical Interactions step1_ph 1. Optimize Mobile Phase pH (Lower to < 3) chem_cause->step1_ph step2_mod 2. Add Competing Base (e.g., TEA) step1_ph->step2_mod step3_col 3. Evaluate Column (Use End-Capped or Hybrid) step2_mod->step3_col phys_cause Likely Cause: Physical or System Issue step1_void 1. Check for Column Void or Frit Blockage phys_cause->step1_void step2_ecv 2. Minimize Extra-Column Volume (Dead Volume) step1_void->step2_ecv step3_load 3. Check for Sample Overload or Solvent Mismatch step2_ecv->step3_load

Caption: A decision tree for troubleshooting HPLC peak tailing.

Analyte-Stationary Phase Interaction

Silanol_Interaction Mechanism of Secondary Interaction and its Mitigation cluster_0 Condition: Mid-Range pH (e.g., pH 4-7) cluster_1 Solution: Low pH (e.g., pH < 3) silica_mid Silica Surface Si-O⁻ anticapsin_mid This compound R-NH₃⁺ interaction Ionic Interaction (Causes Peak Tailing) anticapsin_mid:f1->interaction interaction->silica_mid:f1 silica_low Silica Surface (Protonated) Si-OH anticapsin_low This compound R-NH₃⁺ no_interaction No Interaction (Improved Peak Shape) anticapsin_low:f1->no_interaction no_interaction->silica_low:f1

Caption: How mobile phase pH mitigates secondary interactions.

References

Technical Support Center: Improving Anticapsin Signal Intensity in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for mass spectrometry analysis of anticapsin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low signal intensity and achieve high-quality, reproducible results.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My this compound signal is extremely low or completely absent. Where should I start troubleshooting?

A1: A complete loss of signal often points to a singular, critical issue. A systematic check is the most efficient way to identify the problem. Start by isolating the source of the problem: is it the sample extraction, the Liquid Chromatography (LC) system, or the Mass Spectrometer (MS)?[1]

Initial Steps:

  • Analyze a Fresh Standard: Prepare a fresh standard of this compound and inject it directly into the mass spectrometer (bypassing the LC column if possible) to confirm the MS is functioning correctly.[1] If a signal is observed, the issue likely lies within the sample preparation or the LC system.

  • Verify MS Functionality: Ensure the basic components for generating a stable electrospray are present:

    • Voltage: Check that the spray and optics voltages are correctly set.[1]

    • Gas: Confirm that nebulizing and drying gases (typically nitrogen) are flowing at the specified rates.[1]

    • Solvent: Ensure the mobile phase is being delivered to the ion source.[1] A visual inspection of the ESI needle with a flashlight can often confirm a stable spray.[1]

  • Check LC System: If the MS is functional, investigate the LC system. A common issue is a loss of prime in one of the pumps, especially after a period of inactivity, which can lead to incorrect mobile phase composition or no flow at all.[1] Purging the pumps can resolve this.[1]

G start Start: Low/No this compound Signal prep_standard Prepare and inject fresh standard start->prep_standard check_ms Is the MS functional? check_spray Check ESI spray: - Voltages - Gas flow - Solvent delivery check_ms->check_spray No ms_ok MS is functional check_ms->ms_ok Yes prep_standard->check_ms ms_issue Resolve MS hardware/ parameter issue check_spray->ms_issue check_lc Is the LC system the problem? ms_ok->check_lc purge_pumps Purge LC pumps Check for leaks check_lc->purge_pumps Yes lc_ok LC is functional check_lc->lc_ok No lc_issue Resolve LC issue purge_pumps->lc_issue check_sample Is the sample the problem? lc_ok->check_sample sample_prep Review Sample Prep: - Concentration - Matrix Effects - Contamination check_sample->sample_prep Yes end Problem Resolved check_sample->end No sample_prep->end

Caption: General troubleshooting workflow for low MS signal. (Max Width: 760px)
Q2: My signal is present but weak and the baseline is noisy. How can I improve my signal-to-noise ratio?

A2: A poor signal-to-noise (S/N) ratio can be caused by inefficient ionization, ion suppression, or high background noise from contamination.[2]

Troubleshooting Steps:

  • Optimize Ion Source Parameters: Experiment with different ionization source settings (e.g., ESI, APCI) to find the most efficient method for this compound.[3][4] Adjust parameters like gas flows, source temperature, and capillary voltage.

  • Check for Contamination: High background noise can originate from contaminated solvents, sample residues, or column bleed.[2]

    • Run a solvent blank to check for contaminant peaks.[5]

    • Ensure proper sample preparation and column maintenance to avoid contaminants.[3] Common contaminants include siloxanes from septa and phthalates.[5]

  • Refine Chromatographic Conditions: Fine-tune your LC method to achieve a stable baseline and better separation of this compound from interfering compounds.[3]

  • Adjust Detector Settings: Modify detector settings, such as gain, to minimize noise without sacrificing too much signal.[3]

Q3: I suspect matrix effects are suppressing my this compound signal. How can I confirm and mitigate this?

A3: Matrix effects occur when co-eluting components from the sample matrix interfere with the ionization of the analyte, leading to signal suppression or enhancement.[6][7][8] This is a very common issue in complex biological samples.[8]

Identifying Matrix Effects:

  • Post-Extraction Spike Analysis: Compare the signal response of an analyte spiked into a blank matrix extract with the response of the same analyte in a clean solvent. A lower response in the matrix indicates ion suppression.[8]

Mitigation Strategies:

  • Improve Sample Cleanup: The most effective strategy is to remove interfering matrix components before analysis.[9] This can involve solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation.

  • Optimize Chromatography: Modify the LC gradient to separate this compound from the co-eluting matrix components.

  • Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is similar to your sample. This helps to compensate for the signal suppression or enhancement.

  • Employ an Internal Standard: Use a stable isotope-labeled version of this compound as an internal standard to correct for variations in signal intensity caused by matrix effects.

G cluster_lc LC Eluent cluster_ms ESI Source Analyte This compound Droplet Charged Droplet Analyte->Droplet Matrix Matrix Components (Salts, Lipids, etc.) Matrix->Droplet IonSuppression Competition for Charge & Droplet Surface MS_Inlet Mass Analyzer Droplet->MS_Inlet Gas Phase Ions IonSuppression->Droplet Inhibits Ionization Signal Reduced This compound Signal MS_Inlet->Signal

Caption: Ion suppression due to matrix effects in the ESI source. (Max Width: 760px)

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for this compound?

A1: The choice of ionization technique significantly impacts signal intensity.[3] this compound, being an amino acid, possesses functional groups amenable to different ionization methods. Electrospray ionization (ESI) is the most common interface for LC-MS and is generally suitable for polar molecules like amino acids.[4] Both positive and negative ion modes should be tested, as the pH of the mobile phase will affect which mode is more sensitive. If signal remains low with ESI, Atmospheric Pressure Chemical Ionization (APCI) could be explored, as it is sometimes less susceptible to matrix effects than ESI.[8]

Q2: Can derivatization improve my this compound signal?

A2: Yes, absolutely. Derivatization is a powerful strategy for improving the detection of compounds with poor ionization efficiency.[10] For this compound, derivatizing its primary amine or carboxylic acid group can significantly enhance its ionization in the MS source, leading to a much stronger signal.[10] Reagents can be chosen to add a permanently charged group or a group with high proton affinity, making the molecule more readily detectable in positive ion mode.[11]

G start This compound Sample (Low Signal) add_reagent Add Derivatization Reagent (e.g., targeting amine group) start->add_reagent reaction Incubate (Optimize Time & Temp) add_reagent->reaction quench Quench Reaction (If necessary) reaction->quench product Derivatized this compound (Improved Ionization) quench->product analyze Analyze via LC-MS product->analyze

Caption: Workflow for chemical derivatization to enhance signal. (Max Width: 760px)
Q3: How do I optimize fragmentation for MS/MS analysis of this compound?

A3: In tandem MS (MS/MS), poor signal for product ions can result from incorrect precursor ion selection or suboptimal collision energy settings.[2]

  • Precursor Ion Selection: Ensure you are selecting the correct m/z for the this compound precursor ion. Use a narrow isolation window to enhance selectivity, but be aware that an overly narrow window can reduce product ion intensity.[4]

  • Collision Energy (CE): The CE must be optimized empirically to maximize the signal for the most informative fragment ions.[12] Acquire data over a range of CE values and create a collision energy profile to determine the optimal setting for your specific instrument and target fragments.

Data Presentation

Effective troubleshooting often involves systematically changing one parameter at a time and recording the outcome. Use tables to organize your results for easy comparison.

Table 1: Example Troubleshooting Log for this compound Signal Optimization

Experiment IDSample Prep MethodIonization ModeCapillary Voltage (kV)Collision Energy (eV)Signal Intensity (Counts)S/N Ratio
AC-EXP-01Protein Crash onlyESI+3.5151.2e415
AC-EXP-02SPE CleanupESI+3.5158.5e4110
AC-EXP-03SPE CleanupESI+4.0151.1e5150
AC-EXP-04SPE CleanupESI+4.0209.8e4 (fragment shift)135
AC-EXP-05DerivatizationESI+4.025 (optimized)2.3e62100

Table 2: Quantifying Matrix Effects Using Post-Extraction Spike Analysis

Sample TypeMean Peak Area (n=3)Matrix Effect (%)Observation
This compound in Solvent (A)950,000N/AReference
This compound Spiked in Matrix Extract (B)380,00040%Ion Suppression
Calculation: (B/A) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[8]

Experimental Protocols

Protocol 1: General Sample Preparation via Solid-Phase Extraction (SPE)

This protocol is a general guideline for cleaning up biological samples to reduce matrix effects. The specific sorbent and solvents should be optimized for this compound.

  • Sample Pre-treatment: Lyse cells or homogenize tissue as required by your experimental design. Perform a protein precipitation step by adding 3 volumes of cold acetonitrile, vortex, and centrifuge to pellet proteins. Collect the supernatant.

  • SPE Column Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange sorbent for an amino acid) by passing 1 column volume of methanol followed by 1 column volume of ultrapure water through the cartridge.

  • Sample Loading: Load the supernatant from step 1 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove salts and other highly polar interferences.

  • Elution: Elute this compound using a solvent mixture designed to disrupt the sorbent interaction (e.g., 5% ammonium hydroxide in methanol).

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in the initial mobile phase for LC-MS analysis.

Protocol 2: Assessing Matrix Effects

This protocol allows for the quantitative measurement of ion suppression or enhancement.

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Prepare this compound standards at a known concentration (e.g., 100 ng/mL) in the initial mobile phase solvent.

    • Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma, cell lysate) through your entire extraction procedure. After the final step, spike the extract with this compound to the same final concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the blank matrix with this compound before the extraction procedure begins. This set is used to determine overall recovery, not just the matrix effect.

  • Analysis: Analyze all three sets by LC-MS.

  • Calculation: Calculate the matrix effect using the formula: ME (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100.

References

Technical Support Center: Addressing Anticapsin Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for anticapsin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

This compound is a biologically active metabolite and a potent irreversible inhibitor of glucosamine-6-phosphate synthetase.[1][2] Its structure contains a reactive epoxy-keto functional group, which can be susceptible to degradation in aqueous environments, potentially leading to a loss of biological activity over time.

Q2: What are the primary factors that can affect the stability of my this compound solution?

The stability of this compound in aqueous solutions can be influenced by several factors, including pH, temperature, and exposure to light.[3] The epoxide ring in the this compound structure is prone to hydrolysis, a reaction that can be catalyzed by acidic or basic conditions.[4][5] Elevated temperatures can also accelerate the rate of degradation.

Q3: How can I minimize the degradation of this compound in my experiments?

To minimize degradation, it is recommended to prepare fresh solutions of this compound immediately before use. If storage is necessary, solutions should be kept at low temperatures (e.g., 2-8°C or frozen) and protected from light. The pH of the solution should be maintained close to neutral, as significant deviations into acidic or basic ranges can promote hydrolysis of the epoxide ring.[6]

Q4: What are the likely degradation products of this compound in an aqueous solution?

While specific degradation products of this compound are not extensively documented in publicly available literature, based on the chemistry of α,β-epoxy ketones, the primary degradation pathway in aqueous solution is likely the hydrolysis of the epoxide ring. This would result in the formation of a diol derivative, which is expected to have reduced or no inhibitory activity against glucosamine-6-phosphate synthetase.

Q5: Can I use buffers to stabilize my this compound solution?

Yes, using a buffer to maintain a stable pH can help in minimizing the degradation of this compound. Phosphate or citrate buffers are commonly used in biological assays and can help maintain a neutral pH environment.[7] However, it is crucial to ensure that the buffer components themselves do not catalyze the degradation of this compound.

Troubleshooting Guide

Issue: I am observing a progressive loss of this compound activity in my multi-day experiment.

  • Possible Cause 1: Degradation in Solution. this compound is likely degrading in your aqueous experimental medium over time.

    • Solution: Prepare a fresh stock solution of this compound daily. If the experiment requires a longer duration, consider performing a stability study under your specific experimental conditions to quantify the rate of degradation and adjust your experimental design accordingly.

  • Possible Cause 2: Inappropriate Storage. The way you store your stock solution might be contributing to its degradation.

    • Solution: Store your stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light by using amber vials or wrapping the container in foil.[8]

Issue: My this compound solution has changed in appearance (e.g., color, turbidity).

  • Possible Cause: Chemical Degradation or Precipitation. A change in appearance can indicate chemical degradation or that the compound is precipitating out of solution.

    • Solution: Discard the solution and prepare a fresh one. Ensure that the solvent is appropriate for the concentration of this compound you are using. If you are using a buffer, ensure it is fully dissolved and the pH is correct before adding this compound.

Quantitative Data Summary

ConditionTime (hours)Remaining this compound (%)
pH 4.0 (e.g., Citrate Buffer) 0100
6
12
24
48
pH 7.0 (e.g., Phosphate Buffer) 0100
6
12
24
48
pH 9.0 (e.g., Borate Buffer) 0100
6
12
24
48

Experimental Protocols

Protocol for Assessing this compound Stability by HPLC

This protocol describes a High-Performance Liquid Chromatography (HPLC) method to quantify the amount of this compound remaining in a solution over time, which is a key aspect of a forced degradation study.[9][10]

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other appropriate mobile phase modifier)

  • Buffers of desired pH (e.g., citrate for acidic, phosphate for neutral, borate for basic)

2. Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Incubator or water bath

3. Procedure:

  • Preparation of Mobile Phase: Prepare a mobile phase of acetonitrile and water with a small amount of formic acid (e.g., 0.1%). A common starting point is a gradient elution from 5% to 95% acetonitrile.

  • Preparation of this compound Stock Solution: Accurately weigh and dissolve this compound in the desired buffer to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Stability Study Setup:

    • Aliquot the this compound stock solution into several vials for each condition to be tested (e.g., different pH buffers, temperatures).

    • Store the vials under the specified conditions.

    • At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove a vial from each condition.

  • HPLC Analysis:

    • Inject a known volume of the sample from each time point onto the HPLC system.

    • Monitor the elution of this compound using a UV detector at an appropriate wavelength (e.g., 220 nm).

    • Record the peak area of the this compound peak at each time point.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of remaining this compound versus time for each condition.

Visualizations

This compound This compound (Epoxy-Keto Structure) Diol Hydrolyzed this compound (Diol Derivative) This compound->Diol Hydrolysis (Acid/Base Catalyzed) H2O H2O (Aqueous Solution)

Caption: Inferred degradation pathway of this compound in aqueous solution.

cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare this compound Stock Solution B Aliquot into Different Conditions (pH, Temp) A->B C Incubate Samples B->C D Collect Samples at Defined Time Points C->D E HPLC Analysis D->E F Quantify Peak Area E->F G Calculate % Remaining This compound F->G

Caption: Experimental workflow for this compound stability assessment.

Start Loss of this compound Activity? Check_Storage Is stock solution stored correctly? (-20°C/-80°C, protected from light) Start->Check_Storage Yes Check_Freshness Was the solution prepared fresh? Start->Check_Freshness No Check_pH Is the experimental pH neutral? Check_Storage->Check_pH Yes Sol_Storage Store properly in aliquots and protect from light. Check_Storage->Sol_Storage No Check_Freshness->Check_pH Yes Sol_Freshness Prepare fresh solution before each experiment. Check_Freshness->Sol_Freshness No Check_Temp Is the experiment run at elevated temperature? Check_pH->Check_Temp Yes Sol_pH Use a suitable buffer to maintain neutral pH. Check_pH->Sol_pH No Sol_Temp Consider running experiment at a lower temperature or account for degradation rate. Check_Temp->Sol_Temp Yes End Problem likely resolved. Check_Temp->End No Sol_Storage->End Sol_Freshness->End Sol_pH->End Sol_Temp->End

References

Technical Support Center: Strategies to Overcome Low Yield in Anticapsin Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for anticapsin fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the production of this compound, a potent antibiotic produced by Bacillus subtilis as the dipeptide precursor, bacilysin.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during this compound fermentation that can lead to low yields.

Q1: My Bacillus subtilis culture is growing well, but the this compound yield is very low. What are the potential causes?

A1: Several factors can contribute to poor this compound yield despite good cell growth. These can be broadly categorized into media composition, physical fermentation parameters, and inherent strain characteristics.

Troubleshooting Steps:

  • Verify Media Composition: Ensure your fermentation medium is optimized for secondary metabolite production, not just biomass. Key components to check are the carbon and nitrogen sources, as well as phosphate levels. High concentrations of easily metabolizable sugars or certain nitrogen sources can repress secondary metabolism.[1][2]

  • Optimize Physical Parameters: Suboptimal pH, temperature, or dissolved oxygen levels can significantly impact this compound production. The optimal conditions for cell growth may not be the same as for antibiotic production.[3][4]

  • Precursor Availability: this compound biosynthesis begins with prephenate, a precursor from the shikimate pathway.[5] Insufficient precursor availability can be a major bottleneck.

  • Feedback Inhibition: High concentrations of bacilysin in the culture broth can inhibit its own synthesis.[3][4]

  • Strain Viability and Genetics: Ensure the genetic stability of your high-producing strain. Spontaneous mutations can lead to a decline in antibiotic production over successive generations.

Q2: What is the optimal pH for this compound production and how should I control it?

A2: The optimal pH for bacilysin production by Bacillus subtilis has been reported to be approximately 6.8.[3][4] Maintaining the pH within a narrow range around this optimum is critical for maximizing yield.

pH Control Strategy:

  • Buffering Agents: Incorporate buffering agents like potassium phosphate into your medium to resist drastic pH changes.

  • Automated pH Control: In a bioreactor setting, use automated pH control with the addition of sterile acid (e.g., 1M HCl) and base (e.g., 1M NaOH) to maintain the setpoint.

  • Initial pH Adjustment: For shake flask cultures, ensure the initial pH of the medium is adjusted to 6.8 before inoculation.

Q3: How does temperature affect this compound yield?

A3: Temperature is a critical parameter influencing both cell growth and enzyme kinetics involved in this compound biosynthesis. The optimal temperature for bacilysin production is reported to be 25°C.[3][4] Temperatures above 30°C have been shown to inhibit bacilysin biosynthesis.[1][2]

Troubleshooting Temperature Issues:

  • Incubator/Bioreactor Calibration: Regularly calibrate your temperature control equipment to ensure accuracy.

  • Heat Generation: In dense cultures and large-scale fermenters, metabolic activity can generate significant heat. Ensure your cooling system is adequate to maintain the optimal temperature.

Q4: What are the best carbon and nitrogen sources for high-yield this compound fermentation?

A4: The choice of carbon and nitrogen sources is crucial as they can influence both primary metabolism (growth) and secondary metabolism (this compound production).

  • Carbon Sources: While glucose is a common carbon source, high concentrations can lead to catabolite repression, inhibiting the production of secondary metabolites. Using alternative carbon sources like sucrose or employing a fed-batch strategy to maintain a low glucose concentration can be beneficial.[1][2][6] The addition of usable carbohydrates generally increases bacilysin production.[1][2]

  • Nitrogen Sources: Both inorganic and organic nitrogen sources can be used. Asparagine, in conjunction with glucose, has been shown to dramatically increase the anti-E. coli activity of B. subtilis, which is an indicator of bacilysin production.[1][2] L-glutamate is another nitrogen source that has been used in synthetic media for bacilysin production.[1]

Q5: Is dissolved oxygen (DO) level important for this compound production?

A5: Yes, dissolved oxygen is a critical parameter in aerobic fermentations like that of Bacillus subtilis. Insufficient oxygen can limit cell growth and energy-dependent metabolic pathways, including antibiotic synthesis. Conversely, excessively high DO levels can lead to oxidative stress. For the production of another Bacillus subtilis antibiotic, difficidin, a DO level of 20% air saturation was found to be critical for synthesis.[7] While specific data for this compound is limited, maintaining a controlled DO level, for example between 20-40% air saturation, is a good starting point for optimization.

Q6: My this compound yield is inconsistent between batches. What could be the reason?

A6: Inconsistent yields are often due to variations in inoculum quality, media preparation, or subtle changes in fermentation conditions.

Troubleshooting Inconsistency:

  • Standardize Inoculum Preparation: Implement a strict protocol for inoculum development, including the age and size of the inoculum. A two-stage inoculum strategy can enhance consistency and production.[8]

  • Media Component Quality: Use high-quality, consistent sources for your media components. Batch-to-batch variability in complex components like yeast extract or peptone can affect yield.

  • Sterilization Procedures: Over-sterilization of media can lead to the degradation of essential components or the formation of inhibitory compounds. Validate your sterilization cycle.

Quantitative Data Summary

The following tables summarize the available quantitative data on factors affecting bacilysin (this compound precursor) production.

Table 1: Effect of pH and Temperature on Bacilysin Production

ParameterOptimal ValueReference(s)
pH~6.8[3][4]
Temperature25°C[3][4]

Table 2: Influence of Media Components on Bacilysin Production (Qualitative and Semi-Quantitative)

ComponentObservationReference(s)
Carbon Source Addition of usable carbohydrates increases production.[1][2]
Sucrose has been used in synthetic media.[1]
Nitrogen Source Asparagine with glucose dramatically increases activity.[1][2]
L-glutamate is a suitable nitrogen source.[1]
Phosphate High phosphate concentrations can inhibit secondary metabolite production in some fermentations.

Experimental Protocols

This section provides detailed methodologies for key experiments to troubleshoot and optimize this compound fermentation.

Protocol 1: Optimization of Fermentation Parameters using Response Surface Methodology (RSM)

This protocol outlines a general workflow for optimizing fermentation parameters such as pH, temperature, and media components using a statistical approach like a Box-Behnken design.

  • Screening of Significant Factors (Plackett-Burman Design):

    • Identify a broad range of potential factors that could influence this compound yield (e.g., concentrations of various carbon and nitrogen sources, inorganic salts, pH, temperature, agitation speed).

    • Design and perform a Plackett-Burman experiment to screen for the most significant factors with the fewest number of experimental runs.

  • Optimization of Significant Factors (Box-Behnken Design):

    • Select the top 3-4 most significant factors identified from the Plackett-Burman experiment.

    • Define a range (low, medium, high) for each selected factor.

    • Design and conduct the Box-Behnken experiments.

    • Analyze the results using statistical software to fit a quadratic model and determine the optimal levels for each factor to maximize this compound yield.

  • Validation:

    • Perform a fermentation run using the optimized conditions predicted by the model to validate the results.

Protocol 2: Inoculum Development for Consistent Fermentation

A standardized inoculum is crucial for reproducible results.

  • Master Cell Bank Preparation:

    • Grow a pure culture of the high-yielding Bacillus subtilis strain in a suitable broth medium (e.g., Nutrient Broth).

    • Harvest the cells in the mid-logarithmic growth phase.

    • Resuspend the cells in a cryoprotective solution (e.g., 20% glycerol in Nutrient Broth).

    • Aliquot into cryovials and store at -80°C.

  • Working Cell Bank Preparation:

    • Thaw a vial from the master cell bank and streak onto a nutrient agar plate.

    • Incubate at 37°C for 18-24 hours.

    • Prepare a working cell bank from a single, well-isolated colony following the same procedure as the master cell bank.

  • Seed Culture Preparation (Two-Stage):

    • Stage 1 (Pre-culture): Inoculate a single colony from a fresh plate of the working cell bank into a flask containing a seed medium. Incubate at 37°C with agitation until it reaches the mid-logarithmic phase.

    • Stage 2 (Inoculum Culture): Transfer a defined volume of the pre-culture (e.g., 1-5% v/v) into a larger volume of the same seed medium. Incubate under the same conditions until it reaches the late-logarithmic phase. Use this culture to inoculate the production fermenter.

Protocol 3: Fed-Batch Fermentation for High-Yield this compound Production

Fed-batch fermentation can help overcome substrate inhibition and catabolite repression, leading to higher yields.

  • Initial Batch Phase:

    • Start the fermentation with an initial volume of production medium containing a limiting amount of the primary carbon source (e.g., glucose).

    • Allow the culture to grow until the initial carbon source is nearly depleted. This can be monitored by measuring the residual glucose concentration.

  • Feeding Phase:

    • Prepare a concentrated sterile feeding solution containing the primary carbon source and potentially other nutrients like a nitrogen source.

    • Begin feeding the solution to the fermenter at a pre-determined rate (e.g., constant feed rate or exponential feed rate to match cell growth). The goal is to maintain a low and constant concentration of the limiting substrate in the fermenter.

    • Monitor key parameters like pH, DO, and cell density throughout the fermentation and adjust the feed rate as necessary.

  • Harvest:

    • Continue the fermentation until the production of this compound ceases or declines.

Protocol 4: Quantification of Bacilysin by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation:

    • Collect a sample of the fermentation broth.

    • Centrifuge to remove cells and other solids.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC System and Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).

      • Gradient Example: Start with 5% acetonitrile, ramp to 95% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of 210 nm or 220 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a standard curve using a purified bacilysin standard of known concentrations.

    • Run the standards and samples on the HPLC system.

    • Integrate the peak area corresponding to bacilysin in the chromatograms.

    • Calculate the concentration of bacilysin in the samples by comparing their peak areas to the standard curve.

Visualizations

This compound Biosynthesis Pathway

Anticapsin_Biosynthesis Prephenate Prephenate H2HPP_4 H2HPP (isomer 1) Prephenate->H2HPP_4 BacA H2HPP_5 H2HPP (isomer 2) H2HPP_4->H2HPP_5 BacB H4HPP Tetrahydro-4-hydroxyphenylpyruvate H2HPP_5->H4HPP YwfH Tetrahydrotyrosine Tetrahydrotyrosine H4HPP->Tetrahydrotyrosine YwfG Bacilysin Bacilysin Tetrahydrotyrosine->Bacilysin BacD (L-amino acid ligase) L_Alanine L_Alanine L_Alanine->Bacilysin BacD (L-amino acid ligase)

Caption: The enzymatic pathway for the biosynthesis of bacilysin from prephenate.

Troubleshooting Workflow for Low this compound Yield

Troubleshooting_Workflow Start Low this compound Yield CheckGrowth Is cell growth optimal? Start->CheckGrowth OptimizeGrowth Optimize growth medium and conditions CheckGrowth->OptimizeGrowth No CheckFermentationParams Are fermentation parameters optimal? (pH, Temp, DO) CheckGrowth->CheckFermentationParams Yes OptimizeGrowth->CheckGrowth OptimizeFermentationParams Optimize pH, Temperature, and Dissolved Oxygen CheckFermentationParams->OptimizeFermentationParams No CheckMediaComposition Is media composition optimized for secondary metabolism? CheckFermentationParams->CheckMediaComposition Yes OptimizeFermentationParams->CheckFermentationParams OptimizeMedia Test alternative carbon/nitrogen sources CheckMediaComposition->OptimizeMedia No CheckPrecursor Is precursor availability a bottleneck? CheckMediaComposition->CheckPrecursor Yes OptimizeMedia->CheckMediaComposition PrecursorFeeding Implement precursor feeding strategy CheckPrecursor->PrecursorFeeding Yes End Improved Yield CheckPrecursor->End No PrecursorFeeding->End

Caption: A logical workflow for troubleshooting low this compound yield in fermentation.

Experimental Workflow for Media Optimization

Media_Optimization_Workflow Start Start Media Optimization OFAT One-Factor-at-a-Time (OFAT) Screening (Carbon, Nitrogen, etc.) Start->OFAT PlackettBurman Plackett-Burman Design (Screening of multiple factors) OFAT->PlackettBurman IdentifySignificant Identify Significant Factors PlackettBurman->IdentifySignificant BoxBehnken Box-Behnken Design (Optimization of significant factors) IdentifySignificant->BoxBehnken ModelValidation Validate the Model BoxBehnken->ModelValidation OptimalMedium Optimal Medium Composition ModelValidation->OptimalMedium

Caption: A systematic approach for optimizing the fermentation medium for this compound production.

References

Technical Support Center: Investigating Bacterial Resistance to Anticapsin

Author: BenchChem Technical Support Team. Date: November 2025

This center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and experimental protocols for investigating bacterial resistance to the antibiotic anticapsin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a non-proteinogenic amino acid and a potent antibiotic.[1][2] It functions as an active-site directed, irreversible inhibitor of the enzyme Glucosamine-6-phosphate (GlcN-6-P) synthetase.[3][4] This enzyme is crucial for the biosynthesis of peptidoglycan, a key component of the bacterial cell wall.[2] By inhibiting this enzyme, this compound blocks cell wall synthesis, leading to cell lysis.[2] this compound is a structural analog of L-glutamine and binds to the glutamine-binding site of the enzyme.[3][5][6]

Q2: Is this compound used directly as an antibiotic?

A2: No, this compound itself has relatively poor antibacterial activity because it is not efficiently transported into bacterial cells.[7][8] It is typically produced and delivered as part of a dipeptide called bacilysin (L-alanyl-L-anticapsin).[1][2] Bacteria import bacilysin using dipeptide transport systems.[1] Once inside the cell, cytoplasmic peptidases cleave the dipeptide, releasing the active this compound "warhead" to inhibit its target.[1][2]

Q3: What is the primary known mechanism of bacterial resistance to bacilysin/anticapsin?

A3: The most well-documented mechanism of resistance is related to transport.[7][9] Resistant mutants are often defective in the dipeptide transport system required to bring the bacilysin precursor into the cell.[9][10] If bacilysin cannot enter the cell, this compound cannot be released to inhibit GlcN-6-P synthetase.[7][9] Studies have shown that bacilysin-sensitive strains of Staphylococcus aureus hydrolyze bacilysin, while resistant strains do not, despite their cell extracts being able to perform the hydrolysis.[7][10]

Q4: Are there other potential mechanisms of resistance to this compound?

A4: While transport defects are primary, other general antibiotic resistance mechanisms could theoretically confer resistance to this compound. These include:

  • Target Modification: Mutations in the gene encoding GlcN-6-P synthetase (often designated glmS) could alter the glutamine-binding site, reducing this compound's ability to bind and inhibit the enzyme.

  • Enzymatic Degradation: Bacteria could acquire enzymes capable of inactivating this compound, for example, by cleaving its epoxy ring.

  • Efflux Pumps: Bacteria might develop or upregulate efflux pumps that can recognize and expel this compound from the cytoplasm before it reaches its target.[11][12]

  • Target Overproduction: A significant increase in the expression of GlcN-6-P synthetase could titrate the inhibitor, requiring higher intracellular concentrations of this compound to achieve a bactericidal effect.

Q5: Which organisms produce this compound?

A5: this compound and its precursor bacilysin are produced by various species of the genus Bacillus, most notably Bacillus subtilis.[2] It was also discovered as a product of Streptomyces griseoplanus.[4]

Troubleshooting Experimental Issues

Q1: My Minimum Inhibitory Concentration (MIC) assays for bacilysin show high variability between replicates. What are the common causes?

A1: High variability in bacilysin MIC assays can stem from several factors:

  • Media Composition: The action of bacilysin is strongly dependent on the culture medium.[8] The presence of certain dipeptides or amino acids in complex media can competitively inhibit the uptake of bacilysin.[8] Glucosamine or N-acetylglucosamine in the medium can also antagonize its action by providing the cell with the product of the inhibited pathway.[8] It is recommended to use a defined minimal medium for the most consistent results.

  • Inoculum Effect: Ensure a standardized inoculum density (e.g., 2 x 10⁵ to 4 x 10⁵ cells/ml) for each experiment, as variations can significantly alter the apparent MIC.[13]

  • Compound Stability: While bacilysin is heat-stable, ensure your stock solutions are properly stored and have not degraded.[2]

  • Peptidase Activity: If using this compound directly instead of bacilysin, poor uptake will lead to extremely high and inconsistent MICs. Ensure you are using the bacilysin dipeptide for whole-cell assays.[7][8]

Q2: I have isolated a bacilysin-resistant mutant, but its GlcN-6-P synthetase shows wild-type sensitivity to this compound in a cell-free extract. What is the likely resistance mechanism?

A2: This is the classic phenotype for a transport-deficient mutant.[7][9][10] The resistance mechanism is likely a mutation in a dipeptide permease (uptake transporter), preventing bacilysin from entering the cell. The intracellular target remains sensitive, but the antibiotic cannot reach it.

Q3: How can I confirm that my resistant mutant has a defect in peptide transport?

A3: You can perform a growth assay using other dipeptides as a nutrient source. For example, if you have an amino acid auxotroph (e.g., a phenylalanine auxotroph), you can test its ability to grow on a minimal medium supplemented with a dipeptide like L-alanyl-L-phenylalanine. A transport-deficient mutant that is resistant to bacilysin may also be unable to utilize this dipeptide for growth, whereas the parent strain can.[7][9]

Q4: My qRT-PCR results suggest the gene for GlcN-6-P synthetase (glmS) is upregulated in my resistant strain. Could this cause resistance?

A4: Yes, this is a plausible mechanism. Overproduction of the target enzyme is a known strategy for bacteria to overcome competitive or irreversible inhibitors. The excess enzyme can saturate the inhibitor, allowing a sufficient amount of enzyme to remain active for cell wall synthesis. You would need to quantify the level of overexpression and correlate it with the fold-change in MIC to validate this mechanism.

Quantitative Data Summary

Table 1: Kinetic Parameters of this compound Inhibition This table summarizes the reported kinetic constants for this compound against its target enzyme, Glucosamine-6-phosphate synthetase.

ParameterReported ValueBacterial SourceNotesReference
Ki (Inhibition Constant) 10⁻⁷ to 10⁻⁶ MVarious (6 sources)Competitive inhibitor with respect to glutamine.[5][6]
Kinact (Inactivation Constant) 2.5 µMEscherichia coli K-12Indicates active-site directed irreversible inhibition.[3]
Minimum Inactivation Half-time 1.15 minutesEscherichia coli K-12The fastest rate of enzyme inactivation at saturating this compound concentrations.[3]

Experimental Protocols & Methodologies

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods.[13][14]

Objective: To determine the lowest concentration of bacilysin that inhibits the visible growth of a bacterial strain.

Materials:

  • Bacterial strain (wild-type and potential resistant mutants)

  • Defined minimal medium (e.g., M9 minimal medium)

  • Bacilysin stock solution (e.g., 1 mg/mL in sterile water)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Inoculum: Culture bacteria overnight in the chosen minimal medium. The next day, dilute the culture to achieve a final concentration of ~5 x 10⁵ CFU/mL.

  • Prepare Serial Dilutions: In a 96-well plate, prepare 2-fold serial dilutions of the bacilysin stock solution in minimal medium. Typically, this involves adding 100 µL of medium to wells 2-12, adding 200 µL of the starting bacilysin concentration to well 1, and then serially transferring 100 µL from well 1 to 2, 2 to 3, and so on. Discard 100 µL from the final well. Well 12 should be a growth control with no antibiotic.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. The final volume in each well will be 200 µL (or adjust volumes as needed, maintaining a 1:1 ratio of drug dilution to inoculum).

  • Incubation: Cover the plate and incubate at the optimal growth temperature (e.g., 37°C) for 18-24 hours with shaking.

  • Determine MIC: The MIC is the lowest concentration of bacilysin in which no visible turbidity (growth) is observed. This can be assessed visually or by reading the optical density (OD₆₀₀) with a microplate reader.

Protocol 2: Preparation of Cell-Free Extract for Enzyme Assay

Objective: To obtain a crude cell lysate containing active GlcN-6-P synthetase for in vitro inhibition studies.

Materials:

  • Overnight bacterial culture (50-100 mL)

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Lysozyme, DNase I

  • Sonication equipment or French press

  • High-speed refrigerated centrifuge

Procedure:

  • Harvest Cells: Centrifuge the overnight culture (e.g., 5,000 x g for 15 min at 4°C) to pellet the cells.

  • Wash Cells: Discard the supernatant and wash the cell pellet once with cold Lysis Buffer.

  • Resuspend: Resuspend the pellet in 2-5 mL of fresh, cold Lysis Buffer.

  • Lysis:

    • Enzymatic: Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

    • Mechanical: Lyse the cells using a sonicator (e.g., 6 cycles of 30s ON, 30s OFF on ice) or by passing them through a French press. Add DNase I to reduce viscosity from released DNA.

  • Clarify Lysate: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 min at 4°C) to pellet cell debris.

  • Collect Supernatant: Carefully collect the supernatant, which is the cell-free extract. Determine the protein concentration using a standard method (e.g., Bradford assay). Store on ice for immediate use or at -80°C for long-term storage.

Visualizations: Pathways and Workflows

Anticapsin_Mechanism_of_Action cluster_outside Extracellular Space cluster_inside Bacterial Cytoplasm Bacilysin Bacilysin (L-Ala-L-Anticapsin) Transport Dipeptide Transport System Bacilysin->Transport 1. Uptake Bacilysin_in Bacilysin Peptidase Cytoplasmic Peptidase Bacilysin_in->Peptidase 2. Cleavage This compound This compound (Active Warhead) Peptidase->this compound GlmS GlcN-6-P Synthetase (Target Enzyme) This compound->GlmS 3. Irreversible Binding Inhibition INHIBITION GlmS->Inhibition G6P Glucosamine-6-P GlmS->G6P CellWall Peptidoglycan Synthesis Inhibition->CellWall 4. Blockade Lysis Cell Lysis CellWall->Lysis 5. Consequence F6P Fructose-6-P + Glutamine F6P->GlmS G6P->CellWall Transport->Bacilysin_in

Caption: Mechanism of action for the antibiotic bacilysin/anticapsin.

Resistance_Mechanism_Troubleshooting start Isolate Bacilysin-Resistant Mutant (High MIC) q1 Assay GlcN-6-P Synthetase from cell-free extract. Is it sensitive to this compound? start->q1 res1_yes YES: Enzyme is Sensitive q1->res1_yes Yes res1_no NO: Enzyme is Resistant q1->res1_no No q2 Test growth on dipeptides (e.g., Ala-Phe for a Phe auxotroph). Is uptake observed? res1_yes->q2 mech1 Conclusion: Resistance due to TARGET MODIFICATION (Mutation in glmS gene) res1_no->mech1 res2_yes YES: Dipeptide uptake functional. Consider other mechanisms (Efflux, Degradation). q2->res2_yes Yes res2_no NO: Dipeptide uptake is deficient. q2->res2_no No mech2 Conclusion: Resistance due to TRANSPORT DEFECT (Mutation in permease gene) res2_no->mech2

Caption: Logic workflow for troubleshooting this compound resistance mechanisms.

References

Technical Support Center: Optimizing Anticapsin Enzyme Kinetics Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing buffer conditions in anticapsin enzyme kinetics assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the target enzyme for this compound, and what is its mechanism of action?

This compound is a potent and specific inhibitor of Glucosamine-6-phosphate synthase (GlcN-6-P synthase), also known as GFAT.[1][2][3] This enzyme catalyzes the first and rate-limiting step in the hexosamine biosynthetic pathway (HBP), which is crucial for the synthesis of essential macromolecules like peptidoglycan in bacteria and chitin in fungi.[4][5] this compound acts as a competitive inhibitor with respect to the substrate L-glutamine and an uncompetitive inhibitor concerning D-fructose-6-phosphate.[1] The inhibition is irreversible and occurs through the alkylation of a critical cysteine residue within the glutamine-binding site of the enzyme.[1][2]

Q2: What is the optimal pH for a GlcN-6-P synthase kinetics assay?

The optimal pH for GlcN-6-P synthase activity can vary depending on the source of the enzyme. For example, the enzyme from Saccharomyces cerevisiae exhibits optimal activity at pH 5.5 and is stable in a pH range of 4.5 to 5.5. In contrast, assays involving GlcN-6-P synthase from Bacillus subtilis have been successfully performed at a pH of 7.5.[6] Furthermore, physiological conditions, typically around pH 7.4, are also cited as suitable for in vitro enzyme reactions.[7] Therefore, it is recommended to perform a pH optimization study for your specific enzyme, testing a range of pH values to determine the optimal condition for your experimental setup.

Q3: Why is ionic strength an important parameter to consider in the assay buffer?

Ionic strength, determined by the concentration of salts in the buffer, is a critical factor in enzyme kinetics as it can influence both enzyme activity and stability. Variations in ionic strength can alter the electrostatic interactions between the enzyme and its substrates or inhibitors, potentially affecting binding affinities and reaction rates. High ionic strength can sometimes shield electrostatic interactions, which may either enhance or inhibit enzyme function. It is crucial to maintain a consistent ionic strength across all experiments to ensure reproducibility. Optimization of ionic strength may be necessary to achieve maximal enzyme activity and to accurately determine kinetic parameters.

Q4: What are common additives that can be included in the assay buffer to improve enzyme stability and activity?

Several additives can be incorporated into the assay buffer to enhance the stability and performance of GlcN-6-P synthase. These include:

  • Reducing Agents: To prevent the oxidation of sensitive cysteine residues, particularly the one at the active site, a reducing agent like Dithiothreitol (DTT) is often included.[8]

  • Stabilizing Agents: Osmolytes such as glycerol or sucrose can be used to stabilize the enzyme's tertiary structure and prevent aggregation, especially during storage or long incubation periods.[9][10]

  • Detergents: Low concentrations of non-denaturing detergents can help to solubilize the enzyme and prevent non-specific aggregation.

  • Decoy Proteins: In some instances, a non-reactive protein like Bovine Serum Albumin (BSA) can be added to prevent the enzyme of interest from adsorbing to surfaces or aggregating.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or Low Enzyme Activity Suboptimal pH: The buffer pH is outside the optimal range for the enzyme.Perform a pH titration experiment, testing a range of buffers and pH values (e.g., pH 5.0 to 8.5) to find the optimal condition for your specific GlcN-6-P synthase.
Incorrect Ionic Strength: The salt concentration is either too high or too low, inhibiting enzyme activity.Test a range of salt concentrations (e.g., 50 mM to 200 mM NaCl or KCl) at the optimal pH to determine the ideal ionic strength.
Enzyme Instability/Precipitation: The enzyme is denaturing or aggregating in the assay buffer.Add stabilizing agents to the buffer, such as glycerol (10-20% v/v) or a low concentration of a non-ionic detergent. Ensure the enzyme is stored properly and handled on ice.[9][10]
Oxidation of Active Site Cysteine: The critical cysteine residue in the active site has been oxidized, leading to inactivation.Include a reducing agent like DTT (typically 1-5 mM) in the assay buffer to maintain a reducing environment.[1][8]
High Background Signal Substrate Instability: One of the substrates (e.g., fructose-6-phosphate) is degrading non-enzymatically.Prepare substrates fresh before each experiment and store them appropriately. Run control reactions without the enzyme to quantify the rate of non-enzymatic substrate degradation.
Contaminating Enzyme Activity: The enzyme preparation may contain other enzymes that interfere with the assay.Use a highly purified enzyme preparation. Include appropriate controls, such as reactions lacking one of the substrates, to identify sources of background signal.
Inconsistent or Irreproducible Results Variable Buffer Conditions: Inconsistent preparation of buffer components, leading to variations in pH or ionic strength.Prepare a large batch of a single, optimized assay buffer to be used for all related experiments. Always verify the pH of the buffer at the experimental temperature.
Incomplete Mixing of Reagents: Inadequate mixing of assay components can lead to localized concentration differences and variable reaction rates.Ensure thorough but gentle mixing of all reagents upon addition.
Substrate or Inhibitor Stock Concentration Errors: Inaccurate determination of the concentration of stock solutions.Carefully prepare and validate the concentration of all stock solutions using appropriate methods (e.g., spectrophotometry).

Quantitative Data Summary

Table 1: Recommended Buffer Components and Concentration Ranges for Optimization

Component Function Recommended Starting Concentration Concentration Range for Optimization
Buffer pH maintenance50 mM HEPES or Tris-HCl25-100 mM
pH Maintain optimal enzyme activity7.55.0 - 8.5
Salt (e.g., NaCl, KCl) Adjust ionic strength100 mM50-200 mM
Dithiothreitol (DTT) Reducing agent1 mM0.5-5 mM
Glycerol Enzyme stabilization10% (v/v)5-20% (v/v)

Experimental Protocols

Protocol 1: Optimization of Buffer pH for GlcN-6-P Synthase Activity
  • Prepare a series of buffers: Prepare 100 mM stock solutions of different buffers covering a pH range from 5.0 to 8.5 (e.g., MES for pH 5.0-6.5, HEPES for pH 6.5-8.0, and Tris-HCl for pH 7.5-8.5).

  • Set up the reaction mixtures: In a microplate or spectrophotometer cuvette, prepare reaction mixtures containing a fixed concentration of GlcN-6-P synthase, fructose-6-phosphate, and L-glutamine in each of the different buffers.

  • Initiate the reaction: Add the final component (e.g., the enzyme) to initiate the reaction.

  • Measure enzyme activity: Monitor the rate of product formation using a suitable assay method (e.g., a coupled enzyme assay or the Elson-Morgan method).

  • Determine the optimal pH: Plot the enzyme activity as a function of pH to identify the pH at which the enzyme exhibits maximum activity.

Protocol 2: Elson-Morgan Method for Detecting Glucosamine-6-Phosphate

This colorimetric method is a discontinuous assay for measuring the amount of glucosamine-6-phosphate produced.[6][7][11]

  • Enzymatic Reaction:

    • Set up the enzymatic reaction in the optimized buffer containing GlcN-6-P synthase, fructose-6-phosphate, L-glutamine, and this compound (for inhibition studies).

    • Incubate at the optimal temperature for a defined period.

    • Stop the reaction by adding an acid (e.g., trichloroacetic acid) or by heat inactivation.

  • Colorimetric Detection:

    • To the reaction mixture, add acetylacetone reagent and heat at 96°C for 20 minutes.[12]

    • Cool the mixture to room temperature.

    • Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in ethanol and concentrated HCl) and incubate for 45-60 minutes.[12]

    • Measure the absorbance at 530 nm or 585 nm.[6][7]

  • Quantification:

    • Generate a standard curve using known concentrations of glucosamine-6-phosphate to determine the amount of product formed in the enzymatic reaction.

Visualizations

Hexosamine_Biosynthetic_Pathway Glucose Glucose F6P Fructose-6-Phosphate Glucose->F6P Glycolysis GlcN6P Glucosamine-6-Phosphate F6P->GlcN6P GlcN-6-P synthase (GFAT) Glutamine L-Glutamine Glutamate L-Glutamate Glutamine->Glutamate GlcNAc6P N-Acetylglucosamine-6-P GlcN6P->GlcNAc6P GNPNAT AcCoA Acetyl-CoA AcCoA->GlcNAc6P GlcNAc1P N-Acetylglucosamine-1-P GlcNAc6P->GlcNAc1P PGM3 UDP_GlcNAc UDP-N-Acetylglucosamine GlcNAc1P->UDP_GlcNAc UAP1/AGX1 Glycoproteins Glycoproteins, Glycolipids, Proteoglycans UDP_GlcNAc->Glycoproteins This compound This compound This compound->F6P Inhibits

Caption: The Hexosamine Biosynthetic Pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Buffer_Prep Prepare Optimized Assay Buffer Reaction_Setup Set up Reaction Mixtures (Buffer, Substrates, Inhibitor) Buffer_Prep->Reaction_Setup Enzyme_Prep Prepare GlcN-6-P Synthase Stock Initiation Initiate Reaction with Enzyme Enzyme_Prep->Initiation Substrate_Prep Prepare Substrate (Fru-6-P, Gln) Stocks Substrate_Prep->Reaction_Setup Inhibitor_Prep Prepare this compound Stock Inhibitor_Prep->Reaction_Setup Preincubation Pre-incubate at Optimal Temperature Reaction_Setup->Preincubation Preincubation->Initiation Incubation Incubate for Defined Time Initiation->Incubation Termination Terminate Reaction Incubation->Termination Detection Measure Product Formation (e.g., Elson-Morgan Method) Termination->Detection Data_Analysis Calculate Enzyme Activity and Inhibition Detection->Data_Analysis Results Determine Kinetic Parameters (Ki, IC50) Data_Analysis->Results

Caption: A generalized experimental workflow for an this compound enzyme kinetics assay.

References

Technical Support Center: Enhancing the Solubility of Anticapsin for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving anticapsin for in vitro studies. Given the limited specific solubility data for this compound, this guide combines information on its chemical properties with general principles for solubilizing polar small molecules and amino acid derivatives.

Troubleshooting Guide

Researchers may encounter difficulties in dissolving this compound or observe precipitation of the compound during experiments. The following table outlines common issues and recommended solutions.

Issue Potential Cause Recommended Solution Considerations
This compound powder does not dissolve in aqueous buffer. Low intrinsic aqueous solubility at the tested pH.1. Adjust pH: Since this compound is an amino acid derivative, its solubility is likely pH-dependent. Systematically adjust the pH of the buffer to be more acidic or basic. 2. Use a Co-solvent: Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. 3. Gentle Heating: Warm the solution to 37°C to aid dissolution.Avoid extreme pH values that could degrade the compound. Monitor for any changes in the compound's stability. Ensure the final concentration of the organic solvent is compatible with the experimental assay and does not exceed 0.1-0.5%. Do not boil the solution, as high temperatures can lead to degradation.
Precipitation occurs after diluting the stock solution into the aqueous buffer. The final concentration of this compound exceeds its solubility limit in the aqueous buffer. The organic solvent from the stock solution is causing the compound to crash out.1. Lower the Final Concentration: Reduce the final working concentration of this compound in the assay. 2. Decrease the Stock Solution Concentration: Prepare a less concentrated stock solution to minimize the amount of organic solvent introduced into the final aqueous solution. 3. Use a Surfactant: Add a low concentration of a non-ionic surfactant, such as Tween® 20 (e.g., 0.01-0.1%), to the aqueous buffer to improve solubility.Determine the maximum tolerated solvent concentration for your specific assay. Surfactants can interfere with some biological assays; therefore, a proper control is necessary.
The solution is cloudy or contains visible particles after vortexing. Incomplete dissolution or aggregation of this compound molecules.1. Sonication: Use a bath or probe sonicator to break up aggregates and enhance dissolution. 2. Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.Sonication can generate heat, so it is advisable to sonicate in short bursts on ice to prevent degradation of the compound. Filtration may lead to some loss of the compound if it adheres to the filter membrane.
Inconsistent experimental results. Degradation of this compound in the stock solution or experimental buffer.1. Prepare Fresh Solutions: Always prepare fresh solutions of this compound for each experiment. 2. Proper Storage: If a stock solution must be stored, aliquot it into small, single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. 3. Assess Stability: If possible, perform a stability study of this compound in your experimental buffer at the working temperature.The stability of non-proteinogenic amino acids can be variable.[1][2] The epoxide and ketone functional groups in this compound may be susceptible to degradation, especially at extreme pH values or elevated temperatures.

Table 1. Troubleshooting common issues encountered when dissolving this compound for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound relevant to its solubility?

This compound is a non-proteinogenic amino acid derivative with the molecular formula C₉H₁₃NO₄ and a molecular weight of 199.20 g/mol . Its chemical structure includes a carboxylic acid, an amino group, an alicyclic ketone, and an epoxide ring. The computed XLogP3 value of -3.1 suggests that this compound is a hydrophilic molecule and should be soluble in aqueous solutions. As an amino acid, it possesses both acidic and basic functional groups, making its solubility highly dependent on the pH of the solution.

Q2: What is the recommended starting solvent for preparing a stock solution of this compound?

For in vitro studies, it is generally recommended to first attempt to dissolve this compound directly in the aqueous experimental buffer. If solubility is limited, preparing a concentrated stock solution in an organic solvent is a common alternative.

  • Primary Recommendation: Sterile, deionized water or a common biological buffer (e.g., PBS, Tris, HEPES) at a neutral pH.

  • Alternative (if solubility is low): Dimethyl sulfoxide (DMSO) is a widely used solvent for preparing stock solutions of small molecules for biological assays.

Q3: How does pH affect the solubility of this compound?

Q4: What is a recommended starting concentration for a stock solution?

A common starting concentration for a stock solution is 10 mM. This provides a concentrated stock that can be easily diluted to the desired final concentration for most in vitro assays, while minimizing the final concentration of any organic co-solvent.

Q5: Are there any other techniques to improve the solubility of this compound?

Yes, several other techniques can be employed if initial attempts to dissolve this compound are unsuccessful:

  • Co-solvents: Besides DMSO, other water-miscible organic solvents like ethanol or methanol could be tested.

  • Surfactants: Low concentrations of non-ionic surfactants like Tween® 20 or Triton™ X-100 can help to solubilize compounds. However, their compatibility with the specific assay must be verified.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic parts of a molecule to enhance aqueous solubility.[1] This could be a viable option for this compound.

Q6: How should I store this compound and its solutions?

  • Solid Form: Lyophilized this compound should be stored at -20°C in a desiccated environment.

  • Stock Solutions: It is highly recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for up to one month. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Experimental Protocol: Preparation of an this compound Stock Solution

This protocol provides a general procedure for preparing a 10 mM stock solution of this compound. Researchers should adapt this protocol based on their specific experimental needs and the observed solubility of their particular batch of this compound.

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, deionized water or desired aqueous buffer (e.g., PBS, pH 7.4)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Calculate the required mass of this compound:

    • Molecular Weight (MW) of this compound = 199.20 g/mol

    • To prepare 1 mL of a 10 mM stock solution:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 199.20 g/mol = 0.001992 g = 1.992 mg

    • Weigh out approximately 2 mg of this compound into a sterile microcentrifuge tube.

  • Initial Dissolution Attempt in Aqueous Buffer:

    • Add the appropriate volume of your experimental buffer to the this compound powder to achieve the desired concentration.

    • Vortex the tube for 30-60 seconds.

    • Visually inspect the solution for any undissolved particles.

    • If the solution is not clear, proceed to step 3.

  • Preparation of a DMSO Stock Solution:

    • To the 2 mg of this compound powder, add 100 µL of DMSO to create a 100 mM stock solution.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.

  • Dilution into Aqueous Buffer:

    • From the 100 mM DMSO stock, perform a 1:10 dilution into your desired aqueous buffer to obtain a 10 mM working stock solution. For example, add 10 µL of the 100 mM DMSO stock to 90 µL of aqueous buffer.

    • This working stock will contain 10% DMSO. Further dilutions into the final assay medium will reduce the DMSO concentration. Aim for a final DMSO concentration of ≤ 0.5% in your experiment.

  • Sonication (if necessary):

    • If the solution remains cloudy after dilution, place the tube in a bath sonicator for 5-10 minutes on ice.

  • Sterile Filtration (optional):

    • If the solution will be used in a sterile cell culture application, it can be filtered through a 0.22 µm syringe filter. Be aware that this may result in some loss of the compound.

  • Storage:

    • Use the freshly prepared solution immediately.

    • If storage is unavoidable, aliquot the stock solution into single-use volumes and store at -20°C for short-term storage or -80°C for longer-term storage.

Visualization

The following diagram illustrates a decision-making workflow for selecting an appropriate method to solubilize this compound for in vitro studies.

solubilization_workflow start Start: Weigh this compound dissolve_aqueous Attempt to dissolve in aqueous buffer (e.g., PBS) start->dissolve_aqueous is_soluble_aq Is the solution clear? dissolve_aqueous->is_soluble_aq use_solution Use the solution directly is_soluble_aq->use_solution Yes troubleshoot Troubleshoot further solubilization is_soluble_aq->troubleshoot No dissolve_dmso Dissolve in minimal volume of DMSO troubleshoot->dissolve_dmso dilute_buffer Dilute with aqueous buffer dissolve_dmso->dilute_buffer is_soluble_dmso Is the solution clear? dilute_buffer->is_soluble_dmso sonicate Sonicate briefly on ice is_soluble_dmso->sonicate No end_success Solution ready for use is_soluble_dmso->end_success Yes is_soluble_sonic Is the solution clear? sonicate->is_soluble_sonic adjust_ph Adjust pH of aqueous buffer is_soluble_sonic->adjust_ph No is_soluble_sonic->end_success Yes is_soluble_ph Is the solution clear? adjust_ph->is_soluble_ph add_surfactant Add a mild surfactant (e.g., 0.01% Tween 20) is_soluble_ph->add_surfactant No is_soluble_ph->end_success Yes is_soluble_surfactant Is the solution clear? add_surfactant->is_soluble_surfactant is_soluble_surfactant->end_success Yes end_fail Consider alternative formulation strategies is_soluble_surfactant->end_fail No

Figure 1. Decision-making workflow for solubilizing this compound.

References

Technical Support Center: Anticapsin Minimum Inhibitory Concentration (MIC) Testing

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for anticapsin MIC testing. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately determining the minimum inhibitory concentration of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a non-proteinogenic L-alpha-amino acid that acts as an antimicrobial agent.[1] Its primary mechanism of action is the inhibition of glucosamine-6-phosphate synthetase (EC 2.6.1.16), a key enzyme in the bacterial cell wall synthesis pathway.[1] By blocking this enzyme, this compound prevents the formation of essential cell wall precursors, leading to inhibition of bacterial growth.

Q2: How does bacterial resistance to this compound typically occur?

A2: this compound is the active form of the dipeptide antibiotic bacilysin.[2] Bacilysin is transported into the bacterial cell and then hydrolyzed to release this compound.[2] A primary mechanism of resistance is a defect in the transport system responsible for the uptake of bacilysin, which prevents the active this compound from reaching its intracellular target.[2]

Q3: Why am I observing no antimicrobial activity with this compound in my MIC assay?

A3: The antimicrobial activity of this compound is highly dependent on the composition of the culture medium.[3] this compound itself is a very poor antibacterial agent when tested directly in some media.[2][3] Its prodrug, bacilysin, is typically the agent used for susceptibility testing, as it is actively transported into the bacterial cell.[2] If you are using this compound directly, you may observe minimal to no activity.

Q4: Are there any known antagonists of this compound that could be in my culture medium?

A4: Yes, the antimicrobial action of bacilysin (and thus the activity of its active form, this compound) is inhibited by glucosamine and N-acetylglucosamine.[3] These molecules are components of the pathway that this compound targets. Their presence in the test medium can competitively inhibit the action of this compound, leading to falsely high MIC values. Standard Mueller-Hinton Broth (MHB) is generally low in such inhibitors, but custom or supplemented media should be carefully evaluated.

Troubleshooting Guide

Issue 1: High Variability or Non-Reproducible MIC Results
Potential Cause Troubleshooting Steps
Inconsistent Inoculum Preparation Ensure a standardized inoculum is prepared according to CLSI or EUCAST guidelines. The final inoculum density in the wells should be approximately 5 x 10^5 CFU/mL.[4]
This compound/Bacilysin Instability Prepare fresh stock solutions of the antimicrobial agent for each experiment. The stability of this compound and bacilysin in solution over time, especially at 37°C, is not well-documented, so minimizing storage time is recommended.
Media Composition Variability Use a consistent and recommended medium for susceptibility testing, such as cation-adjusted Mueller-Hinton Broth (CAMHB).[5] Be aware that the activity of bacilysin and this compound is strongly dependent on the medium.[3]
Pipetting Errors Calibrate and use appropriate micropipettes for serial dilutions and inoculation. Ensure proper mixing at each dilution step.
Issue 2: No Inhibition of Growth at Any Concentration
Potential Cause Troubleshooting Steps
Use of this compound Instead of Bacilysin This compound has poor antibacterial activity when used directly in many assays.[2][3] Use the prodrug, bacilysin, for susceptibility testing to ensure transport into the bacterial cells.
Presence of Antagonists in Media Avoid media supplemented with glucosamine or N-acetylglucosamine.[3] If using a custom medium, analyze its composition for potential antagonists. Consider testing in a minimal medium to enhance activity.[3]
Intrinsic or Acquired Resistance The bacterial strain may be resistant. This could be due to a defective peptide transport system for bacilysin.[2] Confirm the identity and expected susceptibility of your bacterial strain.
Degradation of the Antimicrobial Agent Ensure the stock solution of bacilysin or this compound has not degraded. Prepare fresh solutions and store them appropriately.
Issue 3: "Skipped" Wells or Growth at Higher Concentrations but Not at Lower Ones
Potential Cause Troubleshooting Steps
Contamination Visually inspect the wells for signs of contamination. Perform a purity check of the inoculum by plating on appropriate agar.
Precipitation of the Antimicrobial Agent Visually inspect the wells for any precipitation of the compound at higher concentrations. The solubility of this compound in standard testing media is not extensively documented. If precipitation is observed, consider using a different solvent for the stock solution (e.g., DMSO, ensuring the final concentration does not inhibit bacterial growth).[6]
Complex Dose-Response Relationship While less common, some antimicrobial agents can exhibit paradoxical effects. If this is consistently observed, further investigation into the mechanism of action at different concentrations may be warranted.

Experimental Protocols

Broth Microdilution MIC Assay for Bacilysin/Anticapsin (Modified from CLSI Guidelines)

This protocol is a general guideline and may need optimization based on the specific bacterial strain and research question.

  • Preparation of Materials:

    • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is recommended.[5] For enhanced activity, a minimal medium may be considered.[3]

    • Antimicrobial Agent: Prepare a stock solution of bacilysin in a suitable solvent (e.g., sterile water or DMSO).[6] The final concentration of the solvent in the assay should not exceed a level that affects bacterial growth (typically <1% for DMSO).

    • Bacterial Culture: Prepare a fresh overnight culture of the test organism on a non-selective agar plate.

  • Inoculum Preparation:

    • From the overnight culture, select several well-isolated colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in the test medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.[4]

  • Preparation of Microtiter Plate:

    • Perform serial two-fold dilutions of the bacilysin stock solution in the test medium in a 96-well microtiter plate.

    • Include a positive control well (bacterial inoculum without antimicrobial) and a negative control well (medium only).

  • Inoculation and Incubation:

    • Inoculate each well (except the negative control) with the prepared bacterial suspension.

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.[4]

  • Reading the MIC:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[6] This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.

Visualizations

experimental_workflow This compound MIC Testing Workflow cluster_prep Preparation cluster_inoculum Inoculum Standardization cluster_assay MIC Assay cluster_results Results prep_media Prepare Culture Medium (e.g., CAMHB) serial_dilute Serial Dilution of Bacilysin in Plate prep_media->serial_dilute prep_agent Prepare Bacilysin Stock Solution prep_agent->serial_dilute prep_culture Prepare Overnight Bacterial Culture mcfarland Adjust to 0.5 McFarland Standard prep_culture->mcfarland dilute_inoculum Dilute to Final Inoculum Density mcfarland->dilute_inoculum inoculate Inoculate Plate with Standardized Bacteria dilute_inoculum->inoculate serial_dilute->inoculate incubate Incubate Plate (37°C, 16-20h) inoculate->incubate read_mic Read MIC (Visual or OD) incubate->read_mic analyze Analyze and Record Data read_mic->analyze

Caption: Workflow for this compound MIC Testing.

mechanism_of_action This compound Mechanism of Action Bacilysin Bacilysin (Prodrug) Transport Peptide Transport System Bacilysin->Transport Uptake Hydrolysis Intracellular Hydrolysis Transport->Hydrolysis This compound This compound (Active Drug) Hydrolysis->this compound Inhibition Inhibition This compound->Inhibition GlcN6P_Synthase Glucosamine-6-Phosphate Synthetase CellWall_Pathway Cell Wall Biosynthesis GlcN6P_Synthase->CellWall_Pathway Catalyzes Bacterial_Growth Bacterial Growth Inhibition CellWall_Pathway->Bacterial_Growth Leads to Inhibition->GlcN6P_Synthase

References

Technical Support Center: Refining Anticapsin Purification Methods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification methods to improve the purity of anticapsin.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

1. Ion Exchange Chromatography (IEX)

Problem Possible Cause Suggested Solution
Low Yield of this compound Incorrect pH of buffers: this compound may not bind efficiently if the pH is not optimal for its charge.This compound is an amino acid and its charge is pH-dependent. Determine the isoelectric point (pI) of this compound and use a buffer pH at least one unit below the pI for cation exchange or one unit above for anion exchange to ensure efficient binding.
High salt concentration in the sample: Excess salt can interfere with the binding of this compound to the resin.Desalt the sample before loading it onto the column using dialysis or a desalting column.[1]
Precipitation of this compound on the column: High concentrations of this compound may lead to precipitation.Decrease the amount of sample loaded or reduce the protein concentration by eluting with a linear gradient instead of steps. Consider adding solubility enhancers like glycerol (1-2%) to the buffers.[1]
Poor Resolution/Impure Fractions Inappropriate gradient slope: A steep elution gradient may not effectively separate this compound from closely related impurities.Use a shallower salt gradient to improve the separation of this compound from contaminants.[2]
Column overloading: Exceeding the binding capacity of the resin will result in co-elution of impurities.Reduce the amount of sample loaded onto the column. Determine the column's binding capacity through column capacity studies.
Presence of co-eluting impurities: Other amino acids or charged molecules from the fermentation broth may have similar binding properties.Optimize the pH of the binding and elution buffers to maximize the charge difference between this compound and the impurities. Consider a multi-step purification strategy combining different chromatography techniques.

2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Problem Possible Cause Suggested Solution
Peak Tailing Secondary interactions with silica support: Residual silanol groups on the silica backbone can interact with the amino group of this compound.Use a mobile phase with a lower pH (e.g., with 0.1% trifluoroacetic acid or formic acid) to suppress the ionization of silanol groups.[3] Employ an end-capped column specifically designed for the separation of basic compounds.
Column overload: Injecting too much sample can lead to peak distortion.Reduce the sample concentration or injection volume.[3]
Column bed deformation: A void at the column inlet or channeling in the packing can cause peak tailing.If a void is suspected, reverse-flush the column. If the problem persists, the column may need to be replaced.[3]
Peak Broadening or Splitting Contamination of the column inlet frit: Particulate matter from the sample can block the frit.Filter all samples and mobile phases before use. If the frit is blocked, it may be possible to sonicate it in an appropriate solvent or replace it.[4][5]
Sample solvent stronger than the mobile phase: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.Whenever possible, dissolve the sample in the initial mobile phase.[6]
Column degradation: After numerous injections, the stationary phase can degrade, leading to poor peak shape.[4]Replace the column with a new one of the same type.[4]
Low Recovery Irreversible adsorption: this compound may strongly and irreversibly bind to the stationary phase.Try a different stationary phase (e.g., C8 instead of C18) or a different mobile phase modifier.
Degradation of this compound: The acidic conditions of the mobile phase or elevated temperatures can potentially degrade this compound.Perform stability studies to assess the impact of pH and temperature. If degradation is observed, consider using a milder pH or performing the purification at a lower temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when purifying this compound from a fermentation broth?

A1: Impurities from fermentation broths can be complex and varied. For this compound, which is an amino acid derivative, common impurities include other amino acids, peptides, proteins, salts from the culture medium, and secondary metabolites from the producing microorganism.[7][8]

Q2: What is a good starting point for developing an ion exchange chromatography protocol for this compound?

A2: A good starting point is to use a strong cation exchange resin if you plan to work at a low pH, or a strong anion exchange resin for high pH. Begin with a low salt concentration in your binding buffer (e.g., 25 mM) to ensure this compound binds to the column. Elute with a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl) to determine the salt concentration at which this compound elutes.[2]

Q3: How can I monitor the purity of this compound during the purification process?

A3: Reversed-phase HPLC (RP-HPLC) is a powerful technique for monitoring purity. You can analyze small aliquots from each purification step to assess the reduction in impurities. Mass spectrometry (MS) coupled with HPLC can be used to confirm the identity of the this compound peak and to identify impurities.[9][10] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and assess the purity of the final product.[11]

Q4: My this compound seems to be degrading during purification. What can I do to improve its stability?

A4: To improve stability, it is advisable to perform stability tests at different pH values and temperatures.[12] For some biomolecules, stability is enhanced at lower temperatures, so conducting purification steps at 4°C may be beneficial.[13] Also, minimizing the duration of the purification process can reduce degradation. Some compounds are more stable in a specific pH range; for a similar molecule, a bacteriocin, stability was observed between pH 2 and 7.[14][15]

Q5: What are the key parameters to optimize for improving the yield of this compound?

A5: To optimize the yield, focus on ensuring complete binding of this compound to your chromatography resin by using appropriate buffer conditions (pH and low salt). Optimize the elution conditions to recover the bound this compound efficiently without excessive dilution. Also, minimize the number of purification steps, as some product is lost at each stage.[16]

Data Presentation

Table 1: Representative Data for a Two-Step this compound Purification Protocol

Purification Step Total Protein (mg) This compound (mg) Purity (%) Yield (%)
Clarified Fermentation Broth 50002505100
Ion Exchange Chromatography 200212.58585
Reversed-Phase HPLC 15191.25>9876.5

Note: This data is illustrative and may vary depending on the specific fermentation and purification conditions.

Experimental Protocols

1. General Protocol for Ion Exchange Chromatography (IEX) of this compound

This protocol provides a general guideline for the purification of this compound using cation exchange chromatography.

  • Resin Selection: Strong cation exchange resin (e.g., SP Sepharose).

  • Buffers:

    • Binding Buffer: 25 mM Sodium Acetate, pH 4.5.

    • Elution Buffer: 25 mM Sodium Acetate, 1 M NaCl, pH 4.5.

  • Procedure:

    • Sample Preparation: Adjust the pH of the clarified fermentation broth to 4.5 and ensure the conductivity is low. If necessary, desalt the sample.

    • Column Equilibration: Equilibrate the cation exchange column with 5-10 column volumes (CVs) of Binding Buffer.

    • Sample Loading: Load the prepared sample onto the column at a low flow rate.

    • Wash: Wash the column with 5-10 CVs of Binding Buffer to remove unbound impurities.

    • Elution: Elute the bound this compound using a linear gradient from 0% to 100% Elution Buffer over 10-20 CVs.

    • Fraction Collection: Collect fractions and analyze for the presence and purity of this compound using RP-HPLC.

    • Regeneration: Regenerate the column with 1 M NaOH followed by extensive washing with water and re-equilibration with Binding Buffer.[17]

2. General Protocol for Reversed-Phase HPLC (RP-HPLC) Purification of this compound

This protocol is for the final polishing step of this compound.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Procedure:

    • Sample Preparation: Pool and concentrate the this compound-containing fractions from the IEX step. Adjust the sample composition to be compatible with the initial mobile phase conditions.

    • Column Equilibration: Equilibrate the column with 95% Solvent A and 5% Solvent B.

    • Injection: Inject the sample onto the column.

    • Elution: Use a linear gradient to increase the concentration of Solvent B. A typical gradient might be from 5% to 50% Solvent B over 30 minutes.

    • Detection: Monitor the elution profile at a suitable wavelength (e.g., 214 nm for peptide bonds, or a specific wavelength if this compound has a chromophore).

    • Fraction Collection: Collect the peak corresponding to this compound.

    • Analysis: Analyze the collected fractions for purity by analytical RP-HPLC and confirm identity by MS.

Visualizations

Anticapsin_Purification_Workflow Fermentation Fermentation Broth Centrifugation Centrifugation/ Filtration Fermentation->Centrifugation Clarification IEX Ion Exchange Chromatography Centrifugation->IEX Capture Step RP_HPLC Reversed-Phase HPLC IEX->RP_HPLC Polishing Step Pure_this compound Pure this compound RP_HPLC->Pure_this compound Final Product IEX_Troubleshooting Start Low IEX Yield or Purity Check_pH Is Buffer pH Optimal? Start->Check_pH Check_Salt Is Sample Salt Low? Check_pH->Check_Salt Yes Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Check_Load Is Loading Amount Correct? Check_Salt->Check_Load Yes Desalt Desalt Sample Check_Salt->Desalt No Optimize_Gradient Is Gradient Shallow Enough? Check_Load->Optimize_Gradient Yes Reduce_Load Reduce Sample Load Check_Load->Reduce_Load No Success Improved Purity/Yield Optimize_Gradient->Success Yes Adjust_Gradient Use Shallower Gradient Optimize_Gradient->Adjust_Gradient No Adjust_pH->Start Desalt->Start Reduce_Load->Start Adjust_Gradient->Start

References

Technical Support Center: Expression of Anticapsin Biosynthetic Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the expression of anticapsin biosynthetic enzymes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes involved in the this compound biosynthesis pathway?

A1: The biosynthesis of this compound from the primary metabolite prephenate in Bacillus subtilis involves a series of enzymes encoded by the bac and ywf gene clusters. The core enzymes are BacA, BacB, BacC, YwfG, and YwfH.[1][2][3][4] Additionally, BacD is an L-amino acid ligase that joins this compound to L-alanine to form bacilysin, and BacE is involved in host resistance.[1]

Q2: What is a common and effective host for expressing this compound biosynthetic enzymes?

A2: Escherichia coli is a widely used and effective host for the heterologous expression of this compound biosynthetic enzymes.[1][5] Commonly used strains include TOP10 for cloning and BL21(DE3) for protein expression.[1]

Q3: Which expression vector is suitable for these enzymes?

A3: The pET-28b vector, which provides an N-terminal His-tag for purification, has been successfully used for the expression of BacA, BacB, BacC, YwfG, and YwfH in E. coli.[1]

Q4: I am not seeing any expression of my target this compound biosynthetic enzyme. What are the possible causes and solutions?

A4: Several factors could lead to a lack of protein expression. Here are some common issues and troubleshooting steps:

  • Plasmid Integrity: Verify the integrity of your expression construct by sequencing to ensure the gene is in the correct frame and free of mutations.[6]

  • Codon Usage: The codon usage of Bacillus subtilis genes may not be optimal for E. coli. Consider codon optimization of the target gene for expression in E. coli.[6]

  • Promoter Leakiness and Protein Toxicity: If the expressed protein is toxic to E. coli, even low levels of basal expression can inhibit cell growth.[6] Consider using an expression strain with tighter control over basal expression, such as BL21(DE3)pLysS.[6] Adding glucose to the growth media can also help repress basal expression from the lac promoter.[6]

  • Inefficient Induction: Optimize the inducer (e.g., IPTG) concentration and the cell density (OD600) at the time of induction. A typical starting point is an OD600 of ~0.4-0.6 and an IPTG concentration of 60 µM.[1]

Q5: My expressed enzyme is insoluble and forming inclusion bodies. How can I improve its solubility?

A5: Inclusion body formation is a common challenge in heterologous protein expression. Here are some strategies to enhance the solubility of this compound biosynthetic enzymes:

  • Lower Induction Temperature: Reducing the induction temperature can slow down protein synthesis, allowing more time for proper folding.[6][7] Successful expression of Bac enzymes has been achieved at temperatures ranging from 15°C to 25°C.[1]

  • Optimize Inducer Concentration: Lowering the IPTG concentration can reduce the rate of protein expression and potentially improve solubility.[6]

  • Co-expression with Chaperones: Co-expressing molecular chaperones can assist in the proper folding of the target protein.[8]

  • Use of Solubility-Enhancing Tags: Fusing the protein to a highly soluble partner, such as Maltose Binding Protein (MBP), can improve its solubility.[7]

Q6: One of my purified enzymes, BacB, is unstable. How can I improve its stability?

A6: The stability of purified enzymes can be a concern. For BacB, it has been noted that it is unstable without glycerol in the storage buffer.[1] Therefore, it is crucial to include glycerol (typically 10-20%) in the final buffer used for storage.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Protein Yield Suboptimal expression conditions.Optimize induction temperature, IPTG concentration, and induction time.[1][6] For example, BacA and YwfH expression can be optimal at 20°C, while BacB and YwfG are better at 15°C, and BacC at 25°C.[1]
Plasmid instability.Use freshly transformed cells for each expression experiment.[6] Large gene clusters can sometimes be unstable; verify plasmid integrity after extraction.[9][10]
Inefficient cell lysis.Ensure complete cell lysis by using appropriate methods (e.g., sonication, French press) and adding lysozyme.
Enzyme Inactivity Improper protein folding.Refer to the solutions for inclusion bodies (Q5) to promote proper folding during expression.
Missing cofactors.Some enzymes require cofactors for activity. For instance, BacC is a putative nicotinamide-dependent reductase or dehydrogenase, suggesting a need for NAD(P)H.[1] Ensure necessary cofactors are present during activity assays.
Instability of the purified enzyme.Optimize buffer conditions (pH, salt concentration) and add stabilizing agents like glycerol, especially for enzymes like BacB.[1]
Difficulty in Purifying BacA Co-purification of contaminants.BacA may require an additional purification step after Ni-NTA affinity chromatography. FPLC-based gel filtration has been shown to be effective in obtaining highly pure BacA.[1]

Quantitative Data Summary

The following table summarizes the reported yields for His-tagged this compound biosynthetic enzymes expressed in E. coli BL21(DE3) and purified by Ni-NTA affinity chromatography.[1]

EnzymeYield (mg/L of culture)
BacA12
BacB26
BacC37.5
YwfG20
YwfH20

Experimental Protocols

Detailed Methodology for Heterologous Expression and Purification

This protocol is adapted from the successful expression and purification of BacA, BacB, BacC, YwfG, and YwfH.[1]

1. Gene Cloning and Plasmid Transformation:

  • Amplify the genes of interest (bacA, bacB, bacC, ywfG, ywfH) from Bacillus subtilis genomic DNA using PCR.

  • Ligate the amplified genes into a pET-28b expression vector.

  • Transform the ligation product into chemically competent E. coli TOP10 cells for plasmid propagation.

  • Verify the sequence of the inserted genes.

  • Transform the verified plasmids into E. coli BL21(DE3) expression cells.[11][12]

2. Protein Expression:

  • Inoculate a single colony of transformed BL21(DE3) cells into Luria-Bertani (LB) medium containing kanamycin (50 µg/mL).

  • Grow the culture overnight at 37°C with shaking.

  • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD600 reaches approximately 0.4.

  • Reduce the temperature to the optimal temperature for the specific enzyme (e.g., 15°C for BacB and YwfG, 20°C for BacA and YwfH, 25°C for BacC).

  • Induce protein expression by adding IPTG to a final concentration of 60 µM.

  • Continue to grow the culture overnight at the reduced temperature.

3. Protein Purification:

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

  • Lyse the cells by sonication or using a French press.

  • Clarify the lysate by centrifugation.

  • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM).

  • Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • For enzymes like BacA that may require further purification, perform FPLC-based gel filtration.

  • Dialyze the purified protein against a suitable storage buffer (including glycerol for BacB) and store at -80°C.

Visualizations

This compound Biosynthesis Pathway

This compound Biosynthesis Pathway Prephenate Prephenate Intermediate1 Isomerized Product Prephenate->Intermediate1 BacA (Decarboxylase) Intermediate2 Conjugated Dienone Intermediate1->Intermediate2 BacB (Isomerase) Intermediate3 Tetrahydro-4-hydroxyphenylpyruvate (H4HPP) Intermediate2->Intermediate3 YwfH (Reductase) H4Tyr Tetrahydrotyrosine (H4Tyr) Intermediate3->H4Tyr YwfG (Aminotransferase) This compound This compound H4Tyr->this compound BacC (Oxidase) + other steps

Caption: A simplified workflow of the initial enzymatic steps in the this compound biosynthesis pathway.

Experimental Workflow for Enzyme Expression and Purification

Experimental Workflow cluster_cloning Cloning cluster_expression Expression cluster_purification Purification PCR PCR Amplification of Target Gene Ligation Ligation into pET-28b Vector PCR->Ligation Transformation_Cloning Transformation into E. coli TOP10 Ligation->Transformation_Cloning Sequencing Sequence Verification Transformation_Cloning->Sequencing Transformation_Expression Transformation into E. coli BL21(DE3) Sequencing->Transformation_Expression Growth Cell Growth (37°C) Transformation_Expression->Growth Induction IPTG Induction (15-25°C) Growth->Induction Harvest Cell Harvesting Induction->Harvest Lysis Cell Lysis Harvest->Lysis NiNTA Ni-NTA Affinity Chromatography Lysis->NiNTA GelFiltration Gel Filtration (optional, e.g., for BacA) NiNTA->GelFiltration PurifiedProtein Purified Enzyme NiNTA->PurifiedProtein GelFiltration->PurifiedProtein

Caption: A step-by-step workflow for the cloning, expression, and purification of this compound biosynthetic enzymes.

Troubleshooting Logic for Low Protein Yield

Troubleshooting Low Yield Start Low Protein Yield CheckExpression Check for any expression (SDS-PAGE of whole cell lysate) Start->CheckExpression NoExpression No Expression Detected CheckExpression->NoExpression No CheckSolubility Check protein solubility (Compare soluble vs. insoluble fractions) CheckExpression->CheckSolubility Yes OptimizeExpression Optimize Expression Conditions: - Lower Temperature - Vary IPTG concentration - Check codon usage NoExpression->OptimizeExpression LowExpression Low Expression Level Insoluble Protein is Insoluble (Inclusion Bodies) CheckSolubility->Insoluble Insoluble Soluble Protein is Soluble CheckSolubility->Soluble Soluble OptimizeSolubility Optimize for Solubility: - Lower temperature further - Use solubility tags (e.g., MBP) - Co-express chaperones Insoluble->OptimizeSolubility OptimizePurification Optimize Purification: - Check for protein loss during washes - Ensure proper column binding Soluble->OptimizePurification

Caption: A decision tree to guide troubleshooting efforts for low protein yield.

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Efficacy of Anticapsin and Bacilysin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antibacterial properties of anticapsin and its dipeptide precursor, bacilysin. We delve into their mechanisms of action, present available quantitative data on their efficacy, and provide detailed experimental protocols for their evaluation.

Introduction: A Tale of a Prodrug and its Warhead

Bacilysin is a simple dipeptide antibiotic produced by various Bacillus species, consisting of an L-alanine residue linked to the non-proteinogenic amino acid, L-anticapsin.[1] Early research quickly established that bacilysin possesses broad-spectrum antibacterial activity against a wide range of bacteria and even some fungi, such as Candida albicans.[1][2] In contrast, its C-terminal component, this compound, is characterized as a very poor antibacterial agent when applied externally.[2]

The key to understanding this disparity in efficacy lies in their distinct modes of interaction with bacterial cells. Bacilysin functions as a prodrug, utilizing bacterial dipeptide transport systems to gain entry into the cytoplasm.[3] Once inside, cellular peptidases cleave the L-alanine residue, releasing the active "warhead" – this compound.[3]

Mechanism of Action: Targeting the Cell Wall

The antibacterial activity of this system is ultimately executed by this compound. It is a potent and irreversible inhibitor of glucosamine-6-phosphate synthase (GlmS), a crucial enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1][3] By blocking this pathway, this compound effectively halts cell wall construction, leading to cell lysis and death.[1] The inactivity of externally applied this compound stems from its inability to efficiently cross the bacterial cell membrane on its own.

The following diagram illustrates the antibacterial mechanism of bacilysin:

Bacilysin_Mechanism cluster_outside Outside Bacterial Cell cluster_membrane Cell Membrane cluster_inside Bacterial Cytoplasm Bacilysin Bacilysin (L-Ala-Anticapsin) Transport Dipeptide Transport System Bacilysin->Transport Uptake Bacilysin_in Bacilysin Transport->Bacilysin_in Peptidase Peptidases Bacilysin_in->Peptidase Hydrolysis This compound This compound (Active Warhead) Peptidase->this compound GlmS Glucosamine-6-P Synthase (GlmS) This compound->GlmS Irreversible Inhibition CellWall Peptidoglycan Synthesis GlmS->CellWall Inhibition Inhibition Lysis Cell Lysis CellWall->Lysis Disruption leads to

Diagram 1: Antibacterial mechanism of bacilysin.

Quantitative Comparison of Antibacterial Efficacy

The antibacterial efficacy of an agent is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism.

While extensive comparative data is limited, the available information starkly highlights the superior efficacy of bacilysin over this compound. Bacilysin demonstrates potent activity, particularly in minimal media where competition for peptide transport is reduced.

CompoundOrganismMIC (µg/mL)Gram StainReference
Bacilysin Escherichia coli B0.001Negative[2]
Bacilysin Staphylococcus aureusSensitive*Positive[4][5]
This compound Various BacteriaVery Poor Activity**N/A[2]

*Staphylococcus aureus is frequently used as a sensitive indicator organism for bacilysin activity, though specific MIC values are not consistently reported across studies.[4][5] ****Quantitative MIC data for this compound is scarce in the literature, reflecting its recognized poor antibacterial performance when applied externally.

Experimental Protocols

Accurate determination of antibacterial efficacy is paramount. Below are detailed protocols for two standard assays: the Broth Microdilution Assay for MIC determination and the Time-Kill Curve Assay.

Broth Microdilution Assay for MIC Determination

This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

The general workflow for a broth microdilution assay is as follows:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A1 Prepare stock solutions of This compound and bacilysin B1 Perform serial two-fold dilutions of antimicrobials in a 96-well plate A1->B1 A2 Prepare sterile Mueller-Hinton Broth (MHB) A2->B1 A3 Culture test bacteria overnight B2 Standardize bacterial inoculum to ~5 x 10^5 CFU/mL A3->B2 B3 Inoculate all wells (except sterility control) with the bacterial suspension B1->B3 B2->B3 B4 Include growth control (no antimicrobial) and sterility control (no bacteria) wells C1 Incubate plates at 37°C for 18-24 hours B4->C1 C2 Visually inspect for turbidity or measure optical density (OD) C1->C2 C3 Determine MIC: Lowest concentration with no visible growth C2->C3

Diagram 2: Workflow for MIC determination by broth microdilution.

Detailed Methodology:

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of bacilysin and this compound in a suitable solvent and sterilize by filtration.

  • Preparation of Inoculum: From an 18-24 hour culture plate, select isolated colonies of the test bacterium and suspend them in a sterile broth or saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Plate Preparation:

    • Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.

    • Add 50 µL of the highest concentration of the antimicrobial stock solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 50 µL from the last well.

    • This will result in wells containing 50 µL of serially diluted antimicrobial agent.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. This will also dilute the antimicrobial concentrations to their final test concentrations.

  • Controls:

    • Growth Control: Include wells containing 50 µL of MHB and 50 µL of the bacterial inoculum (no antimicrobial).

    • Sterility Control: Include wells containing 100 µL of MHB only (no bacteria or antimicrobial).

  • Incubation: Incubate the plate at 37°C for 18-24 hours in ambient air.

  • Interpretation of Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth) as compared to the growth control. This can be determined by visual inspection or by reading the optical density at 600 nm using a microplate reader.

Time-Kill Curve Assay

This assay provides information on the rate of bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Detailed Methodology:

  • Preparation: Prepare a logarithmic-phase culture of the test bacterium in a suitable broth.

  • Test Setup: Prepare tubes or flasks containing the bacterial culture at a starting concentration of ~5 x 10⁵ CFU/mL and the antimicrobial agent at various concentrations (e.g., 1x, 2x, and 4x the predetermined MIC). Also, include a growth control tube without the antimicrobial.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each test and control tube. Perform serial dilutions of each aliquot in sterile saline or broth and plate a known volume of each dilution onto agar plates.

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Data Analysis: Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point. Plot the log₁₀ CFU/mL against time for each antimicrobial concentration and the control. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Conclusion

The comparative analysis of this compound and bacilysin provides a clear example of a prodrug strategy in antibiotics. Bacilysin is a highly effective antibacterial agent with a broad spectrum of activity due to its ability to be transported into bacterial cells, where it releases the active this compound. This compound, while a potent inhibitor of a key enzyme in cell wall synthesis, is largely ineffective when applied externally due to its poor cell permeability. This understanding is critical for researchers in the field of antibiotic development, highlighting the importance of cellular uptake mechanisms in the design of novel antimicrobial agents. The provided experimental protocols offer a standardized approach for the further evaluation of these and other antibacterial compounds.

References

A Comparative Analysis of Anticapsin and Other Glucosamine-6-Phosphate Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Glucosamine-6-phosphate synthase (GlcN-6-P synthase), also known as glutamine:fructose-6-phosphate amidotransferase (GFAT), is a crucial enzyme in the hexosamine biosynthesis pathway (HBP). This pathway is essential for the production of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a vital precursor for the biosynthesis of macromolecules such as peptidoglycan in bacteria and chitin in fungi.[1][2] The critical role of this enzyme in microbial cell wall synthesis and its involvement in the pathophysiology of diabetes and cancer in mammals has made it a significant target for the development of novel antimicrobial and therapeutic agents.

This guide provides a comparative analysis of anticapsin and other prominent inhibitors of GlcN-6-P synthase, supported by experimental data to aid researchers in their drug discovery and development endeavors.

Mechanism of Action of GlcN-6-P Synthase Inhibitors

GlcN-6-P synthase catalyzes the first and rate-limiting step in the HBP, the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate and glutamate.[1] Inhibitors of this enzyme can be broadly categorized based on their mechanism of action and the active site they target.

1. Glutamine Analogs: These inhibitors competitively target the glutamine-binding site of the enzyme.

  • This compound: A naturally occurring, potent, and selective irreversible inhibitor of GlcN-6-P synthase.[3] It is a competitive inhibitor with respect to L-glutamine.[3] this compound is the active C-terminal amino acid of the dipeptide bacilysin, which is transported into the cell and then hydrolyzed to release the active this compound.[3] Its epoxy group is thought to alkylate a cysteine residue in the glutamine-binding site, leading to irreversible inhibition.[3]

  • N³-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP): A well-studied glutamine analog that acts as an active-site-directed inactivator of the glutamine-binding domain.

  • 6-diazo-5-oxo-L-norleucine (DON) and Azaserine: These are less selective glutamine analogs that can inhibit other glutamine-utilizing enzymes.

2. Transition State Analogs: These compounds mimic the transition state of the reaction catalyzed by the enzyme.

  • 2-amino-2-deoxy-D-glucitol-6-phosphate (ADGP): An inhibitor that mimics the transition state in the C-terminal sugar isomerizing domain.[4]

3. Other Inhibitors: This category includes various synthetic compounds, often identified through screening and molecular docking studies, that target different sites on the enzyme.

Quantitative Comparison of Inhibitor Potency

The potency of enzyme inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) and their inhibition constant (Ki). The IC₅₀ value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%, while the Ki is the dissociation constant for the inhibitor and the enzyme, indicating the binding affinity. A lower IC₅₀ or Ki value signifies a more potent inhibitor.

The following table summarizes the reported IC₅₀ and Ki values for various GlcN-6-P synthase inhibitors from different sources. It is important to note that direct comparison can be challenging due to variations in experimental conditions and the enzyme source.

InhibitorTypeEnzyme SourceIC₅₀KiReference(s)
This compound Glutamine Analog (Irreversible)Candida albicans-9.5 µM (K_inact)[3]
Bacterial sources-0.1 - 1.0 µM
Escherichia coli-2.5 µM (K_inact)
FMDP Glutamine AnalogSaccharomyces cerevisiae1.1 mM-[5]
Candida albicans0.4 mM-[5]
UDP-GlcNAc Allosteric InhibitorSaccharomyces cerevisiae2.5 mM-[5]
Candida albicans0.62 - 0.67 mM-[5]
Compound 67c Synthetic HeterocycleNot Specified3.47 µM-[1]

Experimental Protocols

A reliable and reproducible assay is critical for the evaluation and comparison of enzyme inhibitors. The following is a generalized protocol for a GlcN-6-P synthase inhibition assay based on the colorimetric determination of the product, glucosamine-6-phosphate, using the Elson-Morgan method.

Glucosamine-6-Phosphate Synthase Inhibition Assay Protocol

1. Principle:

This assay measures the amount of glucosamine-6-phosphate (GlcN-6-P) produced by the enzymatic reaction. The GlcN-6-P is then chemically modified and reacts with p-dimethylaminobenzaldehyde (DMAB) in what is known as the Elson-Morgan reaction, producing a colored product that can be quantified spectrophotometrically. The inhibition of the enzyme is determined by the reduction in the amount of product formed in the presence of the test compound compared to a control without the inhibitor.

2. Materials and Reagents:

  • Purified GlcN-6-P synthase

  • Fructose-6-phosphate (Fru-6-P)

  • L-glutamine

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)

  • Test inhibitors (dissolved in a suitable solvent, e.g., DMSO)

  • Trichloroacetic acid (TCA) for reaction termination

  • Reagents for Elson-Morgan reaction:

    • Acetylacetone reagent

    • Ehrlich's reagent (p-dimethylaminobenzaldehyde in ethanol and concentrated HCl)

  • 96-well microplate

  • Microplate reader

3. Assay Procedure:

  • Enzyme Reaction:

    • Prepare a reaction mixture containing assay buffer, Fru-6-P, and L-glutamine in a microplate well.

    • Add the test inhibitor at various concentrations. Include a vehicle control (e.g., DMSO) without the inhibitor.

    • Pre-incubate the mixture at the desired temperature (e.g., 37°C) for a few minutes.

    • Initiate the reaction by adding the purified GlcN-6-P synthase.

    • Incubate the reaction for a specific time (e.g., 30 minutes) at the optimal temperature for the enzyme.

  • Reaction Termination:

    • Stop the reaction by adding a solution of TCA.

    • Centrifuge the plate to pellet any precipitated protein.

  • Product Detection (Elson-Morgan Method):

    • Transfer the supernatant to a new microplate.

    • Add the acetylacetone reagent and heat the plate (e.g., at 100°C for 20 minutes).

    • Cool the plate to room temperature.

    • Add Ehrlich's reagent and incubate at room temperature for a set time to allow for color development.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the colored product at the appropriate wavelength (typically around 530 nm) using a microplate reader.

    • Construct a standard curve using known concentrations of GlcN-6-P to determine the amount of product formed in each reaction.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

Hexosamine Biosynthesis Pathway

The diagram below illustrates the central role of GlcN-6-P synthase in the hexosamine biosynthesis pathway.

Hexosamine_Biosynthesis_Pathway cluster_glycolysis Glycolysis cluster_hbp Hexosamine Biosynthesis Pathway (HBP) cluster_inhibitors Inhibitors Glucose Glucose F6P Fructose-6-P Glucose->F6P GlcN6P_synthase Glucosamine-6-P Synthase (GFAT) F6P->GlcN6P_synthase Glutamine Glutamine Glutamine->GlcN6P_synthase Glutamate Glutamate GlcN6P_synthase->Glutamate GlcN6P Glucosamine-6-P GlcN6P_synthase->GlcN6P UDP_GlcNAc UDP-GlcNAc GlcN6P->UDP_GlcNAc Multiple Steps Glycosylation Protein & Lipid Glycosylation UDP_GlcNAc->Glycosylation This compound This compound This compound->GlcN6P_synthase Inhibits FMDP FMDP FMDP->GlcN6P_synthase Inhibits

Figure 1. The Hexosamine Biosynthesis Pathway and points of inhibition.
Experimental Workflow for Inhibitor Screening

The following diagram outlines a typical workflow for screening and characterizing inhibitors of GlcN-6-P synthase.

Inhibitor_Screening_Workflow cluster_screening Primary Screening cluster_dose_response Dose-Response Analysis cluster_mechanism Mechanism of Action Studies cluster_selectivity Selectivity Profiling A1 Compound Library Screening (Single Concentration) A2 Identify 'Hits' (Compounds showing significant inhibition) A1->A2 B1 Test 'Hits' at Multiple Concentrations A2->B1 B2 Determine IC50 Values B1->B2 C1 Enzyme Kinetics Assays (Varying substrate and inhibitor concentrations) B2->C1 C2 Determine Ki and Inhibition Type (e.g., competitive) C1->C2 D1 Test against other Glutamine-Utilizing Enzymes C2->D1 D2 Assess Off-Target Effects D1->D2

References

Assessing the Cross-Reactivity of Anticapsin with Other Amidotransferases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory activity of anticapsin against its primary target, glucosamine-6-phosphate (GlcN-6-P) synthetase, and other key amidotransferases. The data presented herein is crucial for assessing the selectivity and potential off-target effects of this compound in research and drug development.

Executive Summary

This compound, a glutamine analog, is a potent and highly specific inhibitor of glucosamine-6-phosphate (GlcN-6-P) synthetase, a key enzyme in the hexosamine biosynthetic pathway. This guide summarizes the available quantitative data on the inhibitory activity of this compound and details the experimental protocols for assessing its cross-reactivity with other amidotransferases. Our findings, supported by published literature, indicate that this compound exhibits remarkable selectivity for GlcN-6-P synthetase with no significant inhibition of other tested amidotransferases, such as xanthosine 5'-monophosphate (XMP) amidotransferase, glutaminase, and gamma-glutamyltranspeptidase.

Data Presentation: this compound Inhibition Profile

The following table summarizes the inhibitory constants (Ki) of this compound against various amidotransferases.

EnzymeOrganism/SourceSubstrateKi (M)Citation
Glucosamine-6-Phosphate SynthetaseEscherichia coliL-Glutamine1.0 x 10⁻⁷[1][2]
Glucosamine-6-Phosphate SynthetaseSalmonella typhimuriumL-Glutamine2.5 x 10⁻⁷[1]
Glucosamine-6-Phosphate SynthetasePseudomonas aeruginosaL-Glutamine3.3 x 10⁻⁷[1]
Glucosamine-6-Phosphate SynthetaseArthrobacter aurescensL-Glutamine5.0 x 10⁻⁷[1]
Glucosamine-6-Phosphate SynthetaseBacillus thuringiensisL-Glutamine1.0 x 10⁻⁶[1]
Glucosamine-6-Phosphate SynthetaseCorynebacterium kutscheriL-Glutamine1.0 x 10⁻⁶[1]
Xanthosine 5'-Monophosphate AmidotransferaseNot SpecifiedL-GlutamineNo Inhibition Observed[1]
GlutaminaseNot SpecifiedL-GlutamineNo Inhibition Observed[1]
Gamma-GlutamyltranspeptidaseNot SpecifiedL-GlutamineNo Inhibition Observed[1]

Note: "No Inhibition Observed" indicates that in the cited study, this compound did not produce any measurable inhibition of the enzyme's activity under the tested conditions.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable replication and further investigation.

Glucosamine-6-Phosphate Synthetase Inhibition Assay

This assay determines the inhibitory effect of this compound on GlcN-6-P synthetase activity.

  • Principle: The activity of GlcN-6-P synthetase is measured by quantifying the amount of glucosamine-6-phosphate produced from fructose-6-phosphate and L-glutamine. The subsequent inhibition by this compound is determined by a decrease in product formation.

  • Materials:

    • Purified GlcN-6-P synthetase

    • Fructose-6-phosphate

    • L-glutamine

    • This compound

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EDTA)

    • Detection Reagent (e.g., a coupled enzymatic assay system to measure a downstream product or a colorimetric reagent that reacts with the product)

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, fructose-6-phosphate, and L-glutamine.

    • Add varying concentrations of this compound to the reaction mixture.

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

    • Initiate the reaction by adding purified GlcN-6-P synthetase.

    • Incubate the reaction for a specific time, ensuring the reaction is in the linear range.

    • Stop the reaction (e.g., by adding a strong acid or by heat inactivation).

    • Quantify the amount of glucosamine-6-phosphate formed using a suitable detection method.

    • Calculate the percentage of inhibition for each this compound concentration and determine the Ki value using appropriate kinetic models (e.g., Michaelis-Menten kinetics with competitive inhibition).

Xanthosine 5'-Monophosphate (XMP) Amidotransferase Activity Assay

This assay is used to assess the potential inhibitory effect of this compound on XMP amidotransferase.

  • Principle: XMP amidotransferase catalyzes the conversion of XMP to guanosine monophosphate (GMP) using glutamine as the amino donor. The enzyme activity can be monitored by measuring the formation of GMP or the consumption of a substrate.

  • Materials:

    • Purified or partially purified XMP amidotransferase

    • Xanthosine 5'-monophosphate (XMP)

    • L-glutamine

    • ATP and Mg²⁺ (as cofactors)

    • This compound

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 50 mM KCl)

  • Procedure:

    • Set up a reaction mixture containing assay buffer, XMP, L-glutamine, ATP, and Mg²⁺.

    • Add this compound at various concentrations to the experimental tubes.

    • Pre-incubate the mixture at the enzyme's optimal temperature.

    • Start the reaction by adding the XMP amidotransferase.

    • Incubate for a predetermined time.

    • Terminate the reaction.

    • Measure the formation of GMP, for example, by HPLC or a coupled enzymatic assay that detects a product of the GMP pathway.

    • Determine the effect of this compound on enzyme activity.

Glutaminase Activity Assay

This assay evaluates the inhibitory potential of this compound against glutaminase.

  • Principle: Glutaminase catalyzes the hydrolysis of L-glutamine to L-glutamate and ammonia. The enzyme's activity can be determined by measuring the rate of glutamate or ammonia production.

  • Materials:

    • Purified or crude glutaminase preparation

    • L-glutamine

    • This compound

    • Assay Buffer (e.g., 50 mM phosphate buffer, pH 8.0)

    • Detection system for glutamate (e.g., glutamate dehydrogenase-coupled assay) or ammonia (e.g., Nessler's reagent).

  • Procedure:

    • Prepare reaction mixtures containing assay buffer and L-glutamine.

    • Add different concentrations of this compound.

    • Pre-incubate the mixtures at the optimal temperature for glutaminase.

    • Initiate the reaction by adding the enzyme.

    • Incubate for a fixed period.

    • Stop the reaction.

    • Quantify the amount of glutamate or ammonia produced.

    • Calculate the percentage of inhibition and assess the effect of this compound.

Gamma-Glutamyltranspeptidase (GGT) Activity Assay

This assay is designed to test for any inhibitory activity of this compound on GGT.

  • Principle: GGT catalyzes the transfer of a γ-glutamyl moiety from a donor substrate (e.g., L-γ-glutamyl-p-nitroanilide) to an acceptor. The release of p-nitroaniline can be monitored spectrophotometrically.

  • Materials:

    • Purified or commercially available GGT

    • L-γ-glutamyl-p-nitroanilide (or other suitable substrate)

    • Acceptor molecule (e.g., glycylglycine)

    • This compound

    • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.2, containing the acceptor)

  • Procedure:

    • Prepare reaction mixtures in a cuvette or microplate containing assay buffer and the GGT substrate.

    • Add varying concentrations of this compound.

    • Pre-incubate at the assay temperature (e.g., 37°C).

    • Start the reaction by adding GGT.

    • Monitor the increase in absorbance at 405 nm (due to the release of p-nitroaniline) over time in a spectrophotometer.

    • Calculate the initial reaction velocities and determine the effect of this compound on GGT activity.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway involving GlcN-6-P synthetase and a generalized workflow for assessing enzyme inhibition.

GlcN6P_Pathway cluster_0 Hexosamine Biosynthetic Pathway Fru6P Fructose-6-P GlcN6P Glucosamine-6-P Fru6P->GlcN6P GlcN-6-P synthetase Gln L-Glutamine Glu L-Glutamate Gln->Glu UDP_GlcNAc UDP-N-acetylglucosamine GlcN6P->UDP_GlcNAc Glycoproteins Glycoproteins UDP_GlcNAc->Glycoproteins Glycolipids Glycolipids UDP_GlcNAc->Glycolipids This compound This compound This compound->Fru6P Inhibits

Caption: The hexosamine biosynthetic pathway highlighting the role of GlcN-6-P synthetase and the inhibitory action of this compound.

Inhibition_Assay_Workflow Start Start: Prepare Reagents ReactionSetup Set up Reaction Mixture (Buffer, Substrate(s)) Start->ReactionSetup AddInhibitor Add this compound (Varying Concentrations) ReactionSetup->AddInhibitor PreIncubate Pre-incubate AddInhibitor->PreIncubate AddEnzyme Initiate Reaction (Add Enzyme) PreIncubate->AddEnzyme Incubate Incubate (Controlled Time & Temp) AddEnzyme->Incubate StopReaction Stop Reaction Incubate->StopReaction Detection Quantify Product/Substrate StopReaction->Detection Analysis Data Analysis (Calculate % Inhibition, Ki) Detection->Analysis End End Analysis->End

Caption: A generalized experimental workflow for determining the inhibitory activity of this compound against an amidotransferase.

References

Confirming In Vivo Target Engagement of Anticapsin in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic agent reaches and interacts with its intended target within a living organism is a critical step in preclinical development. This guide provides a comparative overview of methodologies to confirm the in vivo target engagement of anticapsin, an irreversible inhibitor of glucosamine-6-phosphate synthase (GlcN-6-P synthase), in animal models. The guide details experimental protocols, presents data in a structured format, and includes visualizations of key pathways and workflows.

This compound is a glutamine analog that specifically targets and irreversibly inhibits GlcN-6-P synthase, a key enzyme in the hexosamine biosynthetic pathway (HBP).[1][2][3] This pathway is crucial for the production of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a vital precursor for the biosynthesis of glycoproteins, proteoglycans, and chitin in prokaryotes and eukaryotes.[4][5] By inhibiting GlcN-6-P synthase, this compound disrupts these essential cellular processes, making it a compound of interest for antimicrobial and other therapeutic applications.

This guide explores two primary approaches to confirm the in vivo target engagement of this compound: a pharmacodynamic/biomarker assay that measures the downstream effects of enzyme inhibition, and a direct target engagement assay, the Cellular Thermal Shift Assay (CETSA), which assesses the physical interaction between this compound and GlcN-6-P synthase.

Comparison of In Vivo Target Engagement Methodologies

The following table summarizes the key quantitative parameters for the described methodologies.

MethodologyParameter MeasuredAnimal ModelTissue/SampleTypical ReadoutReference
Pharmacodynamic/Biomarker Assay UDP-GlcNAc levelsMouseLiver, Muscle, Brain, etc.pmol of UDP-GlcNAc per mg of tissue[6]
Cellular Thermal Shift Assay (CETSA) Thermal stabilization of GlcN-6-P synthaseMouseSpleen, Brain, PBMCsIsothermal dose-response fingerprint (ITDRF) or Thermal aggregation curve (Tagg)[7][8]

Signaling Pathway and Experimental Workflows

To understand the impact of this compound, it is essential to visualize its place within the cellular machinery.

Hexosamine_Biosynthetic_Pathway Hexosamine Biosynthetic Pathway (HBP) Glucose Glucose Fructose6P Fructose-6-Phosphate Glucose->Fructose6P Glycolysis GFAT GlcN-6-P Synthase (GFAT) Fructose6P->GFAT Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutamine->GFAT GlcN6P Glucosamine-6-Phosphate GlcNAc6P N-Acetylglucosamine-6-Phosphate GlcN6P->GlcNAc6P GlcNAc1P N-Acetylglucosamine-1-Phosphate GlcNAc6P->GlcNAc1P UDP_GlcNAc UDP-N-Acetylglucosamine GlcNAc1P->UDP_GlcNAc Glycoproteins Glycoproteins, etc. UDP_GlcNAc->Glycoproteins Glycosylation This compound This compound This compound->GFAT Inhibition GFAT->GlcN6P

Hexosamine Biosynthetic Pathway Inhibition by this compound.

The following diagrams illustrate the generalized workflows for the discussed target engagement methodologies.

PD_Biomarker_Workflow Pharmacodynamic Biomarker Assay Workflow cluster_animal In Vivo cluster_exvivo Ex Vivo Animal_Dosing Animal Dosing (Vehicle or this compound) Tissue_Harvest Tissue Harvest at Timed Intervals Animal_Dosing->Tissue_Harvest Metabolite_Extraction Metabolite Extraction Tissue_Harvest->Metabolite_Extraction UDP_GlcNAc_Assay Enzymatic Assay for UDP-GlcNAc Metabolite_Extraction->UDP_GlcNAc_Assay Data_Analysis Quantification (pmol/mg tissue) UDP_GlcNAc_Assay->Data_Analysis

Workflow for UDP-GlcNAc Biomarker Assay.

CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow cluster_animal In Vivo cluster_exvivo Ex Vivo Animal_Dosing Animal Dosing (Vehicle or this compound) Tissue_Harvest Tissue Harvest Animal_Dosing->Tissue_Harvest Tissue_Homogenization Tissue Homogenization Tissue_Harvest->Tissue_Homogenization Heat_Challenge Heat Challenge (Temperature Gradient) Tissue_Homogenization->Heat_Challenge Lysis_Centrifugation Lysis & Centrifugation (Separate Soluble/Aggregated) Heat_Challenge->Lysis_Centrifugation Protein_Quantification Protein Quantification (e.g., Western Blot) Lysis_Centrifugation->Protein_Quantification Data_Analysis Generate Melt Curve or ITDRF Protein_Quantification->Data_Analysis

Workflow for In Vivo CETSA.

Experimental Protocols

Pharmacodynamic/Biomarker Assay: Measurement of UDP-GlcNAc Levels

This method indirectly assesses the engagement of this compound with GlcN-6-P synthase by quantifying the downstream product, UDP-GlcNAc. A reduction in UDP-GlcNAc levels in tissues from this compound-treated animals compared to vehicle-treated controls indicates inhibition of the target enzyme.

Experimental Protocol:

  • Animal Dosing: Administer this compound or vehicle control to a cohort of animals (e.g., mice) via the desired route (e.g., intraperitoneal injection).

  • Tissue Collection: At predetermined time points post-dosing, euthanize the animals and harvest tissues of interest (e.g., liver, muscle). Immediately freeze the tissues in liquid nitrogen to halt metabolic activity.[6]

  • Metabolite Extraction:

    • Homogenize the frozen tissue (10-50 mg) in 0.5 mL of ice-cold 60% methanol.[6]

    • Add 0.5 mL of chloroform and vortex thoroughly.

    • Add 0.2 mL of water and vortex again.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C to separate the phases.

    • Carefully collect the upper aqueous phase containing the polar metabolites, including UDP-GlcNAc.[6]

    • Dry the aqueous phase using a vacuum concentrator.

  • Enzymatic Assay for UDP-GlcNAc Quantification:

    • Reconstitute the dried metabolites in the assay buffer.

    • Perform an enzymatic assay using recombinant O-GlcNAc transferase (OGT) and a substrate peptide. The amount of O-GlcNAcylated peptide produced is proportional to the UDP-GlcNAc concentration in the sample.[6]

    • The O-GlcNAcylated peptide is then detected and quantified using a specific antibody, for example, in a dot blot or microplate format with a chemiluminescent or fluorescent readout.[6]

  • Data Analysis:

    • Generate a standard curve using known concentrations of UDP-GlcNAc.

    • Quantify the amount of UDP-GlcNAc in the tissue samples by interpolating from the standard curve.

    • Normalize the UDP-GlcNAc amount to the initial tissue weight (e.g., pmol/mg tissue).

    • Compare the UDP-GlcNAc levels between the this compound-treated and vehicle-treated groups. A statistically significant decrease in the treated group indicates target engagement.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that directly assesses the binding of a ligand to its target protein in a cellular or tissue context. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[7][8]

Experimental Protocol:

  • Animal Dosing: Administer this compound or vehicle control to animals as described above.

  • Tissue Collection and Homogenization:

    • Harvest tissues of interest and immediately place them in pre-warmed PBS containing protease and phosphatase inhibitors.[7]

    • Homogenize the tissue using a suitable method (e.g., bead beating for hard tissues like the brain, or douncing for softer tissues like the spleen).[7]

  • Heat Challenge:

    • Aliquot the tissue homogenate into PCR tubes or a 96-well plate.

    • Heat the aliquots at a range of different temperatures (e.g., 40-70°C) for a fixed time (e.g., 3-8 minutes) to induce thermal denaturation.[7]

    • For an isothermal dose-response format (ITDRF), a single, optimized temperature is used across a range of this compound concentrations (this would be performed on ex vivo treated tissue homogenates).

  • Lysis and Separation of Soluble and Aggregated Proteins:

    • Lyse the cells in the homogenate through freeze-thaw cycles.[7]

    • Centrifuge the samples at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[7]

  • Quantification of Soluble GlcN-6-P Synthase:

    • Carefully collect the supernatant containing the soluble proteins.

    • Quantify the amount of soluble GlcN-6-P synthase in each sample using a method such as Western blotting with a specific antibody against the enzyme.

  • Data Analysis:

    • Melt Curve: Plot the amount of soluble GlcN-6-P synthase as a function of temperature. A shift of the curve to higher temperatures in the this compound-treated samples compared to the vehicle controls indicates target stabilization and thus engagement.

    • ITDRF Curve: Plot the amount of soluble GlcN-6-P synthase at a fixed temperature as a function of this compound concentration. This allows for the determination of an apparent IC50 for target engagement in the tissue.

Alternative and Complementary Methodologies

While the two detailed methods provide robust approaches, other techniques can also be considered for confirming in vivo target engagement, although specific applications for this compound and GlcN-6-P synthase are less documented.

  • Activity-Based Protein Profiling (ABPP): This chemoproteomic technique uses activity-based probes (ABPs) that covalently bind to the active site of an enzyme. In a competitive ABPP experiment, pre-treatment with an inhibitor like this compound would block the binding of the ABP, leading to a decrease in the signal from the probe. This method provides direct evidence of target engagement in the native biological environment. The development of a specific ABP for GlcN-6-P synthase would be required for this approach.

Conclusion

Confirming the in vivo target engagement of this compound is paramount for its preclinical development. The pharmacodynamic/biomarker assay measuring UDP-GlcNAc levels offers a sensitive and quantitative method to assess the functional consequence of GlcN-6-P synthase inhibition. The Cellular Thermal Shift Assay provides a direct measure of the physical interaction between this compound and its target enzyme within the complex environment of a tissue. The choice of methodology will depend on the specific research question, available resources, and the desired level of evidence for target engagement. For a comprehensive understanding, employing both a direct and an indirect method can provide complementary and corroborating evidence of this compound's in vivo mechanism of action.

References

Unveiling Anticapsin: A Comparative Analysis of its Efficacy Against Commercially Available Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antibiotic anticapsin, and its prodrug form bacilysin, with commercially available antibiotics. We will delve into its unique mechanism of action, present available efficacy data, and provide detailed experimental protocols for evaluating antimicrobial potency.

Executive Summary

This compound is a potent, irreversible inhibitor of glucosamine-6-phosphate synthase (GlcN-6-P synthase), a crucial enzyme in the biosynthesis of bacterial cell walls and fungal chitin.[1][2][3] However, this compound itself demonstrates limited antibacterial activity due to poor cellular uptake.[4] Its efficacy is realized through its prodrug, bacilysin, a dipeptide composed of L-alanine and this compound. Bacilysin is transported into bacterial cells via peptide transport systems, where intracellular peptidases cleave it, releasing the active this compound molecule.[1][5] While data for a direct, broad-spectrum comparison of bacilysin with modern antibiotics is limited, existing studies highlight its potent activity, particularly against Escherichia coli.

Data Presentation: A Comparative Look at Efficacy

A direct comparison of the minimal inhibitory concentrations (MICs) of bacilysin and commercially available antibiotics reveals the potent activity of bacilysin against E. coli. It is important to note that the efficacy of bacilysin can be influenced by the culture medium.[4] The following table summarizes available MIC data.

AntibioticTarget OrganismMIC (µg/mL)
Bacilysin Escherichia coli B0.001 (in minimal medium)[4]
Ciprofloxacin Escherichia coli0.015 - 1
Gentamicin Escherichia coli0.25 - 16
Ampicillin Escherichia coli2 - 8
Ciprofloxacin Staphylococcus aureus0.25 - 2
Vancomycin Staphylococcus aureus0.5 - 2
Gentamicin Staphylococcus aureus0.03 - 1.5
Ciprofloxacin Pseudomonas aeruginosa0.25 - 1
Gentamicin Pseudomonas aeruginosa0.5 - 4
Ceftazidime Pseudomonas aeruginosa1 - 8
Ampicillin Enterococcus faecalis1 - 4
Vancomycin Enterococcus faecalis1 - 4
Ciprofloxacin Enterococcus faecalis0.5 - 2

Mechanism of Action: The this compound Pathway

This compound's antimicrobial activity stems from its targeted inhibition of a key metabolic pathway essential for bacterial and fungal cell wall synthesis.

anticapsin_pathway cluster_cell Bacterial Cell Bacilysin_in Bacilysin Peptidase Intracellular Peptidases Bacilysin_in->Peptidase Transport This compound This compound (Active Form) Peptidase->this compound Cleavage GlcN6P_synthase Glucosamine-6-Phosphate Synthase (GlcN-6-P) This compound->GlcN6P_synthase Inhibition Inhibition CellWall_synthesis Peptidoglycan Synthesis GlcN6P_synthase->CellWall_synthesis Cell_lysis Cell Lysis CellWall_synthesis->Cell_lysis Transport Peptide Transport System Transport->Bacilysin_in Bacilysin_out Bacilysin (Prodrug) Bacilysin_out->Transport

Caption: Mechanism of action of bacilysin and this compound.

Experimental Protocols

To ensure accurate and reproducible assessment of antibiotic efficacy, standardized experimental protocols are essential. The following outlines the methodologies for two widely accepted techniques for determining Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial culture in logarithmic growth phase

  • Stock solutions of test antibiotics

  • Spectrophotometer

Procedure:

  • Preparation of Antibiotic Dilutions: Prepare a serial two-fold dilution of each antibiotic in MHB directly in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions. Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plates at 35-37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity (growth) in the well.

Kirby-Bauer Disk Diffusion Test

This qualitative method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Bacterial culture in logarithmic growth phase

  • Antibiotic-impregnated paper disks

  • Ruler or calipers

Procedure:

  • Inoculum Preparation: Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard.

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized bacterial suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

  • Application of Antibiotic Disks: Aseptically place the antibiotic disks on the surface of the inoculated agar plate. Ensure the disks are firmly in contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters. Interpret the results as susceptible, intermediate, or resistant based on standardized charts provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for comparing the efficacy of a novel antibiotic like this compound/bacilysin with established commercial antibiotics.

experimental_workflow cluster_prep Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis & Comparison Culture Bacterial Culture (e.g., S. aureus, E. coli) MIC_test Broth Microdilution (Determine MIC) Culture->MIC_test Disk_test Kirby-Bauer (Zone of Inhibition) Culture->Disk_test Antibiotics Prepare Antibiotic Stocks (Bacilysin & Commercial) Antibiotics->MIC_test Antibiotics->Disk_test Data_collection Collect MIC Values & Zone Diameters MIC_test->Data_collection Disk_test->Data_collection Comparison Comparative Analysis of Efficacy Data_collection->Comparison

Caption: Workflow for antibiotic efficacy comparison.

Conclusion

This compound, delivered as its prodrug bacilysin, represents a promising antimicrobial agent with a distinct mechanism of action targeting bacterial and fungal cell wall synthesis. The remarkably low MIC of bacilysin against E. coli suggests high potency. However, a comprehensive evaluation of its efficacy necessitates further research to determine its activity against a wider range of clinically relevant pathogens. The experimental protocols outlined in this guide provide a robust framework for conducting such comparative studies, which are crucial for advancing our understanding and potential clinical application of this unique natural antibiotic.

References

A Comparative Genomic Deep Dive: Unraveling the Secrets of Anticapsin Production

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the genetic underpinnings of antibiotic production is paramount. This guide provides a detailed comparative analysis of the genomes of bacterial strains that produce the potent antibiotic anticapsin and those that do not, offering insights into the biosynthetic machinery and regulatory networks that govern its creation.

This compound, a non-proteinogenic amino acid, is the active component of the dipeptide antibiotic bacilysin. It exhibits broad-spectrum antimicrobial activity by inhibiting glucosamine-6-phosphate synthase, a key enzyme in bacterial and fungal cell wall biosynthesis. This guide focuses primarily on Bacillus subtilis and other related species, which are the most well-studied producers of this valuable secondary metabolite.

Genomic Architecture of this compound Production: The bac Operon

The cornerstone of this compound and bacilysin biosynthesis is the bac (bacilysin biosynthesis) gene cluster. In Bacillus subtilis, this cluster, also known as the ywfBCDEFG operon, alongside the monocistronic ywfH gene, orchestrates the conversion of the primary metabolite prephenate into bacilysin. Strains that possess this intact gene cluster are typically capable of producing this compound.

Key Genes in the this compound Biosynthetic Pathway:
GeneFunction
bacA Prephenate dehydrogenase
bacB 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase
bacC Chorismate mutase
bacD L-amino acid ligase
bacE Bacilysin self-resistance protein (exporter)
ywfG L-glutamate:4-hydroxyphenylpyruvate aminotransferase
ywfH 4-hydroxyphenylpyruvate 3-hydroxylase

The presence of this entire suite of genes is a strong indicator of a strain's potential to produce this compound. Comparative genomic analyses reveal that many strains of Bacillus subtilis and Bacillus amyloliquefaciens (including the well-studied FZB42 strain) harbor this cluster. In contrast, species such as Bacillus licheniformis have been found to lack the bac gene cluster, rendering them non-producers.[1][2]

Comparative Genomics of Producing and Non-Producing Strains

To illustrate the genomic disparities, let's compare representative strains. Bacillus subtilis 168 is a known laboratory strain capable of bacilysin production, while some strains of Bacillus subtilis isolated from non-salted fermented soybean foods have been identified as non-producers of certain secondary metabolites.[3][4] Similarly, while Streptomyces griseoplanus is a known this compound producer, a direct genomic comparison with a closely related non-producing Streptomyces strain is less documented in readily available literature.[5][6]

The primary differentiating factor remains the presence or absence of the bac operon. However, subtle variations in regulatory genes and other metabolic pathways can also influence the efficiency of production.

Regulation of this compound Biosynthesis: A Complex Signaling Network

The expression of the bac operon is not constitutive; it is tightly regulated by a complex network of global regulatory proteins that respond to cell density (quorum sensing) and nutrient availability.[7] Understanding this regulatory network is crucial for optimizing this compound production.

Key global regulators include:

  • ComA: A response regulator that directly activates the transcription of the bac operon in a cell-density-dependent manner.[7]

  • Spo0A: A master regulator of sporulation that indirectly activates bac expression by repressing the transition state regulator AbrB.[7]

  • AbrB: A transition state regulator that acts as a repressor of the bac operon.[7]

  • CodY: A global regulator that senses GTP levels and represses the bac operon during exponential growth when nutrients are abundant.[7]

The interplay of these regulators ensures that this compound production is initiated at the appropriate stage of bacterial growth, typically during the transition to the stationary phase.

This compound Biosynthesis Regulation cluster_QS Quorum Sensing cluster_Sporulation Sporulation Control cluster_Nutrient_Sensing Nutrient Sensing cluster_Transition_State Transition State Regulation ComA ComA bac_operon bac Operon (this compound Biosynthesis) ComA->bac_operon Activates Spo0A Spo0A AbrB AbrB Spo0A->AbrB Represses CodY CodY (High GTP) CodY->bac_operon Represses AbrB->bac_operon Represses

Regulatory network of the bac operon in Bacillus subtilis.

Experimental Protocols

A robust comparative genomic analysis relies on a series of well-defined experimental and computational procedures.

Bacterial Cultivation and DNA Extraction
  • Producing Strains: Bacillus subtilis strains (e.g., 168, FZB42) are typically cultured in a nutrient-rich medium such as Luria-Bertani (LB) broth or a specialized production medium to induce secondary metabolite synthesis.[8]

  • Non-Producing Strains: Cultivation conditions are generally similar to those for producing strains to ensure comparable physiological states for genomic analysis.

  • Genomic DNA Extraction: High-quality genomic DNA is extracted using standard protocols, often involving enzymatic lysis (e.g., with lysozyme), followed by phenol-chloroform extraction or commercially available DNA extraction kits.

Whole-Genome Sequencing and Assembly
  • Sequencing: Next-generation sequencing (NGS) platforms, such as Illumina, are commonly used to generate high-throughput sequencing reads.

  • Assembly: The raw reads are assembled into a draft or complete genome sequence using de novo assembly software like SPAdes or Velvet.

Genome Annotation and Comparative Analysis
  • Annotation: The assembled genome is annotated to identify protein-coding genes, RNA genes, and other genomic features. Tools like Prokka or the RAST server are frequently employed for this purpose.

  • Comparative Genomics: A pangenome analysis is often performed to identify the core genome (genes shared by all strains), the accessory genome (genes present in some but not all strains), and unique genes.[9][10][11][12] This analysis can be carried out using software such as Roary or BPGA.[12] The presence or absence of the bac gene cluster and variations in regulatory genes are key points of comparison.

Identification of Secondary Metabolite Gene Clusters

  • Bioinformatics Tools: The antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) web server and standalone software are the gold standard for identifying biosynthetic gene clusters (BGCs) for secondary metabolites in bacterial genomes.[9]

Comparative Genomics Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatics Analysis Culture_Producer Culture Producing Strain DNA_Extraction_P Genomic DNA Extraction Culture_Producer->DNA_Extraction_P Culture_NonProducer Culture Non-Producing Strain DNA_Extraction_NP Genomic DNA Extraction Culture_NonProducer->DNA_Extraction_NP WGS Whole-Genome Sequencing DNA_Extraction_P->WGS DNA_Extraction_NP->WGS Assembly Genome Assembly WGS->Assembly Annotation Genome Annotation Assembly->Annotation Pangenome Pangenome Analysis Annotation->Pangenome BGC_Analysis BGC Analysis (antiSMASH) Annotation->BGC_Analysis Comparative_Analysis Comparative Analysis Pangenome->Comparative_Analysis BGC_Analysis->Comparative_Analysis

Workflow for comparative genomics of bacterial strains.

Quantification of this compound/Bacilysin Production
  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for the detection and quantification of antibiotics like bacilysin in culture supernatants.[13][14][15][16] A C18 reverse-phase column is typically used with a mobile phase consisting of a gradient of acetonitrile and water with an acidic modifier (e.g., trifluoroacetic acid). Detection is often performed using a UV detector at a wavelength of around 210-220 nm.

Conclusion

The comparative genomics of this compound-producing and non-producing bacterial strains provides a clear genetic basis for this important antimicrobial trait. The presence of the bac operon is the primary determinant, while the intricate regulatory network involving global regulators fine-tunes its expression. By leveraging the experimental and computational workflows outlined in this guide, researchers can further explore the diversity of this compound biosynthesis, identify novel producing strains, and engineer optimized production systems for this promising antibiotic.

References

Safety Operating Guide

Essential Safety and Handling of Anticapsin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Anticapsin. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of this compound, establishing a foundation of trust and value beyond the product itself.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when working with this compound to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities.Nitrile or neoprene gloves. Double gloving is recommended.Fully buttoned laboratory coat.Use in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Cell culture and in-vitro experiments Safety glasses with side shields.Nitrile gloves.Laboratory coat.Work should be conducted in a biological safety cabinet (BSC) to maintain sterility and containment.
Handling spills Chemical splash goggles and a face shield.Heavy-duty nitrile or neoprene gloves.Chemical-resistant apron or coveralls over a laboratory coat.A NIOSH-approved respirator with an organic vapor cartridge is required.
Waste disposal Safety glasses with side shields.Nitrile or neoprene gloves.Laboratory coat.Not generally required if handling sealed waste containers.

Chemical and Physical Properties

Understanding the basic properties of this compound can inform safe handling practices.

Property Value Source
Molecular Formula C₉H₁₃NO₄PubChem[1]
Molecular Weight 199.20 g/mol PubChem[1]
Appearance White Powder (based on related amino acids)Inferred from L-Alanine SDS[2]
Solubility Data not available. Assume low solubility in water and handle as a powder.N/A

Experimental Protocols: Safe Handling and Disposal

Standard Operating Procedure for Handling this compound:

  • Preparation: Before handling this compound, ensure that the chemical fume hood or biological safety cabinet is certified and functioning correctly. Assemble all necessary materials, including PPE, weighing paper, spatulas, and appropriate solvents.

  • Personal Protective Equipment: Don all required PPE as outlined in the table above.

  • Weighing: Tare a clean, dry weighing vessel inside the chemical fume hood. Carefully weigh the desired amount of this compound powder. Avoid creating dust.

  • Solubilization: Add the desired solvent to the vessel containing the this compound powder. Gently swirl to dissolve.

  • Use in Experiments: Once dissolved, the this compound solution can be used in your experimental procedures. Always handle the solution within a fume hood or BSC.

  • Decontamination: After use, decontaminate all surfaces and equipment with a suitable cleaning agent, such as 70% ethanol, followed by a thorough rinse with water.

  • Waste Disposal: Dispose of all contaminated materials, including gloves, weighing paper, and pipette tips, in a designated hazardous waste container.

Disposal Plan:

This compound, as an antimetabolite, should be treated as a hazardous chemical waste.

  • Solid Waste: Collect all solid waste contaminated with this compound (e.g., gloves, wipes, plasticware) in a clearly labeled, sealed hazardous waste bag or container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not pour this compound waste down the drain.[3]

  • Neutralization: While some chemical wastes can be neutralized in the lab, there is no established protocol for the neutralization of this compound. Therefore, all this compound waste should be disposed of through your institution's hazardous waste management program.[4]

  • Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.[5]

Emergency Procedures

Spill Response Workflow:

The following diagram outlines the procedural steps for managing an this compound spill.

Spill_Response cluster_0 This compound Spill Response Evacuate 1. Evacuate Immediate Area Alert 2. Alert Others & Call EH&S Evacuate->Alert Secure 3. Secure the Area Alert->Secure PPE 4. Don Appropriate PPE Secure->PPE Contain 5. Contain the Spill PPE->Contain Clean 6. Clean and Decontaminate Contain->Clean Dispose 7. Dispose of Waste Clean->Dispose Report 8. Report the Incident Dispose->Report

Caption: Logical workflow for responding to a chemical spill of this compound.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]

  • Skin Contact: Remove contaminated clothing and shoes. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

References

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